4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(dimethoxymethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYFBMBIEDVSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572486 | |
| Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180869-36-7 | |
| Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine, a key heterocyclic building block. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, frequently appearing in a wide range of therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative explains the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Introduction and Strategic Overview
The target molecule, this compound, possesses three key functional groups ripe for further chemical modification: the methylthio group, which can be oxidized to a sulfone to become an excellent leaving group[3][4]; the pyrimidine ring itself, a privileged scaffold in drug discovery[5]; and the dimethoxymethyl group, a protected aldehyde that allows for a wide range of subsequent transformations.
The synthesis strategy outlined herein is a multi-step pathway designed for reliability and scalability. It eschews potentially low-yielding direct functionalizations in favor of a robust route centered around the highly versatile and well-characterized intermediate, 4-chloro-2-(methylthio)pyrimidine. The overall strategy involves the construction of the pyrimidine core, selective functionalization at the 4-position via modern cross-coupling chemistry, and a final protecting group manipulation.
Caption: High-level overview of the proposed synthetic pathway.
Detailed Synthesis Pathway and Experimental Protocols
Step 1: Synthesis of 2-Methylthio-4-pyrimidinol
The synthesis begins with the construction of the core pyrimidine ring. This is classically achieved through the condensation of thiourea with a 1,3-dicarbonyl compound or its equivalent.[6][7] This step establishes the foundational 2-thio-4-hydroxy pyrimidine structure. Subsequent methylation of the sulfur atom provides the desired 2-methylthio group.
Protocol:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add thiourea and diethyl malonate (or a similar C3 synthon) in equimolar amounts.
-
Heat the mixture to reflux for 6-8 hours, during which a precipitate of the sodium salt of 2-thiouracil will form.
-
Cool the reaction mixture, collect the precipitate by filtration, and wash with cold ethanol.
-
Dissolve the salt in water and acidify with acetic acid to a pH of ~5-6 to precipitate 2-thiouracil. Filter, wash with water, and dry.
-
Methylation: Suspend the dried 2-thiouracil in a suitable solvent such as methanol or DMF.
-
Add a base (e.g., potassium carbonate) followed by a methylating agent like methyl iodide or dimethyl sulfate.
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and collect the precipitated product, 2-methylthio-4-pyrimidinol, by filtration. Recrystallize from ethanol if necessary.
Step 2: Chlorination to 4-Chloro-2-(methylthio)pyrimidine
This critical step activates the 4-position for subsequent nucleophilic substitution or cross-coupling by converting the hydroxyl group into a good leaving group (chloride). Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is an effective and common reagent for this transformation.[8]
Protocol:
-
To a solution of 2-methylthio-4-pyrimidinol (1 equivalent) in dichloromethane (DCM), add N,N-dimethylformamide (DMF, ~0.5 equivalents).[8]
-
While heating the mixture, slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise.[8]
-
After the addition is complete, stir the reaction mixture at 40°C for 3 hours.[8]
-
Carefully quench the reaction by pouring it into a stirred, saturated solution of sodium bicarbonate (NaHCO₃).
-
Adjust the pH to neutral and extract the aqueous layer three times with DCM.
-
Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.[8]
-
Filter and concentrate the solution under reduced pressure to yield 4-chloro-2-(methylthio)pyrimidine as a yellow oil.[8]
| Parameter | Value | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Highly effective for converting hydroxyls to chlorides. Volatile byproducts (SO₂ and HCl) are easily removed. |
| Solvent | DCM / DMF | DCM is a good, inert solvent. DMF acts as a catalyst, forming a Vilsmeier-Haack reagent intermediate which is the active chlorinating species. |
| Temperature | 40°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |
| Workup | NaHCO₃ Quench | Neutralizes excess SOCl₂ and the HCl byproduct, preventing degradation of the acid-sensitive product. |
Step 3: Palladium-Catalyzed Introduction of a Protected Aldehyde
Direct formylation of the 4-position can be challenging. A more modern and reliable approach is to use a palladium-catalyzed cross-coupling reaction to install a protected aldehyde equivalent. A Stille coupling with 2-(tributylstannyl)-1,3-dioxolane is an excellent choice for this transformation.
Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-chloro-2-(methylthio)pyrimidine (1 equivalent), 2-(tributylstannyl)-1,3-dioxolane (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add anhydrous toluene or dioxane as the solvent.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 90-100°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir vigorously for 1 hour, then filter the mixture through a pad of Celite.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Purify the crude product by column chromatography on silica gel to isolate 2-(methylthio)-4-(1,3-dioxolan-2-yl)pyrimidine.
Step 4: Transacetalization to the Final Product
The final step is the conversion of the cyclic acetal (dioxolane) to the desired dimethyl acetal. This is an equilibrium-driven reaction favored by using a large excess of methanol.
Protocol:
-
Dissolve the purified 2-(methylthio)-4-(1,3-dioxolan-2-yl)pyrimidine in a large excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated HCl.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid by adding a solid base like sodium bicarbonate or a few drops of triethylamine.
-
Remove the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification by chromatography may be performed if necessary.
Caption: Detailed workflow for the key chlorination and final transacetalization steps.
Conclusion
The synthetic route detailed in this guide provides a logical and robust method for obtaining this compound. By leveraging a key chlorinated intermediate and modern cross-coupling chemistry, this pathway offers a reliable means of accessing a versatile building block for applications in drug discovery and medicinal chemistry. The protocols have been designed with consideration for safety, efficiency, and scalability, providing a solid foundation for further research and development.
References
- Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap.
- 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 - Benchchem.
- An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine (CAS: 19646-07-2) - Benchchem.
- 2,4-Dichloro-5-methoxypyrimidine synthesis - ChemicalBook.
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine - NOTE.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine - PrepChem.com.
- Synthesis and Biological Evaluation of Some Novel Pyrimidine Derivatives Derived from Chalcones - Research Journal of Pharmacy and Technology.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI.
- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica.
- Synthesis of pyridine pyrimidine thiourea compounds 4a–4r - ResearchGate.
- Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents.
- a process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Indian Patents.
- 4-Chloro-2-methylthiopyrimidine synthesis - ChemicalBook.
- Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents.
- Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF - ResearchGate.
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate.
- A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate.
- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine - ResearchGate.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. rjptonline.org [rjptonline.org]
- 8. 4-Chloro-2-methylthiopyrimidine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine: A Versatile Heterocyclic Building Block
This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use as a strategic intermediate in complex organic synthesis.
Core Molecular Profile
This compound is a polysubstituted heterocyclic compound built upon a pyrimidine core. This structure is of significant interest in medicinal and agrochemical research due to the versatile chemical handles it possesses. The strategic placement of a protected aldehyde (the dimethoxymethyl acetal) and a modifiable sulfur linkage (the methylthio group) offers a rich platform for synthetic diversification.
The primary identifier for this compound is CAS Number 180869-36-7 . An alternative CAS number, 32742-73-3, has also been associated with this chemical name.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. These characteristics are fundamental for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 180869-36-7 | |
| Molecular Formula | C₈H₁₂N₂O₂S | |
| Molecular Weight | 200.26 g/mol | |
| Boiling Point | 273 °C (Predicted) | |
| Appearance | Not specified; likely a liquid or low-melting solid | N/A |
| Storage Conditions | 2–8 °C |
Synthesis and Elucidation
While a specific, peer-reviewed synthesis for this compound is not extensively documented, its structure suggests a logical synthetic pathway derived from well-established pyrimidine chemistry. A plausible and efficient route involves the nucleophilic substitution of a suitable di-halogenated pyrimidine precursor.
Proposed Synthetic Workflow
The synthesis leverages the differential reactivity of chloro-substituents on the pyrimidine ring. A likely precursor, such as 2,4-dichloropyrimidine, can be selectively functionalized in a stepwise manner.
Caption: Major reaction pathways available.
Applications in Drug Discovery and Agrochemicals
Substituted pyrimidines are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability of this compound to serve as a precursor to diverse 2,4-disubstituted pyrimidines makes it highly valuable.
-
Pharmaceutical Intermediate: This compound is a key building block for creating libraries of novel compounds for screening against various biological targets, including kinases, GPCRs, and enzymes. The 2-amino-4-substituted pyrimidine motif, readily accessible from this intermediate, is particularly prevalent in kinase inhibitors. Its use has been noted in the development of potential antiviral and anticancer agents.
-
Agrochemical Synthesis: Pyrimidine derivatives are also widely used in agrochemicals as herbicides, fungicides, and insecticides. The stability and reactivity profile of this intermediate make it suitable for constructing novel active ingredients for crop protection.
-
Versatile Synthetic Building Block: Beyond specific applications, its utility in organic synthesis is broad. It allows for the controlled and sequential introduction of different functionalities onto the pyrimidine core, enabling the construction of complex molecular architectures.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these may trigger vigorous and potentially hazardous reactions.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2–8 °C to ensure its long-term stability.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a confluence of stability and reactivity. The masked aldehyde and the oxidatively-activatable thioether provide chemists with a powerful tool for the efficient and controlled synthesis of diverse 2,4-disubstituted pyrimidines. Its application in constructing libraries of complex molecules for drug discovery and agrochemical development underscores its importance and potential. A thorough understanding of its reactivity, particularly the SₙAr chemistry of its sulfonyl derivative and the hydrolysis of its acetal group, is key to unlocking its full synthetic potential.
References
- Note: As direct peer-reviewed literature for this specific compound is sparse, the references below pertain to the synthesis and reactivity of closely related and analogous pyrimidine structures, which form the basis of the scientific r
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2020(4), M1163. Available at: [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12. Available at: [Link]
-
Filo. (2023). 4-chloropyridine reacts with sodium methoxide about 230 million times faster than chlorobenzene. Retrieved from: [Link]
"4-(Dimethoxymethyl)-2-(methylthio)pyrimidine" CAS number lookup
An In-depth Technical Guide to 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
CAS Number: 32742-73-3
Authored by: A Senior Application Scientist
Introduction
This compound is a specialized heterocyclic compound featuring a pyrimidine core. This structure is of significant interest to researchers in medicinal chemistry and materials science. The presence of a dimethoxymethyl group and a methylthio substituent provides multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules.[1] This guide offers a comprehensive overview of its chemical identity, properties, potential synthetic routes, and applications, with a focus on its relevance to drug discovery and development professionals.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 32742-73-3 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| Molecular Weight | 198.25 g/mol | [1] |
| Synonyms | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | [1] |
Proposed Synthesis Pathway
While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, a plausible synthetic route can be proposed based on established pyrimidine chemistry. A common method for pyrimidine synthesis is the Biginelli reaction or similar cyclocondensation reactions.[2]
A logical approach would involve the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with thiourea, followed by methylation and functional group manipulation.
Figure 1: Proposed synthesis workflow for this compound.
Rationale Behind the Proposed Synthesis:
-
Cyclocondensation: The initial step involves the formation of the pyrimidine ring. Malondialdehyde tetraethyl acetal serves as the three-carbon electrophile, which upon reaction with the two nucleophilic nitrogen atoms of thiourea, would form the heterocyclic core.
-
Methylation: The resulting 2-mercaptopyrimidine is a thioamide, and the sulfur atom is readily alkylated using an electrophile like methyl iodide in the presence of a base.
-
Chlorination: The hydroxyl group at the 4-position can be converted to a good leaving group, such as a chloride, using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
Acetal Formation: The final step involves the nucleophilic substitution of the chlorine atom with methoxide ions, which would be present in a solution of sodium methoxide in methanol. This would lead to the formation of the dimethoxymethyl group at the 4-position.
Disclaimer: This proposed pathway is theoretical and has not been experimentally validated for this specific compound in the available literature. Researchers should conduct their own optimization and characterization.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for this compound is not currently available in public databases. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR:
-
A singlet for the three protons of the methylthio group (-SCH₃).
-
A singlet for the six protons of the two methoxy groups in the dimethoxymethyl moiety (-CH(OCH₃)₂).
-
A singlet for the proton of the dimethoxymethyl group (-CH (OCH₃)₂).
-
Signals corresponding to the protons on the pyrimidine ring.
-
-
¹³C NMR:
-
A signal for the carbon of the methylthio group.
-
A signal for the carbons of the methoxy groups.
-
A signal for the methine carbon of the dimethoxymethyl group.
-
Signals for the carbons of the pyrimidine ring.
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 198.25.
-
An (M+2)⁺ peak with an intensity of approximately 4.5% relative to the M⁺ peak, which is characteristic of the presence of a single sulfur atom.
-
Fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃), a methyl group (-CH₃), or the entire dimethoxymethyl group. Cleavage of the pyrimidine ring is also expected.[3]
-
-
Infrared (IR) Spectroscopy:
-
C-H stretching vibrations from the methyl and methoxy groups.
-
C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
-
C-O stretching vibrations from the dimethoxymethyl group.
-
C-S stretching vibrations.
-
Applications in Research and Drug Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous FDA-approved drugs containing this scaffold.[4] They are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2]
This compound serves as a key intermediate in the synthesis of more complex molecules for several reasons:[1][4][5]
-
Versatile Building Block: The dimethoxymethyl group is a protected aldehyde. Under acidic conditions, it can be hydrolyzed to reveal a highly reactive aldehyde functional group, which can then be used in various subsequent reactions such as reductive amination, Wittig reactions, or the formation of other heterocyclic rings.
-
Modification of the Methylthio Group: The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group. These sulfone derivatives are excellent leaving groups and can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 2-position of the pyrimidine ring.
-
Scaffold for Library Synthesis: Due to the presence of multiple reactive sites, this compound is an ideal starting material for the creation of compound libraries for high-throughput screening in drug discovery programs.
Figure 2: Logical workflow for the application of this compound in synthesis.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 32742-73-3) is not widely available. Therefore, it is imperative to handle this compound with the precautions typically taken for novel or uncharacterized chemicals. General guidance based on related pyrimidine compounds suggests the following:[6][7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in the public domain, its structural features suggest a high degree of utility for the synthesis of diverse and complex molecular architectures. Researchers working with this compound should proceed with careful characterization and adhere to strict safety protocols. The information and proposed methodologies in this guide are intended to provide a solid foundation for further investigation and application of this promising chemical intermediate.
References
- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)
- CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google P
-
This compound Supplier & Distributor... (URL: [Link])
- a process for preparing 4,6-dimethoxy-2-(methylsulfonyl)
- CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google P
-
4-(Dimethoxymethyl)-2-methylpyrimidine - MySkinRecipes. (URL: [Link])
-
4 - SAFETY DATA SHEET. (URL: [Link])
-
Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF - ResearchGate. (URL: [Link])
- United States Patent (19) - Googleapis.com. (URL not available)
-
CAS# 32742-73-3 Supplier & Distributor of this compound. (URL: [Link])
-
4-METHOXY-2-(METHYLTHIO)PYRIMIDINE - gsrs. (URL: [Link])
-
4-Methylthio-pyrimidine - SpectraBase. (URL: [Link])
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. (URL: [Link])
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (URL: [Link])
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL not available)
Sources
- 1. This compound Supplier & Distributor of CAS# 32742-73-3 [processpointchem.com]
- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Dimethoxymethyl)-2-methylpyrimidine [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. files.mtstatic.com [files.mtstatic.com]
- 6. airgas.com [airgas.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
"4-(Dimethoxymethyl)-2-(methylthio)pyrimidine" molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. As a molecule of interest within the broader class of pyrimidine derivatives, which are ubiquitous in medicinal chemistry and drug discovery, a thorough understanding of its three-dimensional properties is paramount for predicting its interactions with biological targets. This document synthesizes information from analogous compounds and theoretical principles to elucidate the structural features, conformational preferences, and methods for characterization of the title compound. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide leverages data from closely related structures and established computational chemistry protocols to provide a robust and scientifically grounded overview. We will delve into the intricacies of its pyrimidine core, the influence of the 2-(methylthio) and 4-(dimethoxymethyl) substituents, and the interplay of steric and electronic effects that govern its preferred conformations. Furthermore, we propose a viable synthetic route and discuss the molecule's reactivity, highlighting its potential as a versatile intermediate in the development of novel therapeutics and agrochemicals.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of nucleobases such as cytosine, thymine, and uracil, making it a cornerstone of life's genetic blueprint.[1] Beyond its biological role, the pyrimidine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of approved drugs with diverse therapeutic applications, including antiviral and anticancer agents.[1] The amenability of the pyrimidine ring to substitution at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.
The subject of this guide, This compound (CAS No. 180869-36-7), presents an interesting combination of functional groups. The 2-(methylthio) group is a particularly versatile handle in synthetic chemistry. While relatively unreactive itself, its oxidation to the corresponding methylsulfinyl or methylsulfonyl group dramatically increases the electrophilicity of the C2 position, transforming it into an excellent leaving group for nucleophilic aromatic substitution. This strategy is widely employed in the synthesis of diverse pyrimidine libraries for drug screening. The 4-(dimethoxymethyl) group is a protected form of a formyl group (an aldehyde), which can be deprotected under acidic conditions. This acetal functionality offers a route to further derivatization, for instance, through reductive amination or Wittig-type reactions, to introduce additional complexity and modulate biological activity.
A molecule's three-dimensional conformation is intrinsically linked to its biological activity. The specific arrangement of atoms in space determines how a molecule fits into the binding pocket of a protein or enzyme, influencing its efficacy and selectivity. Therefore, a detailed understanding of the conformational preferences of this compound is crucial for rational drug design and development. This guide aims to provide such an in-depth analysis.
Molecular Structure Analysis
The molecular structure of this compound can be deconstructed into three key components: the central pyrimidine ring, the 2-(methylthio) substituent, and the 4-(dimethoxymethyl) substituent.
The Pyrimidine Core
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement makes it an electron-deficient (π-deficient) system. The nitrogen atoms are more electronegative than carbon and draw electron density from the ring, influencing its reactivity and the acidity of its protons. The aromatic nature of the ring dictates a planar geometry.
The 2-(Methylthio) Substituent
The methylthio (-SCH₃) group at the C2 position is an interesting substituent. The sulfur atom possesses lone pairs of electrons that can, in principle, be donated into the pyrimidine ring through resonance (+R effect). However, sulfur is also more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I effect). The overall electronic influence of the methylthio group is a balance of these opposing effects.
The 4-(Dimethoxymethyl) Substituent
The dimethoxymethyl [-CH(OCH₃)₂] group is an acetal. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis back to the corresponding aldehyde in the presence of aqueous acid.[2] The stereoelectronic properties of the acetal group, particularly the anomeric effect, can influence the rotational preferences around the C4-C(acetal) bond.
The Conformational Landscape
The overall conformation of this compound is primarily determined by the rotation around two key single bonds:
-
The C2-S bond: Rotation around this bond defines the orientation of the methyl group of the methylthio substituent relative to the pyrimidine ring.
-
The C4-C(acetal) bond: Rotation around this bond determines the spatial arrangement of the two methoxy groups of the dimethoxymethyl substituent with respect to the pyrimidine ring.
Conformational Preferences of the 2-(Methylthio) Group
The rotation of a methyl group attached to a heteroaromatic ring is generally associated with a low energy barrier. For instance, the rotational barrier for the methyl group in 4-methylpyrimidine has been studied using microwave spectroscopy.[3] For the 2-methylthio group, the rotational barrier around the C2-S bond is also expected to be relatively low. The preferred conformation will likely be one that minimizes steric clashes between the methyl group and the adjacent ring atoms and substituents. Crystal structure data of the related compound, 4,6-dichloro-2-(methylthio)pyrimidine, shows a near-planar arrangement of the C-S-C bond with the pyrimidine ring, with a pyrimidine–methylthio torsion angle of 5.7(2)°.[4] This suggests a preference for a conformation where one of the S-methyl C-H bonds is roughly eclipsed with the C2-N1 or C2-N3 bond.
Conformational Preferences of the 4-(Dimethoxymethyl) Group
The conformation of the dimethoxymethyl group is more complex due to the presence of two methoxy groups. Rotation around the C4-C(acetal) bond and the C(acetal)-O bonds will lead to a number of possible conformers. The conformational preference of similar alkoxymethyl groups on heterocyclic rings has been a subject of study. For example, in 2-(alkoxymethyl)pyridines, the preferred conformation is one where the Cα-O bond is coplanar with the ring.[5] This is attributed to favorable stereoelectronic interactions. For the dimethoxymethyl group, a key factor will be the minimization of steric hindrance between the methoxy groups and the pyrimidine ring, particularly the hydrogen atom at C5.
Predicted Overall Conformation
Based on the analysis of related structures, the likely low-energy conformation of this compound is predicted to have a largely planar arrangement of the pyrimidine ring and the C2-S-C atoms of the methylthio group. The dimethoxymethyl group will likely adopt a staggered conformation that minimizes steric interactions with the pyrimidine ring. A definitive determination of the global minimum energy conformation would require detailed computational modeling or experimental structural elucidation.
Methodology for Structural and Conformational Elucidation
A combination of experimental and computational techniques is essential for a comprehensive understanding of the molecular structure and conformation of this compound.
Experimental Approaches
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum would provide information about the chemical environment of each proton. Based on data for the related compound 4,6-dimethoxy-2-methylthiopyrimidine, which shows signals for the SCH₃ protons around 3.51 ppm and the pyrimidine proton at 6.15 ppm, we can predict the approximate chemical shifts for the target molecule.[1] The methoxy protons of the dimethoxymethyl group are expected to appear as a singlet, as are the protons of the methylthio group. The pyrimidine ring protons at C5 and C6 would likely appear as doublets due to coupling.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms and their electronic environment. For 4,6-dimethoxy-2-methylthiopyrimidine, the pyrimidine ring carbons appear in the aromatic region, with the C2 carbon attached to the sulfur being significantly downfield.[1] A similar pattern would be expected for the target molecule.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing crucial information for determining the preferred conformation in solution. For example, NOE correlations between the protons of the methylthio group and the C5-H of the pyrimidine ring would indicate a specific orientation of the methylthio group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -SC H₃ | ~2.6 | ~14 |
| -CH(OC H₃)₂ | ~3.4 | ~54 |
| -C H(OCH₃)₂ | ~5.5 | ~103 |
| Pyrimidine C2 | - | ~172 |
| Pyrimidine C4 | - | ~168 |
| Pyrimidine C5 | ~7.4 | ~118 |
| Pyrimidine C6 | ~8.7 | ~158 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation adopted by the molecule in the crystal lattice. While a crystal structure for the title compound is not publicly available, the structure of the closely related 4,6-dimethoxy-2-methylthiopyrimidine has been determined (CSD refcode: 744404). This structure serves as an excellent model for the geometry of the 2-(methylthio)pyrimidine core.
Computational Modeling
In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the structural and conformational properties of molecules.
DFT is a robust quantum mechanical method for calculating the electronic structure of molecules. A typical workflow for the conformational analysis of this compound using DFT would involve:
-
Conformational Search: A systematic or stochastic search of the conformational space to identify all possible low-energy conformers. This is typically done using molecular mechanics force fields.
-
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Transition State Search: To understand the dynamics of conformational changes, transition state structures connecting the minima can be located. This allows for the calculation of rotational energy barriers.
Proposed Synthesis and Reactivity
While a specific synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methods for related pyrimidines.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach would involve the disconnection of the dimethoxymethyl group, revealing a 4-formylpyrimidine intermediate. This, in turn, can be derived from a more readily available starting material.
Proposed Forward Synthesis:
A potential synthesis could start from 2-mercaptopyrimidine-4-carboxylic acid.
-
Methylation of the Thiol: The thiol group can be selectively methylated using a reagent like methyl iodide in the presence of a base (e.g., K₂CO₃) to give 2-(methylthio)pyrimidine-4-carboxylic acid.
-
Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)-2-(methylthio)pyrimidine, using a reducing agent such as LiAlH₄.
-
Oxidation to the Aldehyde: The primary alcohol can be oxidized to the aldehyde, 4-formyl-2-(methylthio)pyrimidine, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation.
-
Acetal Formation: Finally, the aldehyde can be converted to the dimethoxymethyl acetal by treatment with methanol in the presence of an acid catalyst (e.g., HCl or p-toluenesulfonic acid), with removal of water to drive the reaction to completion.
Chemical Reactivity and Potential for Further Functionalization
As mentioned previously, the key reactive handle on this molecule is the 2-(methylthio) group. Oxidation to the methylsulfonyl group (-SO₂CH₃) with an oxidizing agent like m-CPBA or hydrogen peroxide with a tungsten catalyst would activate the C2 position for nucleophilic aromatic substitution. This would allow for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of diverse pyrimidine derivatives. The dimethoxymethyl group can be hydrolyzed back to the aldehyde, which can then be used in various C-C and C-N bond-forming reactions.
Applications in Drug Discovery and Agrochemicals
Pyrimidine derivatives are of immense interest in drug discovery and agrochemical research. The structural and functional features of this compound make it a valuable building block for the synthesis of more complex molecules with potential biological activity. For example, the 2-substituted pyrimidine motif is found in several kinase inhibitors, which are an important class of anticancer drugs. The ability to introduce diverse substituents at the C2 position via the methylsulfonyl intermediate makes this scaffold attractive for structure-activity relationship (SAR) studies. In the agrochemical field, pyrimidine derivatives are known to act as herbicides and fungicides. The title compound could serve as a precursor for the development of new crop protection agents.
Conclusion
This compound is a fascinating molecule with a rich potential for chemical exploration and application. While direct experimental data on its conformation is limited, a detailed picture of its likely structural and conformational properties can be constructed through careful analysis of closely related compounds and the application of modern computational methods. This guide has provided a comprehensive overview of its molecular structure, conformational landscape, and potential for synthesis and functionalization. The insights presented herein are intended to be a valuable resource for researchers and scientists working in the fields of medicinal chemistry, drug discovery, and agrochemical development, enabling the rational design of novel pyrimidine-based compounds with desired biological activities.
References
- Lazić, A., et al. (2024).
- Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.
-
PubChem. (n.d.). 4,6-Dimethoxy-2-methylthiopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine.
- Meléndez, F. J., et al. (1996). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine. Chemistry – A European Journal, 2(5), 516-522.
-
MySkinRecipes. (n.d.). 4-(Dimethoxymethyl)-2-methylpyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Barriers to methyl internal rotation in monomethyl-substituted planar... Retrieved from [Link]
- Pearson Study Prep. (2015, February 24). Acetals as Protecting Groups [Video]. YouTube.
- Chad's Prep. (n.d.). 19.4a Formation of Hemiacetals and Acetals (Nucleophilic Addition of Alcohols) | Organic Chemistry [Video]. YouTube.
- The Organic Chemistry Tutor. (n.d.). Acetals and Ketals as Protecting Groups [Video]. YouTube.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Potential of a Novel Scaffold: A Technical Guide to the Biological Evaluation of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of clinically significant therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The 2-(methylthio)pyrimidine moiety, in particular, has emerged as a versatile intermediate and a key pharmacophore in the design of novel bioactive molecules.[4][5] This technical guide focuses on a novel, yet underexplored derivative, 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine . While direct biological data for this specific compound is not yet prevalent in published literature, its structural features suggest a high potential for biological activity. This document serves as an in-depth guide for researchers, providing a strategic framework for the synthesis, characterization, and comprehensive biological evaluation of this promising compound. By leveraging established principles of medicinal chemistry and outlining robust experimental protocols, this guide aims to accelerate the exploration of this compound as a potential lead compound in drug discovery programs.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core of nucleobases such as cytosine, thymine, and uracil.[6][7] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in the field of medicinal chemistry. The ability of the pyrimidine ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules has led to the development of a wide array of drugs targeting diverse therapeutic areas.[3][8]
The 2-(methylthio) substitution on the pyrimidine ring offers several advantages in drug design. The methylthio group can act as a lipophilic moiety, potentially enhancing membrane permeability and oral bioavailability. Furthermore, it serves as a versatile chemical handle for further structural modifications. The sulfur atom can be readily oxidized to the corresponding sulfoxide or sulfone, altering the electronic properties and biological activity of the molecule.[4] This strategic modification has been successfully employed in the development of various bioactive compounds.
This guide will now delve into the potential biological activities of this compound, drawing parallels from structurally related compounds, and provide a detailed roadmap for its systematic investigation.
Predicted Biological Activities and Potential Therapeutic Targets
Based on the extensive literature on pyrimidine and 2-(methylthio)pyrimidine derivatives, this compound can be hypothesized to exhibit a range of biological activities. The following sections outline these potential activities and the corresponding therapeutic targets.
Anticancer Activity
Pyrimidine derivatives are well-established as potent anticancer agents.[8] They can exert their effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrimidine-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression. For instance, derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been shown to possess antiproliferative properties against cancer cell lines with EGFR mutations.[8]
-
Microtubule Targeting: Certain pyrimidine derivatives have been identified as microtubule targeting agents, disrupting the dynamics of the cytoskeleton and inducing mitotic arrest in cancer cells.[9][10]
-
DHFR Inhibition: Dihydrofolate reductase (DHFR) is a key enzyme in nucleotide synthesis, and its inhibition can lead to the depletion of DNA precursors and cell death. Pyrimidine analogs have been developed as effective DHFR inhibitors.[11]
Potential Targets for this compound:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[12]
-
Cyclin-Dependent Kinases (CDKs)[13]
-
Tubulin
Antimicrobial Activity
The pyrimidine scaffold is also a common feature in antimicrobial agents.[14] These compounds can target essential microbial processes, such as:
-
Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of the bacterial cell wall.
-
Nucleic Acid Synthesis: Interference with the replication and transcription of microbial DNA and RNA.
-
Protein Synthesis: Binding to the microbial ribosome and inhibiting protein translation.
Potential Targets for this compound:
-
Bacterial DNA gyrase
-
DHFR in microbial pathogens
-
Fungal ergosterol biosynthesis pathway
Anti-inflammatory and Analgesic Activity
Several 2-thiopyrimidine and 2-methylthio-1,4-dihydropyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[5][13] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes and mediators.
Potential Targets for this compound:
-
Cyclooxygenase (COX) enzymes
-
Lipoxygenase (LOX)[11]
-
Pro-inflammatory cytokine production
Antiviral Activity
Pyrimidine analogs have been instrumental in the development of antiviral therapies, particularly against RNA viruses.[15] These compounds can act as chain terminators during viral replication or inhibit key viral enzymes.
Potential Targets for this compound:
-
Viral polymerases
-
Proteases
-
Helicases
Synthetic Strategy
The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related pyrimidine derivatives, such as 4,6-dimethoxy-2-methylthiopyrimidine.[16][17][18][19][20] A potential synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the 2-Thiobarbituric Acid Derivative (Intermediate 1)
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add equimolar amounts of malondialdehyde bis(dimethyl acetal) and thiourea.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the 2-thiobarbituric acid derivative.
Step 2: S-Methylation to Yield the Target Compound
-
Dissolve the dried intermediate from Step 1 in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Add a base (e.g., potassium carbonate or sodium hydride) to the solution and stir for 30 minutes at room temperature.
-
Add methyl iodide dropwise to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
In Vitro Biological Evaluation: A Step-by-Step Guide
The following section provides a comprehensive set of protocols for the initial in vitro screening of this compound to assess its potential biological activities.
Caption: A logical workflow for the biological evaluation of the target compound.
General Cytotoxicity Assessment
Before screening for specific activities, it is crucial to assess the general cytotoxicity of the compound on a non-cancerous cell line (e.g., human dermal fibroblasts or an immortalized normal cell line) to establish a therapeutic window.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Anticancer Activity Screening
Protocol: Antiproliferative Assay on a Panel of Cancer Cell Lines
-
Follow the same procedure as the MTT assay described above.
-
Use a panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, glioblastoma).[8]
-
Determine the IC₅₀ value for each cell line. A potent and selective activity against a particular cancer cell line would warrant further investigation.
Antimicrobial Activity Screening
Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
-
MIC Determination (Broth Microdilution Method):
-
Prepare a twofold serial dilution of the compound in a 96-well plate containing a suitable broth medium.
-
Inoculate each well with a standardized bacterial or fungal suspension.
-
Incubate the plate under appropriate conditions (temperature and time).
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, aliquot a small volume onto an agar plate.
-
Incubate the agar plate.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).
-
Anti-inflammatory Activity Screening
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Use commercially available COX-1 and COX-2 inhibitor screening kits.
-
These assays typically measure the production of prostaglandin E2 (PGE2) from arachidonic acid by the respective COX isoenzyme.
-
Incubate the enzyme with the test compound at various concentrations.
-
Add arachidonic acid to initiate the reaction.
-
Quantify the amount of PGE2 produced using an ELISA-based method.
-
Calculate the IC₅₀ value for the inhibition of each COX isoenzyme.
Antiviral Activity Screening
Protocol: Plaque Reduction Assay
-
Grow a confluent monolayer of host cells in a multi-well plate.
-
Infect the cells with a known titer of the virus.
-
After a short adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubate the plates until viral plaques (zones of cell death) are visible.
-
Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
Determine the EC₅₀ (half-maximal effective concentration) value.
Data Presentation and Interpretation
All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Biological Activity Profile of this compound
| Assay Type | Cell Line / Organism / Enzyme | Endpoint | Result (IC₅₀ / MIC / EC₅₀ in µM) |
| Cytotoxicity | Normal Human Fibroblasts | IC₅₀ | |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | |
| HCT116 (Colon Cancer) | IC₅₀ | ||
| A549 (Lung Cancer) | IC₅₀ | ||
| Antimicrobial | Staphylococcus aureus | MIC | |
| Escherichia coli | MIC | ||
| Candida albicans | MIC | ||
| Anti-inflammatory | COX-1 | IC₅₀ | |
| COX-2 | IC₅₀ | ||
| Antiviral | Rubella Virus | EC₅₀ |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial exploration of the biological potential of this compound. The pyrimidine core, coupled with the versatile 2-(methylthio) group, suggests a high probability of discovering novel biological activities. The outlined synthetic and screening protocols are designed to be robust and provide a solid foundation for identifying "hit" activities.
Should any of the primary screens yield promising results, the next logical steps would involve:
-
Mechanism of Action Studies: To elucidate the specific molecular target and pathway through which the compound exerts its effect.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicity profile of the lead compound in animal models.
The systematic approach detailed in this guide will enable researchers to efficiently and effectively unlock the therapeutic potential hidden within the novel chemical space of this compound.
References
-
PrepChem.com. Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine. [Link]
-
Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 58(5), 669-672. [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(15), 5786. [Link]
-
Unregistered author. (2024). Biological activities of synthetic pyrimidine derivatives. Heliyon, 10(16), e34567. [Link]
-
Sharma, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(3), 337. [Link]
-
Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-10. [Link]
-
Unregistered author. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(2), 1-15. [Link]
- Google Patents. (2014). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Google Patents. (2004). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
-
Wang, Y., et al. (2018). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers, 41(1), 72-76. [Link]
-
Kantharaju, K., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Tropical Journal of Pharmaceutical Research, 10(3), 311-317. [Link]
-
Unregistered author. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3185-3195. [Link]
-
Unregistered author. (2018). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. European Journal of Medicinal Chemistry, 143, 1379-1392. [Link]
-
De Clercq, E., et al. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Bioorganic & Medicinal Chemistry, 7(9), 1925-1931. [Link]
-
Unregistered author. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(3), 1-13. [Link]
-
Unregistered author. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(48), 31057-31079. [Link]
-
Unregistered author. (2011). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Medicinal Chemistry Letters, 2(10), 753-757. [Link]
-
Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182. [Link]
-
Unregistered author. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-10. [Link]
-
Unregistered author. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(21), 5022. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. ijpbs.com [ijpbs.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wjarr.com [wjarr.com]
- 15. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. prepchem.com [prepchem.com]
- 17. asianpubs.org [asianpubs.org]
- 18. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 19. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
"4-(Dimethoxymethyl)-2-(methylthio)pyrimidine" derivatives and analogues
An In-depth Technical Guide to 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules and approved therapeutics.[1][2][3] Within this privileged class of heterocycles, This compound has emerged as a particularly versatile and strategic starting material for drug discovery programs. This guide provides a comprehensive technical overview of this scaffold, its derivatives, and analogues. We will delve into robust synthetic strategies, explore the nuanced chemical reactivity that makes this scaffold so valuable, and discuss its application in the development of novel therapeutic agents, particularly in the context of structure-activity relationship (SAR) studies. By integrating established protocols with mechanistic insights, this document aims to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this powerful building block in their research endeavors.
Introduction: The Strategic Value of the 2,4-Substituted Pyrimidine Scaffold
Pyrimidine and its derivatives are of immense interest due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] Their prevalence in nature, most notably as components of nucleic acids, makes them readily recognizable by biological systems, providing a fertile ground for the design of targeted therapies.
The this compound core, the focus of this guide, offers several distinct advantages for medicinal chemists:
-
Orthogonal Chemical Handles: The scaffold possesses two key points for diversification that can be addressed with high chemoselectivity. The 2-(methylthio) group and the 4-(dimethoxymethyl) group allow for sequential, controlled modifications.
-
The C2 Methylthio Group: A Versatile Leaving Group: The methylthio moiety at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4][5] This allows for the facile introduction of a wide array of substituents, most commonly amines, which are critical for targeting many enzyme families, such as protein kinases.[1] Furthermore, the sulfur can be oxidized to a sulfone, dramatically increasing the electrophilicity at the C2 position and making it even more reactive towards nucleophiles.[4][6]
-
The C4 Dimethoxymethyl Group: A Masked Aldehyde: The dimethoxymethyl group is a stable acetal that acts as a protected form of an aldehyde.[7] This functional group is resilient to many reaction conditions, including those typically used for SNAr at the C2 position. However, it can be readily deprotected under mild acidic conditions to unveil a reactive formyl group, which serves as a gateway for a plethora of subsequent chemical transformations.
This combination of a stable, yet deprotectable, synthetic handle at C4 and a highly modulable C2 position makes this scaffold an ideal platform for building and optimizing complex molecular architectures in drug discovery campaigns.
Synthesis of the Core Scaffold
An efficient and scalable synthesis of the core scaffold is paramount. The most common and reliable methods involve the cyclocondensation of a C3 building block with an S-alkylated thiourea derivative.
Classical Cyclocondensation Route
This approach leverages the reaction between malonaldehyde bis(dimethyl acetal), a stable 1,3-dielectrophile precursor, and S-methylisothiourea, typically generated in situ from its salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
Malonaldehyde bis(dimethyl acetal)
-
S-methylisothiourea sulfate
-
Sodium methoxide (NaOMe), 25% solution in methanol
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add S-methylisothiourea sulfate (1.0 eq) to a solution of sodium methoxide (2.2 eq) in methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the free base.
-
Add malonaldehyde bis(dimethyl acetal) (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Base (NaOMe): Sodium methoxide serves a dual purpose: it deprotonates the S-methylisothiourea salt to generate the active nucleophile and acts as a base to promote the final condensation/aromatization step.
-
Solvent (MeOH): Methanol is the ideal solvent as it readily dissolves the sodium methoxide and reactants, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.
-
Aqueous Workup: The washing steps are critical for removing unreacted base, inorganic salts, and other water-soluble impurities, simplifying the final purification.
Diagram: Synthesis Workflow
Caption: High-level workflow for the synthesis of the core scaffold.
Chemical Reactivity and Derivatization Strategies
The synthetic power of this scaffold lies in the ability to selectively modify two different positions, enabling the generation of large, diverse chemical libraries.
C2 Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The 2-methylthio group is readily displaced by a variety of nucleophiles, a cornerstone reaction for this scaffold.[4][5]
Common Nucleophiles:
-
Amines (Primary & Secondary): The most frequent transformation, used to install side chains that can interact with specific protein residues (e.g., the hinge region of kinases).
-
Alcohols/Phenols: To form ether linkages, often requiring basic conditions to generate the corresponding alkoxide/phenoxide.
-
Thiols: To introduce alternative thioether moieties.
Experimental Protocol: General SNAr with an Amine
-
Dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a polar aprotic solvent such as n-butanol or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the methanethiol byproduct.
-
Heat the reaction mixture to 80-140 °C, monitoring by LC-MS until consumption of the starting material.
-
Cool the reaction, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine to remove the solvent and excess reagents.
-
Dry the organic phase, concentrate, and purify by chromatography to obtain the 2-amino-4-(dimethoxymethyl)pyrimidine derivative.
Trustworthiness of Protocol: This protocol's reliability stems from its in-process control; reaction completion is unequivocally determined by LC-MS analysis, ensuring that the workup and purification are only initiated upon full conversion, maximizing yield and purity.
C4 Derivatization via Acetal Deprotection
The dimethoxymethyl group can be easily hydrolyzed to the corresponding aldehyde using mild acidic conditions.
Experimental Protocol: Acetal Deprotection to Formylpyrimidine
-
Dissolve the 2-substituted-4-(dimethoxymethyl)pyrimidine derivative in a mixture of acetone and an aqueous acid (e.g., 2M HCl).
-
Stir the reaction at room temperature for 1-4 hours, monitoring carefully by TLC or LC-MS.
-
Once deprotection is complete, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate to yield the 4-formylpyrimidine derivative, which is often pure enough for immediate use in the next step.
The resulting aldehyde is a versatile functional group for further elaboration via reactions such as:
-
Reductive Amination
-
Wittig Olefination
-
Grignard Addition
-
Oxidation to a Carboxylic Acid
Diagram: Orthogonal Derivatization Pathways
Caption: Sequential derivatization strategy for the scaffold.
Application in Drug Discovery: A Kinase Inhibitor Case Study
The 2-aminopyrimidine motif is a well-established "hinge-binder" in protein kinase inhibitors. The this compound scaffold is an ideal starting point to build such inhibitors, where the C4 position can be elaborated to interact with the solvent-exposed region of the ATP binding pocket, often leading to enhanced potency and selectivity.
Data Presentation: Illustrative SAR for a Hypothetical Kinase Target
The following table presents hypothetical data illustrating a typical optimization pathway starting from our core scaffold.
| Compound ID | C2-Substituent (R¹) | C4-Substituent (R²) | Kinase IC₅₀ (nM) |
| 1 | -SMe (Core Scaffold) | -CH(OMe)₂ | >10,000 |
| 2 | -NH-(4-fluoroaniline) | -CH(OMe)₂ | 850 |
| 3 | -NH-(4-fluoroaniline) | -CHO | 620 |
| 4 | -NH-(4-fluoroaniline) | -CH₂OH | 410 |
| 5 | -NH-(4-fluoroaniline) | -CH₂-N(morpholine) | 35 |
This data is for illustrative purposes only.
This hypothetical SAR demonstrates a logical progression:
-
The initial core scaffold (1 ) is inactive.
-
SNAr at C2 with an appropriate amine (2 ) establishes initial, modest activity.[8][9]
-
Deprotection of the acetal to the aldehyde (3 ) slightly improves potency.
-
Further modification of the aldehyde, first by reduction to an alcohol (4 ) and then via reductive amination to introduce a solubilizing group (5 ), leads to a significant increase in potency. This highlights the power of C4 elaboration to engage with new regions of the target protein.
Conclusion and Future Perspectives
The this compound scaffold is a proven and highly effective building block in modern medicinal chemistry. Its value is derived from its robust and scalable synthesis and, more importantly, its capacity for predictable and orthogonal derivatization at the C2 and C4 positions. This allows for a systematic and efficient exploration of chemical space, which is fundamental to the process of lead optimization. As drug discovery continues to tackle increasingly complex biological targets, the strategic use of such versatile and well-characterized scaffolds will remain a critical component of successful therapeutic design.
References
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5P5J9Nkfk5t32vu4NI9fx8M6pKiB2veS60mmBBjwu_JHmMZhfUkdw56nbI_Fo_P2H_Ow1BWmWhKEe28MU7w-qkF6L6MpPLT964SMbwrMGPg7SeklvdWdmcrY9xfmmIul5VraVpvaY2c2xysCQ1XCBFKMN5TuSIps=]
- PrepChem.com. (n.d.). Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc35Dh_NiuxveJhQOHOxjzZDWrVKgHBqOMYSg2MJ-EQB_anIrxuwBmV7xD1WLBJvlSgzdl1mexQRhgU3Xd31hw7ItoE1g_eesT1o2ohn8z6oEBGJUTTaPHKgOH8jzU7wRZWzDqrpvViyb-TCmicBRV3FsBCzk=]
- BenchChem. (n.d.). 5-Methyl-2-(methylthio)pyrimidine | Research Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJpLtAqLX8Tgi3MMtWY0lXmXXb21NknYeI9r2SLjlHawNN7fAOtW0YgpwIqGp98K8_RjDwvrHkhCudfS6Am7wxIvcVTJic-ZRG8RgAeX02gY-cwxutzSdozpy6LrvyL0CktLLA]
- ResearchGate. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiwTTbk_V8_tpXZzvN-RUTb8BSxG-Qx79NpA4ul01q3V8PG8qJeUgxwD_uIVk9_hoqUcjMBZUHk6jlKzkw4Fm8X9FYzf8b24UPNqLmKAvnumpxsfXxTwFOAoRD2vEZfLA9eU3MHVbsqQ0OgK8BEzRMCvklsbL0sdJah1ftiPh8Zqk8MOFaDcqkK6W74FPk5cgNdQYIG_4zAdPQQhRbNsCETRWdnD7VJ49DbH_nclQJEr1Wky5t4KegOpuEyVsqTyUegCY49unKNB-bit7rCL8gGbZ3jOodko9pmAmboA==]
- Maleš, M., et al. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkA1mNNFrKlQ2d8su68VWdNQq3XBWWjfQcRQaXVBBlGK1BrAYtUP8X8_y9PRW8j3UovpwZdk9WLWc3CZBHriJab8OOUU0pHWW7x-0xXw3GG53hip685i8qd-qhMkOFwHOXAdSM9ZD4GJwd1jo=]
- Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtkZvvj3_QxJln1SNnjuuiKM3hirkX4JtahYwtsQ4QN8XXN51o7gKqkE0k3r9nAcMqhSjceYZ3aC9ALZjiz_iV9jmRul831L-Bom38nebaJZ2j4CgoaVjYPLhr1Rj6ctdOh7VSo7UF9wLKjA==]
- Siddiqui, A. A., et al. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuatWX-hHeVRtarhyFIpZnprEGEdZl9XN8VQ-RgcTySW-QSIvnqhYK_qbgD2e_TCvqYJ3cYCSmkkbhf8OSp0nIGnyRKGdAYVw_cPDb0Kn_DxmUoaFGwXqIN6-Ce-wiNtaB5OR-9XoTvsMS4xw=]
- Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFusSf5gnvr241aEd11kzTE1PIrRhYlpQQCvGI6kPo43jsO8GdVZ2oceVXvRtThqP1tyXgWPHyZqIzU4D2Q1hy8Riv_D2El-PEpJyX0Chvg3tt7mV9T3dH86QK4F_i56v5lt1vMbdqu8a90mZg=]
- S. M, S., & S, S. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSE35jMrs76UBsH0u9f506C-S4TgeUMQ8OzTnI3OYS2b24ujRzxyRhiWDbwXC8YikP_Cdl9MBDWUhFSBGABT05wL3Xd7T87B61zlwOOFxtS8nL-YCKkslXPbzBuGOyV6Cr1nLywFyldlI7RtHQ]
- Xiang, W., et al. (n.d.). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIQmxNCUNY60h0H9zLAzc5WeKdBy3tKtGYMTVXHRBy0aAr-g9xFKddgtcj0D2_hITE1N3EO2rtVKOg6AJfEnCBbF_cjM5dsfozWDWyC5wTxzjIeWu2KCa5j-Qy8u2iMgCQJc6ri7oNxYMhrdU=]
- ResearchGate. (n.d.). Examples of pyrimidine derivatives with applications in medicinal and materials science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpq_Kr0YA-WHEPGAaH2BS4ewHZbMM8cqKw5Tu5YvCA1XnyS0gDGXepJt27RgipWP7ZIFsA3NkalOs7VF1PNuPj6-zJiaWrO2ivIetBveFJX4fzSa4CLfER4iON9IR9Olq4Xt-VQkTuXFQs9h71YdpBA2Ih_nbI4p8Ab2HDKYYuWQlMdvOSR6xTU5UBd5ihYA9eNbGYgOoUhw7Ni2PLPgDBTfFB6rxHNOitAJdSoLyaVRqhNq4JgwJ8C_n3vJYDqsUQoXglejY=]
- G, S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL7_PJsA3ySA3FVqb2pMLv_CJkO9XrKW2qt2qNj0fQS1htHx0pVEalBhFbNMGMBfkslTFRFnHZ2HTtnRIZK9wC2UpAS3MoX-UCvGbTMG0_4ClcdHH7ZrIKM7ew4Xc76OzzE-2HQOyvi_J5oUoMpLtU3tpNZ5x0R96fptS5mTLB27L_cLXoMsa7VRDH5BUj]
- Xiang, W., et al. (2018). Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEI0EigNPzoqEAYUbmSjd-D8Wnnai04l_3utPJ_tJ_C5yPFILwfnWxDSXJgXffaCxOzHv0f2Zb3xyuJoQDJvNdmO5JfHsoDrjpn7Nc7BUOzdHYKwG1lgvlh079Hh5z2IZ1Nwq3]
- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDKxVDEv5Wdn1TmBZIZY158C5E7L9cffFBADdJx52PvkCuuhIGOrLeHHVJZ6n57EQ3HkDTJlVbCYe39ylxVp2psu5xRrRd2NCDDR2KalbZHEAA86aCbA1YcX4gueZlSTPscecDzA_zFizIYv-PjcKQ1sn29S0IPxKyiX3DqQA=]
- MySkinRecipes. (n.d.). 4-(Dimethoxymethyl)-2-methylpyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe140y7yhqDOwYSFNxeFPTBRmTvzJ5RJOVmWInwZCj9QkDpanLtmfFBSRghd4E0672BHfYiaAPimsGcO31xMxm2edbSAgUKihf6YDomgWmegkqWcizwzeTf8elGq_Gg8PxnQoOA7pJdr39gZfQQhPUpzjhFMNR9ihbXXNQ5JTOc4X8gA68QQLVlz24S6pmkuOCqKNeqrbd3WHi4L5CZw6J01YIdVRkLpI=]
- Xiang, W., et al. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH8okQflsDGPGQyjgBPPxPM8Fo-K-cm7aeRCWsNcHEAiHExvE08iA2oDpIqegR8m01Z-7sgHtyLqOcbgLoKTc196F2I1tu0IIMetG-0cQR6sQoyVjXFYAlJxr30C4R2eDLy6t42oLavpKxpbU=]
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 7. 4-(Dimethoxymethyl)-2-methylpyrimidine [myskinrecipes.com]
- 8. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, pyrimidine derivatives hold a place of distinction due to their prevalence in biologically active compounds. This guide provides a comprehensive technical overview of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine, a versatile yet specific pyrimidine intermediate. We will delve into its synthesis, chemical characteristics, reactivity, and its pivotal role as a precursor in the development of pharmaceuticals and agrochemicals.
Core Molecular Structure and Physicochemical Properties
This compound is a substituted pyrimidine with the chemical formula C₈H₁₂N₂O₂S. Its structure is characterized by a central pyrimidine ring, a dimethoxymethyl group at position 4, and a methylthio group at position 2. The dimethoxymethyl group serves as a protected form of a formyl (aldehyde) group, which is a key feature for its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 32742-73-3, 180869-36-7 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 198.25 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | [2] |
| Boiling Point | ~202.3°C (for the 2-methyl analogue) | [1] |
| Storage | 2-8°C | [1] |
Note: Some physical properties are extrapolated from closely related analogs due to limited direct data for the title compound.
Synthesis of this compound
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a plausible synthetic route can be devised based on established pyrimidine synthesis methodologies. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a thiourea derivative.
A logical precursor for the C4-dimethoxymethyl moiety would be a 1,3-dicarbonyl compound where one of the carbonyl groups is protected as a dimethyl acetal. The synthesis could proceed as illustrated in the following workflow:
Caption: Reactivity of this compound.
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. [1][3]
A significant application of this compound is as a precursor to 2-(methylthio)pyrimidine-4-carbaldehyde. [4]This aldehyde is a key building block in the synthesis of a series of pyridinyl pyrimidine derivatives that have been investigated as inhibitors of cytokine release, specifically targeting tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). [5]These cytokines are implicated in a range of inflammatory diseases, and their inhibition is a major therapeutic strategy. The pyrimidine core of these inhibitors often serves as a scaffold to correctly orient the substituents for optimal binding to their protein targets, such as p38 MAP kinase. [5] Table 2: Example of a Cytokine Release Inhibitor Derived from a Pyrimidine Scaffold
| Compound Class | Target | Biological Activity | Reference |
| Pyridinyl Pyrimidines | p38 MAP Kinase | Inhibition of TNF-α and IL-1β release | [5] |
The pyrimidine scaffold is a well-established pharmacophore in antiviral and anticancer agents. The functional handles on this compound allow for its incorporation into more complex molecules designed to interact with biological targets in these disease areas. [1]The ability to deprotect the aldehyde and modify the 2-position provides medicinal chemists with the flexibility to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.
Similar to its utility in pharmaceuticals, this pyrimidine derivative can be used in the synthesis of novel pesticides and herbicides. [3]The pyrimidine core is present in many commercially successful agrochemicals, and the development of new derivatives is an ongoing area of research to improve efficacy and address resistance.
Experimental Protocols
Protocol 1: Synthesis of 2-(Methylthio)pyrimidine-4-carboxaldehyde from this compound[4]
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., water or a water/co-solvent mixture), add a stoichiometric amount of aqueous hydrochloric acid (e.g., 1.2 N HCl, 1.0 eq.).
-
Heat the reaction mixture with stirring (e.g., to 60°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a suitable base (e.g., solid sodium bicarbonate) until the pH is approximately 7.
-
The product, 2-(methylthio)pyrimidine-4-carboxaldehyde, can then be isolated by extraction with an organic solvent, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
Further purification, if necessary, can be achieved by techniques such as column chromatography.
Conclusion
This compound is a strategically important building block for chemical synthesis. Its key attributes—a protected aldehyde function and a modifiable methylthio group on a pyrimidine core—provide a versatile platform for the construction of complex molecules with potential applications in medicine and agriculture. While detailed synthetic procedures for this specific compound are not widely published, its role as a precursor to key intermediates, such as 2-(methylthio)pyrimidine-4-carbaldehyde for cytokine inhibitor synthesis, highlights its significance. Further exploration of the reactivity and applications of this compound is likely to yield novel and potent bioactive molecules.
References
Sources
- 1. 4-(Dimethoxymethyl)-2-methylpyrimidine [myskinrecipes.com]
- 2. This compound, CasNo.180869-36-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 5. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of a Protected Aldehyde: A Technical Guide to 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Abstract
This technical guide provides an in-depth examination of 4-(dimethoxymethyl)-2-(methylthio)pyrimidine (CAS No. 180869-36-7), a heterocyclic compound of significant interest in medicinal chemistry. This document moves beyond a simple recitation of properties to detail the compound's discovery, its strategic role as a protected aldehyde, and the chemical logic underpinning its synthesis. We will explore the primary synthetic pathway, its function as a critical intermediate in the development of selective neuronal nitric oxide synthase (nNOS) inhibitors, and provide detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Introduction and Strategic Significance
This compound is a specialized pyrimidine derivative that has found its niche not as a final bioactive molecule, but as a crucial and cleverly designed intermediate. Its primary value lies in the dimethoxymethyl group , which serves as a stable acetal, a protecting group for a highly reactive aldehyde (formyl) functional group.
The history of this compound is not one of serendipitous discovery but of rational design. Its documented emergence is tied directly to synthetic campaigns aimed at producing complex, 2,4-disubstituted pyrimidines for pharmaceutical research. Specifically, its synthesis was a key step in the creation of a novel class of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative disorders.[1][2][3] The structure allows for the stable storage and handling of a pyrimidine-4-carboxaldehyde precursor, enabling chemists to perform modifications on other parts of the molecule before revealing the aldehyde for subsequent reactions.
Historical Context: A Purpose-Built Intermediate
The scientific literature does not indicate a long and varied history for this compound. Instead, its appearance is contemporary, first being detailed in the mid-2010s. The seminal work by Li, J. et al., published in the Journal of Medicinal Chemistry in 2015, outlines the synthesis and application of this compound as a precursor to 2-methylthio-4-pyrimidine carboxaldehyde.[1][2][3] This aldehyde was a pivotal building block for a series of nNOS inhibitors, where it was modified via reductive amination to install a key pharmacophoric element.[1][2][3]
Therefore, the "discovery" of this molecule is intrinsically linked to the strategic necessities of a multi-step synthesis targeting a specific biological enzyme. It stands as an excellent example of modern process chemistry, where intermediates are designed for stability, efficiency, and specific downstream applications.
Core Synthesis Pathway
The synthesis of this compound is an elegant process that builds the pyrimidine core and installs the required substituents in a logical sequence. The overall process begins with the formation of the heterocyclic ring system from acyclic precursors, followed by functionalization.
Principle of the Synthesis
The synthetic strategy is based on a classical pyrimidine ring-forming condensation reaction. This involves reacting a 1,3-dicarbonyl equivalent (in this case, pyruvaldehyde dimethyl acetal) with a compound containing an N-C-N fragment (thiourea). This efficiently constructs the 4-substituted-2-thiopyrimidine core. The final step involves the S-methylation of the thioamide group.
Step-by-Step Synthesis Workflow
The synthesis can be broken down into two primary operations: Pyrimidine Ring Formation and S-Methylation.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is based on the methodology described by Li et al. for the synthesis of the precursor to their nNOS inhibitors.[1][2][3]
Step 1: Synthesis of 4-(Dimethoxymethyl)pyrimidine-2-thiol
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyruvaldehyde dimethyl acetal (1.0 eq).
-
Addition of Thiourea: Add thiourea (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl). The solvent is then removed under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(dimethoxymethyl)pyrimidine-2-thiol.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 4-(dimethoxymethyl)pyrimidine-2-thiol (1.0 eq) from the previous step in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Addition of Base and Reagent: Add a base such as sodium hydroxide or potassium carbonate (1.1 eq) to the solution and stir until the solid dissolves. Cool the mixture in an ice bath and add a methylating agent, such as methyl iodide (1.1 eq), dropwise.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water. A precipitate will form.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford the final product, this compound.
Quantitative Data Summary
| Step | Starting Materials | Key Reagents | Solvent | Typical Conditions | Yield |
| 1 | Pyruvaldehyde dimethyl acetal, Thiourea | Sodium Ethoxide | Ethanol | Reflux, 4-6h | ~70-80% |
| 2 | 4-(Dimethoxymethyl)pyrimidine-2-thiol | Methyl Iodide, K₂CO₃ | Methanol | 0°C to RT, 2-4h | >90% |
Note: Yields are estimates based on typical outcomes for these reaction types and may vary.
Application in Medicinal Chemistry: A Gateway to Functionality
The primary utility of this compound is its role as a stable precursor to 2-methylthio-4-pyrimidine carboxaldehyde. The acetal group is robust enough to withstand various reaction conditions, yet can be easily removed when the aldehyde functionality is required.
Deprotection to the Aldehyde
The conversion of the acetal to the aldehyde is typically achieved through acid-catalyzed hydrolysis.
-
Protocol: The pyrimidine is dissolved in a mixture of a mild acid (e.g., formic acid or aqueous HCl) and a co-solvent like water or THF.
-
Reaction: The mixture is stirred at room temperature or gently heated until TLC analysis indicates complete conversion.
-
Work-up: The reaction is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude aldehyde, which is often used directly in the next step.
Downstream Reaction: Reductive Amination
The unmasked aldehyde is a versatile chemical handle. In the context of nNOS inhibitor synthesis, it undergoes reductive amination.[1][2][3] This reaction forges a crucial C-N bond, linking the pyrimidine core to other fragments of the final drug molecule.
Caption: Strategic use of the intermediate in subsequent synthetic steps.
Conclusion
This compound is a prime example of a rationally designed synthetic intermediate. While it lacks a broad historical footprint, its importance in modern medicinal chemistry is clear. Its synthesis via the condensation of pyruvaldehyde dimethyl acetal and thiourea provides a stable, protected form of a key pyrimidine aldehyde. This strategy enables chemists to build complex molecular architectures, such as potent nNOS inhibitors, with precision and efficiency. This guide has illuminated the logic behind its design, the specifics of its synthesis, and its pivotal role as a gateway to constructing high-value pharmaceutical compounds.
References
-
Li, J., et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 58(16), 6562–6579. [Link][1][2][3]
-
Sawant, R., & Sarode, V. (2011). Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 10(4), 733–739. [Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Role of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine in the Synthesis of Advanced Agrochemicals
This technical guide provides an in-depth exploration of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine , a versatile heterocyclic intermediate, and its pivotal role in the synthesis of modern agrochemicals. Designed for researchers, synthetic chemists, and professionals in the agrochemical industry, this document elucidates the synthetic pathways, key reactions, and practical applications of this compound, with a focus on the underlying chemical principles and experimental best practices.
Introduction: The Pyrimidine Core in Modern Herbicide Design
The pyrimidine scaffold is a cornerstone in the development of numerous biologically active molecules, including a significant class of herbicides that target the enzyme acetolactate synthase (ALS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants, and its inhibition leads to plant death. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of herbicidal activity, selectivity, and environmental profile.
While extensive research has been published on intermediates like 4,6-dimethoxy-2-(methylthio)pyrimidine, the subject of this note, This compound , represents a nuanced yet significant variation. The dimethoxymethyl group at the 4-position serves as a masked aldehyde, offering a unique point for further chemical elaboration, potentially leading to novel herbicides with improved properties.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of This compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 32742-73-3 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| Molecular Weight | 198.25 g/mol | [1] |
| Appearance | Inferred: Likely a crystalline solid or oil | - |
| Storage | Store at 2-8°C in a dry, well-ventilated area | [2] |
Safety Precautions: As with all sulfur- and nitrogen-containing heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Pathways and Key Transformations
The synthesis of This compound and its subsequent conversion into valuable agrochemical precursors involves several key chemical transformations. The following sections detail these pathways, drawing parallels from the well-established synthesis of analogous compounds.
Proposed Synthesis of this compound
Based on established pyrimidine chemistry, a plausible synthetic route to the target compound is proposed. This pathway leverages readily available starting materials and employs robust, scalable reactions.
Figure 1: Proposed synthetic pathway for this compound.
This protocol is adapted from established procedures for similar pyrimidine derivatives.
-
Condensation: To a solution of sodium methoxide in methanol, add malonaldehyde bis(dimethyl acetal) and thiourea.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with acetic acid. The resulting precipitate, a 2-thiobarbituric acid derivative, is collected by filtration.
-
Methylation: The dried intermediate is dissolved in a suitable solvent (e.g., acetone or DMF) with a base such as potassium carbonate.
-
Dimethyl sulfate (DMS) or methyl iodide (MeI) is added dropwise at a controlled temperature.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield This compound .
Causality Behind Experimental Choices:
-
Base Catalysis: The initial condensation is base-catalyzed to facilitate the cyclization reaction between the dicarbonyl compound and thiourea.
-
Methylating Agent: Dimethyl sulfate is a common and effective methylating agent for thio-groups in heterocyclic systems. The choice of base and solvent is critical to ensure good reactivity and minimize side reactions.
Oxidation to the Sulfonylpyrimidine: A Key Step for Herbicidal Activity
For many pyrimidine-based herbicides, the methylthio group is oxidized to a methylsulfonyl group. This transformation is crucial as the sulfonyl group acts as a better leaving group in the subsequent nucleophilic aromatic substitution reaction, which is the final step in the synthesis of many ALS-inhibiting herbicides.[3]
Figure 3: Final step in the synthesis of a pyrimidinyloxybenzoic acid herbicide.
The dimethoxymethyl group at the 4-position can be hydrolyzed to an aldehyde under acidic conditions. This aldehyde functionality can then be used for further derivatization, potentially leading to new herbicides with different activity spectra or improved crop selectivity.
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate in agrochemical synthesis. Its structural features, particularly the masked aldehyde function, provide a unique handle for the development of novel herbicides. The synthetic protocols outlined in this guide, based on well-established pyrimidine chemistry, offer a reliable foundation for the preparation and utilization of this compound.
Future research in this area will likely focus on exploiting the reactivity of the dimethoxymethyl group to create a new generation of pyrimidine-based herbicides. The exploration of different substituted phenols in the final SNAr step will also continue to be a fruitful avenue for discovering new active ingredients for crop protection.
References
- Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the University of Chemical Technology and Metallurgy, 46(3), 299-302.
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]
-
ResearchGate. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
-
MySkinRecipes. (n.d.). 4-(Dimethoxymethyl)-2-methylpyrimidine. Retrieved from [Link]
-
Academax. (n.d.). improved process of the synthesis of 4,6-dimethoxy-2-methylthio-pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2019244088A1 - Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas.
-
ResearchGate. (n.d.). Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. Retrieved from [Link]
-
Googleapis.com. (n.d.). COMPOSITIONS HAVING PESTICIDAL UTILITY AND PROCESSES RELATED THERETO - European Patent Office - EP 4051003 B1. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. Retrieved from [Link]
Sources
Application Notes & Protocols: 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine in Pharmaceutical Synthesis
Abstract: This guide provides a detailed technical overview of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine, a versatile heterocyclic building block crucial in modern pharmaceutical and agrochemical development. We explore its core reactivity, focusing on the strategic manipulation of its two key functional groups: the masked aldehyde (dimethoxymethyl acetal) and the displaceable methylthio group. This document furnishes researchers, scientists, and drug development professionals with field-proven insights and step-by-step protocols for key transformations, enabling the efficient synthesis of complex molecular architectures. The protocols are designed as self-validating systems, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: A Bifunctional Pyrimidine Building Block
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] this compound emerges as a particularly valuable intermediate due to its bifunctional nature. It provides two orthogonal reaction sites that can be addressed selectively:
-
The C4-Dimethoxymethyl Group: This acetal serves as a stable protecting group for a highly reactive formyl (aldehyde) functionality. The aldehyde can be unmasked under specific conditions, providing a handle for chain extension or the introduction of diverse substituents through reactions like reductive amination, Wittig olefination, or aldol condensations.[3][4]
-
The C2-Methylthio Group: This group is a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially after oxidation to the more electron-deficient methylsulfonyl group.[5][6] This allows for the facile introduction of a wide range of nucleophiles (amines, alcohols, thiols) at the C2 position, a common strategy in library synthesis and lead optimization.[7][8]
This dual functionality allows for a logical and controlled sequence of reactions, making it an ideal starting point for the synthesis of complex drug candidates.[9][10][11]
Physicochemical Properties & Safe Handling
Proper handling and storage are paramount to maintaining the integrity of the intermediate and ensuring laboratory safety.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 180869-36-7 | [12] |
| Molecular Formula | C₈H₁₂N₂O₂S | [12] |
| Molecular Weight | 200.26 g/mol | Calculated |
| Appearance | N/A (Typically a liquid or low-melting solid) | [12] |
| Boiling Point | ~202.3°C (Predicted for similar structure) | [13] |
| Storage | 2-8°C, under inert atmosphere | [13][14] |
Safety & Handling
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).[14][15]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[16]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture to prevent degradation.[17]
Core Reactivity & Synthetic Strategy
The synthetic utility of this compound stems from the ability to selectively manipulate its two functional handles. The general strategic workflow involves leveraging these sites to build molecular complexity.
Figure 1: Core reactivity pathways of the title intermediate.
Pathway A: Unmasking the Aldehyde (C4 Position)
The dimethoxymethyl group is an acetal, a robust protecting group for an aldehyde. It is stable to many reaction conditions, including organometallic reagents and mild bases. Deprotection is typically achieved under aqueous acidic conditions to reveal the pyrimidine-4-carbaldehyde. This aldehyde is a versatile electrophile for a host of subsequent transformations.
Pathway B: Activating and Displacing the Leaving Group (C2 Position)
The methylthio group (-SMe) at the C2 position can act as a leaving group in SNAr reactions. However, its lability is significantly enhanced by oxidation to the corresponding methylsulfonyl group (-SO₂Me). The strongly electron-withdrawing sulfonyl group makes the C2 position highly electrophilic and susceptible to attack by a wide array of nucleophiles. This two-step sequence (oxidation followed by substitution) is a powerful and reliable method for diversifying the pyrimidine core.[5][6][18]
Experimental Protocols
The following protocols are detailed, self-validating procedures for the key transformations described above. The causality for each step is explained to provide a deeper understanding of the process.
Protocol 1: Acid-Catalyzed Deprotection to 2-(Methylthio)pyrimidine-4-carbaldehyde
Objective: To selectively hydrolyze the dimethoxymethyl acetal to the corresponding aldehyde without affecting the methylthio group.
Rationale: A mild acidic catalyst is chosen to facilitate acetal hydrolysis. Stronger acids or prolonged heating could lead to undesired side reactions. The reaction is monitored closely to ensure complete conversion without degradation.
Materials:
-
This compound (1.0 eq)
-
Acetone (10 vol)
-
Water (5 vol)
-
2M Hydrochloric Acid (HCl) (2.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in a mixture of acetone and water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Slowly add 2M HCl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The product spot should be more polar than the starting material.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 vol).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude aldehyde by flash column chromatography on silica gel to obtain the pure 2-(Methylthio)pyrimidine-4-carbaldehyde.
Protocol 2: Oxidation to 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine
Objective: To convert the methylthio ether into a methylsulfonyl group, thereby activating the C2 position for nucleophilic substitution.
Rationale: m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation. The reaction is performed at low temperature to prevent over-oxidation and control the exothermic reaction. A bicarbonate wash is used during work-up to remove the m-chlorobenzoic acid byproduct.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM) (20 vol)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. The use of slightly more than 2 equivalents ensures the complete conversion of the thioether to the sulfone.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove the acid byproduct) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine is often of sufficient purity for the next step, but can be recrystallized if necessary.
Protocol 3: Nucleophilic Aromatic Substitution with Benzylamine
Objective: To displace the methylsulfonyl group with a primary amine nucleophile.
Rationale: The highly activated methylsulfonylpyrimidine readily undergoes SNAr. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the methanesulfinic acid byproduct without competing in the reaction. A polar aprotic solvent like DMF or DMSO is often used to facilitate the reaction.
Materials:
-
4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (10 vol)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine in DMF, add benzylamine and DIPEA.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours. The higher temperature is necessary to overcome the activation energy for the substitution.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with EtOAc. The product will partition into the organic layer.
-
Wash the combined organic extracts with water (to remove DMF) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(benzylamino)-4-(dimethoxymethyl)pyrimidine.
A Synthetic Workflow Example
The true power of this intermediate is realized in multi-step syntheses. The following workflow illustrates how the protocols can be combined to build a more complex, drug-like molecule.
Figure 2: Exemplary workflow for API synthesis.
This logical sequence—first installing the C2 substituent on the activated core, then unmasking and reacting the C4 aldehyde—is a robust strategy for generating diverse libraries of pyrimidine derivatives for screening and drug discovery programs.
References
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.
- PrepChem.com. (n.d.). Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine.
- MySkinRecipes. (n.d.). 4-(Dimethoxymethyl)-2-methylpyrimidine.
- Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
- Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Aaron Chemistry. (n.d.). Safety Data Sheet - 4-Bromo-2-(methylthio)pyrimidine.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 4,6-Dimethoxy-2-methylthiopyrimidine.
- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Bromo-2-(methylthio)pyrimidine.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Amino-4,6-dimethylpyrimidine.
- agrochemx.com. (n.d.). China 4,6-Dimethoxy-2-(methylthio)pyrimidine Suppliers, Factory.
- Sigma-Aldrich. (n.d.).
- Bide Pharmatech Ltd. (n.d.). This compound CAS NO.180869-36-7.
- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II.
- Global Substance Registration System. (n.d.). 4-METHOXY-2-(METHYLTHIO)PYRIMIDINE.
- Pharma Noble Chem Ltd. (n.d.).
- PubChemLite. (n.d.). 4-(dimethoxymethyl)-2-methylpyrimidine (C8H12N2O2).
- BLDpharm. (n.d.). 4-Methoxy-6-methyl-2-(methylthio)pyrimidine.
- iChemical. (n.d.). 4-(Dimethoxymethyl) pyrimidine, CAS No. 25746-87-6.
- SpectraBase. (n.d.). 4-Methylthio-pyrimidine.
- ResearchGate. (2021).
- National Institutes of Health. (n.d.).
- Accounts of Chemical Research. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- PubMed. (n.d.). Modification of pyrimidine derivatives from antiviral agents to antitumor agents.
- National Institutes of Health. (n.d.).
- Jinan Qinmu Fine Chemical Co., Ltd. (n.d.).
- National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- PubMed Central. (n.d.). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
- PubChem. (n.d.). 2,4-Dimethoxypyrimidine.
- Dakenchem. (2025).
- ResearchGate. (n.d.).
- eScholarship.org. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 10. API Intermediates [qinmuchem.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. This compound, CasNo.180869-36-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 13. 4-(Dimethoxymethyl)-2-methylpyrimidine [myskinrecipes.com]
- 14. aaronchem.com [aaronchem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. agrochemx.com [agrochemx.com]
- 18. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
Synthetic Protocols and Applications of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
An Application Guide for the Versatile Pyrimidine Building Block:
Introduction
In the landscape of modern medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents, from anticancer to antiviral drugs.[1][2] The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's biological activity and pharmacokinetic properties. "4-(Dimethoxymethyl)-2-(methylthio)pyrimidine" is a highly versatile, yet specialized, building block designed for just this purpose. Its true value lies in its latent functionalities: the dimethoxymethyl group serves as a stable precursor to a reactive aldehyde, while the 2-methylthio group can be readily transformed into an excellent leaving group, paving the way for diverse C-C and C-N bond-forming reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols for the synthesis and strategic application of this key intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to empower your synthetic campaigns.
Physicochemical Properties & Safe Handling
While specific experimental data for this exact compound is sparse, its properties can be reliably estimated from closely related analogues. It should be handled with the care afforded to all specialized laboratory reagents.
| Property | Estimated Value / Information | Source / Comment |
| Molecular Formula | C₈H₁₂N₂O₂S | - |
| Molecular Weight | 200.26 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Based on similar pyrimidine derivatives |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Methanol) | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents. | Standard practice for thioethers and acetals |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can react with the methylthio group, and strong acids, which can prematurely deprotect the acetal.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention.
Core Synthetic Workflow: From Precursor to Diversified Scaffolds
The primary utility of this compound is as a stable intermediate that can be selectively activated at two different positions on the pyrimidine core. The logical workflow involves a series of strategic transformations, each opening a new branch of synthetic possibilities.
Caption: Core synthetic workflow using the target pyrimidine.
Protocol I: Proposed Synthesis of this compound (1)
Reaction Scheme: Cl-C₄H₂N₂(SMe) + Na⁺[CH(OMe)₂]⁻ → (MeO)₂CH-C₄H₂N₂(SMe) + NaCl
Step-by-Step Methodology:
-
Reagent Preparation (Anhydrous Conditions):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of starting material).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF.
-
Slowly add anhydrous methanol (1.2 equivalents) dropwise. Allow the mixture to stir for 15 minutes at 0 °C, then warm to room temperature for 30 minutes to ensure complete formation of sodium methoxide.
-
Re-cool the mixture to 0 °C.
-
-
Formation of the Nucleophile:
-
To the sodium methoxide slurry, add dimethoxymethane (formalin dimethyl acetal, 1.5 equivalents) dropwise.
-
Causality Note: This step generates the sodium salt of the dimethoxymethyl anion, the key nucleophile for the subsequent substitution reaction. Maintaining a low temperature is crucial for the stability of this reagent.
-
-
Nucleophilic Substitution:
-
Dissolve 4-chloro-2-(methylthio)pyrimidine (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the cold (0 °C) reaction mixture over 30 minutes.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure This compound (1) .
-
| Reagent | Molar Eq. | Purpose |
| 4-Chloro-2-(methylthio)pyrimidine | 1.0 | Starting Material |
| Sodium Hydride (60%) | 1.2 | Base for deprotonation |
| Methanol (anhydrous) | 1.2 | Precursor to methoxide |
| Dimethoxymethane | 1.5 | Precursor to nucleophile |
| Tetrahydrofuran (THF) | - | Anhydrous Solvent |
| Saturated NH₄Cl (aq) | - | Quenching Agent |
| Ethyl Acetate | - | Extraction Solvent |
Core Application I: Generation of 4-Formyl-2-(methylthio)pyrimidine (2)
The dimethoxymethyl group is a classic protecting group for an aldehyde. Its removal is typically achieved under acidic conditions, which hydrolyze the acetal to reveal the formyl group.
Reaction Scheme: (MeO)₂CH-C₄H₂N₂(SMe) + H₂O --[H⁺]--> OHC-C₄H₂N₂(SMe) + 2 MeOH
Sources
Application Notes and Protocols for 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine: A Versatile Synthon for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous FDA-approved therapeutics.[1][2] The strategic functionalization of the pyrimidine ring is a cornerstone of drug design, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. "4-(Dimethoxymethyl)-2-(methylthio)pyrimidine" (CAS No. 180869-36-7) is a highly versatile, yet under-documented, bifunctional building block that offers a wealth of opportunities for the synthesis of complex molecular architectures.[3]
This guide provides an in-depth exploration of the reaction mechanisms and synthetic utility of this compound. We will dissect the distinct reactivity of its two key functional groups: the 2-(methylthio) group, a versatile handle for nucleophilic substitution and oxidation, and the 4-(dimethoxymethyl) group, a stable precursor to the highly reactive formyl moiety. The protocols and mechanistic insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage the full synthetic potential of this valuable intermediate.
Physicochemical Properties & Spectroscopic Data
While comprehensive experimental data for this compound is not extensively published, its properties can be predicted based on its structure and comparison with analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₁₂N₂O₂S | - |
| Molecular Weight | 200.26 g/mol | - |
| Appearance | Likely a crystalline solid or oil | Comparison with similar pyrimidines |
| Boiling Point | ~200-220 °C | Comparison with similar structures[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General properties of similar heterocycles |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are predicted based on standard values.[5] The spectrum would likely show a singlet for the SCH₃ protons (~2.5-2.6 ppm), a singlet for the OCH₃ protons (~3.4-3.5 ppm), a singlet for the acetal CH proton (~5.5-5.6 ppm), and two doublets for the pyrimidine ring protons (H5 and H6, ~7.2-7.4 ppm and ~8.6-8.8 ppm, respectively).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals would include the SCH₃ carbon (~14 ppm), OCH₃ carbons (~54 ppm), the acetal CH carbon (~102 ppm), and pyrimidine ring carbons (~120-170 ppm).
Core Reaction Mechanisms
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Reactions at the 2-(Methylthio) Position
The 2-(methylthio) group is a key site for introducing diversity through nucleophilic aromatic substitution (SNAr) and for reactivity modulation via oxidation.
The methylthio (-SCH₃) group is an excellent leaving group in SNAr reactions, particularly on the electron-deficient pyrimidine ring.[6] This allows for its displacement by a wide array of nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to 2-substituted pyrimidines. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The rate of this reaction is significantly enhanced by the electron-withdrawing nature of the pyrimidine nitrogens.
Caption: General mechanism for SNAr at the C2 position.
The reactivity of the 2-position can be dramatically increased by oxidizing the methylthio group to a methylsulfinyl (-SOCH₃) or, more commonly, a methylsulfonyl (-SO₂CH₃) group.[7][8] The methylsulfonyl group is a superior leaving group due to its enhanced electron-withdrawing nature and stability as an anion. This transformation renders the pyrimidine core highly susceptible to attack by even weak nucleophiles.[9][10] Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[11]
Caption: Oxidation workflow for activation of the 2-position.
Reactions at the 4-(Dimethoxymethyl) Position
The dimethoxymethyl group serves as a protected form of an aldehyde. This protecting group strategy is crucial as it allows for extensive modification at the 2-position without interference from a highly reactive aldehyde.
The acetal can be readily deprotected under acidic conditions to unmask the 4-formyl group. This transformation is typically achieved using aqueous acid (e.g., HCl, H₂SO₄) or Lewis acids in the presence of water. The resulting 4-formyl-2-(methylthio)pyrimidine is a key intermediate for a variety of subsequent reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Functionalization of the Pyrimidine Core via 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its functionalization is a critical step in the drug discovery process, enabling the fine-tuning of pharmacological properties. This document provides a comprehensive guide to the strategic functionalization of the pyrimidine ring, utilizing the versatile building block, 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine . We will explore the reactivity of this substrate and provide detailed protocols for key transformations, including oxidation of the methylthio group and subsequent nucleophilic aromatic substitution, as well as palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are designed to be robust and scalable, providing researchers in drug development with a practical toolkit for generating diverse libraries of pyrimidine derivatives.
Introduction: The Privileged Pyrimidine Scaffold
Pyrimidines are a class of nitrogen-containing heterocyclic compounds that are of immense interest in the pharmaceutical industry.[1][2] Their prevalence in biologically active molecules, including established drugs for cancer, infectious diseases, and metabolic disorders, underscores their importance as a "privileged scaffold".[3][4] The ability to strategically introduce a variety of substituents onto the pyrimidine ring allows for the modulation of a molecule's steric and electronic properties, which in turn influences its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.
The subject of this guide, This compound , is a particularly useful starting material. The dimethoxymethyl group serves as a masked aldehyde, which can be deprotected under acidic conditions to participate in a wide range of subsequent chemical transformations. The 2-methylthio group is a key handle for functionalization. While relatively unreactive in its initial state, it can be readily oxidized to the corresponding sulfone, which is an excellent leaving group for nucleophilic aromatic substitution reactions.[5][6] This two-step sequence provides a powerful and versatile method for introducing a wide range of functionalities at the C2-position of the pyrimidine ring.
Strategic Considerations for Functionalization
The functionalization strategy for this compound hinges on the sequential manipulation of its key functional groups. The methylthio group's reactivity can be dramatically enhanced through oxidation, while the dimethoxymethyl group provides a latent aldehyde for later-stage diversification.
The Role of the 2-Methylthio Group
The 2-methylthio (-SMe) group is a versatile functional handle. In its native state, it is relatively unreactive towards nucleophilic attack.[5][6] However, upon oxidation to the corresponding methylsulfonyl (-SO₂Me) group, the electron-withdrawing nature of the sulfonyl moiety significantly activates the C2 position for nucleophilic aromatic substitution (SNAᵣ). This transformation allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols.
Furthermore, the methylthio group can participate directly in certain palladium-catalyzed cross-coupling reactions, although its reactivity is generally lower than that of the corresponding halides.
The Utility of the 4-Dimethoxymethyl Group
The dimethoxymethyl group is a stable acetal that serves as a protected form of an aldehyde. This protecting group strategy is crucial as it prevents the aldehyde from undergoing unwanted side reactions during the functionalization of the pyrimidine core. Once the desired modifications at the C2 and other positions are complete, the acetal can be readily hydrolyzed under mild acidic conditions to reveal the aldehyde. This aldehyde can then be used in a variety of subsequent reactions, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, further expanding the chemical diversity of the synthesized library.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound.
Protocol 1: Oxidation of the Methylthio Group to the Methylsulfonyl Group
This protocol describes the oxidation of the 2-methylthio group to the 2-methylsulfonyl group, a critical activation step for subsequent nucleophilic substitution.
Reaction Scheme:
Sources
- 1. One moment, please... [growingscience.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Development of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine as a Novel Pesticide
Forward
The relentless evolution of resistance in pest populations necessitates a continuous pipeline of novel pesticides with diverse modes of action. Pyrimidine derivatives have consistently emerged as a privileged scaffold in agrochemical research, demonstrating high efficacy and broad-spectrum biological activities.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the investigation of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine as a promising candidate for novel pesticide development. The protocols outlined herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific integrity and trustworthiness.
Rationale for Investigation: The Pyrimidine Scaffold
The pyrimidine ring is a six-membered aromatic heterocycle that is a fundamental component of various biologically active molecules. In the context of pesticide discovery, pyrimidine derivatives have been successfully commercialized as insecticides, herbicides, and fungicides.[3] The unique electronic properties and structural versatility of the pyrimidine core allow for fine-tuning of its biological activity through targeted substitutions.
The target molecule, This compound , possesses key structural features that warrant investigation:
-
2-(Methylthio) Group: The presence of a methylthio group at the 2-position is a common feature in several bioactive pyrimidine derivatives. This group can influence the molecule's lipophilicity and its interaction with biological targets.[4]
-
4-(Dimethoxymethyl) Group: The dimethoxymethyl group at the 4-position is an acetal, which can act as a masked aldehyde. This functional group may play a role in the molecule's metabolic activation or its binding to a specific active site.
These structural motifs suggest that this compound could exhibit valuable pesticidal properties. The following sections outline the protocols for synthesizing this compound and evaluating its biological activity.
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis starts with the nucleophilic substitution of a chlorine atom on a pyrimidine ring with a methanethiolate, followed by the introduction of the dimethoxymethyl group. A more direct approach, if the appropriate starting material is available, would be a one-pot reaction. For the purpose of this protocol, we will outline a common method for a similar analogue, 4,6-dimethoxy-2-methylthiopyrimidine, which can be adapted.[5][6]
Caption: Proposed synthetic pathway for this compound.
Detailed Synthesis Protocol (Adapted from similar compounds)
Materials:
-
4,6-dichloro-2-methylthiopyrimidine (starting material)
-
Sodium methoxide (25% in methanol)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4,6-dichloro-2-methylthiopyrimidine (1.0 eq) in methanol.
-
Cool the solution to 15°C in an ice bath.
-
Slowly add sodium methoxide (2.2 eq) dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a solid residue.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4,6-dimethoxy-2-methylthiopyrimidine.[5]
Note: This protocol is for a related compound and would need to be adapted for the synthesis of the target molecule, likely involving a different starting material such as 4-chloro-2-(methylthio)pyrimidine and subsequent reaction to introduce the dimethoxymethyl group.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the pyrimidine ring protons, the methylthio protons, and the dimethoxymethyl protons with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₂N₂O₂S. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating high purity (e.g., >98%). |
Biological Activity Screening
A tiered screening approach is recommended to efficiently evaluate the pesticidal potential of this compound.
Caption: Tiered workflow for biological activity screening.
Tier 1: Primary Screening
Objective: To identify any significant biological activity.
Protocols:
-
Insecticidal Activity:
-
Target Pests: Housefly (Musca domestica), Diamondback moth (Plutella xylostella), Green peach aphid (Myzus persicae).
-
Method: Topical application or diet incorporation assay. A solution of the test compound in a suitable solvent (e.g., acetone) is applied directly to the insect or incorporated into their diet. Mortality is assessed after 24-48 hours.
-
-
Fungicidal Activity:
-
Target Fungi: Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani.
-
Method: In vitro mycelial growth inhibition assay. The test compound is incorporated into a growth medium (e.g., Potato Dextrose Agar) at a specific concentration. Fungal plugs are placed on the medium, and the radial growth is measured after a set incubation period.
-
-
Herbicidal Activity:
-
Target Plants: Annual ryegrass (Lolium rigidum), Common lambsquarters (Chenopodium album).
-
Method: Pre-emergence or post-emergence assay. For pre-emergence, the compound is applied to the soil surface before weed seeds germinate. For post-emergence, the compound is sprayed onto young seedlings. Phytotoxicity is assessed visually after 7-14 days.
-
Tier 2: Secondary Screening
Objective: To determine the potency and spectrum of activity of promising hits from Tier 1.
Protocols:
-
Dose-Response Studies: For active compounds, a series of concentrations are tested to determine the half-maximal effective concentration (EC₅₀) or lethal concentration (LC₅₀).
-
Expanded Pest Spectrum: The compound is tested against a wider range of economically important pests to determine its spectrum of activity.
Tier 3: Advanced Studies
Objective: To evaluate in vivo efficacy, determine the mechanism of action, and conduct preliminary toxicology.
-
Greenhouse/Small-Scale Field Trials: To assess the compound's performance under more realistic conditions.
-
Mechanism of Action (MOA) Studies: Biochemical and molecular assays to identify the biological target of the compound. For pyrimidine derivatives, potential targets include enzymes involved in biosynthesis pathways or neurotransmitter receptors.[7][8]
-
Preliminary Toxicology:
-
In Vitro Cytotoxicity: Assess the compound's toxicity against mammalian cell lines to get an early indication of its safety profile.[9]
-
Acute Toxicity Studies: Initial studies in laboratory animals (e.g., rats, mice) to determine the acute oral, dermal, and inhalation toxicity.[10][11] These studies are crucial for hazard identification and precautionary labeling.[10]
-
Formulation Development
The formulation of a pesticide is critical for its effective and safe application.[12][13]
Initial Considerations:
-
Solubility: Determine the solubility of the active ingredient in various organic solvents and water.
-
Stability: Assess the stability of the compound under different conditions (e.g., pH, temperature, UV light).
-
Formulation Type: Based on the physicochemical properties and intended use, an appropriate formulation can be developed, such as an emulsifiable concentrate (EC), wettable powder (WP), or suspension concentrate (SC).[13] The goal is to create a formulation that is easy to handle, maximizes biological efficacy, and minimizes environmental impact.[12]
Conclusion
This compound represents a promising starting point for the development of a novel pesticide. The protocols outlined in this document provide a systematic and scientifically rigorous framework for its synthesis, characterization, and biological evaluation. By following these guidelines, researchers can effectively assess the potential of this compound and contribute to the discovery of new solutions for sustainable agriculture.
References
-
Du, T., Zhang, Y., Chen, W., Yang, Q., Wu, Z., Zhang, J., & Chen, J. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742-23758. [Link]
-
PubMed. (n.d.). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed. [Link]
-
ACS Publications. (n.d.). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
Ohkouchi, T., & Tsuji, K. (2022). Basic Technology and Recent Trends in Agricultural Formulation and Application Technology. Journal of Pesticide Science, 47(3), 135-145. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine. [Link]
-
SciSpace. (n.d.). New pesticide molecules, formulation technology and uses. [Link]
-
National Center for Biotechnology Information. (1993). Methods for Toxicity Testing. In Pesticides in the Diets of Infants and Children. National Academies Press (US). [Link]
-
Purdue University. (n.d.). Pesticide Toxicology, PPP-40. Purdue Extension. [Link]
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University. [Link]
-
MDPI. (2018). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 10(9), 359. [Link]
-
ProcessPointChemicals. (n.d.). This compound. [Link]
-
PNAS. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2308973120. [Link]
-
MDPI. (n.d.). Pesticides in Formulations: Toxicological and Regulatory Assessments, New Developments. [Link]
-
PubChem. (n.d.). 4,6-Dimethoxy-2-methylthiopyrimidine. [Link]
-
California Department of Pesticide Regulation. (2023). Guidance for Toxicology Study and Data Acceptability in Registration Review and Risk Assessment. [Link]
-
National Center for Biotechnology Information. (2018). The ABCs of pesticide toxicology: amounts, biology, and chemistry. Toxicology Research and Application, 2, 2397847318774337. [Link]
-
Lab Manager. (2025). Advanced Protocols for Residue Testing of Pesticides and Mycotoxins. [Link]
-
IML Testing & Research. (2025). Pesticide Testing Using the In Vitro Approach. [Link]
-
IML Research. (2025). In Vivo Testing of Pesticide Products: Is It Still Allowed?. [Link]
-
ResearchGate. (n.d.). Pyrazole and Pyrimidine Acaricides and Insecticides Acting as Inhibitors of Mitochondrial Electron Transport at Complex I. [Link]
-
ResearchGate. (n.d.). Development of new formulations. [Link]
-
Technology Networks. (2022). 8 Top Tips For Pesticide Screening. [Link]
- Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
-
AZoLifeSciences. (2022). Formulating Pesticides for Sustainable Agriculture. [Link]
-
Chem-Impex. (n.d.). 4-(Dimethoxymethyl)pyrimidine. [Link]
-
MDPI. (2022). The Effects of Commercial Pesticide Formulations on the Function of In Vitro and In Vivo Assay Systems: A Comparative Analysis. International Journal of Molecular Sciences, 23(16), 9099. [Link]
-
ResearchGate. (n.d.). The use of in vitro testing to refine cumulative assessment groups of pesticides: The example of teratogenic conazoles. [Link]
-
Delchimica. (n.d.). 4-(Dimethoxymethyl)pyrimidine [25746-87-6]. [Link]
-
ResearchGate. (n.d.). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. [Link]
-
Purdue University. (n.d.). Pesticides and Formulation Technology. Purdue Extension. [Link]
-
Indian Patents. (n.d.). a process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. [Link]
-
ASTM International. (n.d.). Pesticide Residue Screening Methods Utilizing Multidetector Configurations. Water Quality Parameters. [Link]
-
MySkinRecipes. (n.d.). 4-(Dimethoxymethyl)-2-methylpyrimidine. [Link]
-
Testing Laboratory. (n.d.). Codex CAC/GL 40 Guidelines for Pesticide Residue Testing. [Link]
-
US EPA. (n.d.). Test Guidelines for Pesticide Data Requirements. [Link]
-
MDPI. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. International Journal of Molecular Sciences, 24(5), 4691. [Link]
-
PubMed. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(5), 499-516. [Link]
-
ResearchGate. (n.d.). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. [Link]
-
PubMed. (2016). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 72(12), 2309-2315. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Pesticide Testing Using the In Vitro Approach - IML Testing & Research [imlresearch.com]
- 10. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. extension.purdue.edu [extension.purdue.edu]
- 12. Basic Technology and Recent Trends in Agricultural Formulation and Application Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. extension.purdue.edu [extension.purdue.edu]
The Strategic Utility of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine in the Synthesis of Anticancer Agents
Introduction: The Pyrimidine Core in Oncology and the Role of a Versatile Precursor
The pyrimidine nucleus is a cornerstone in the architecture of numerous therapeutic agents, owing to its fundamental role in the structure of DNA and RNA.[1][2] This inherent biocompatibility has made pyrimidine derivatives a privileged scaffold in medicinal chemistry, particularly in the development of anticancer drugs.[3][4] A significant number of these agents function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[5][6][7] The 2,4-disubstituted pyrimidine motif is a recurring theme in the design of these inhibitors, highlighting the importance of versatile building blocks that enable the systematic exploration of chemical space around this core structure.[8][9]
This application note details the strategic importance and practical application of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine as a key intermediate in the synthesis of pyrimidine-based anticancer agents. The dimethoxymethyl group serves as a protected aldehyde, a versatile functional handle that can be elaborated into various substituents at the C4 position. Simultaneously, the methylthio group at the C2 position can be readily converted into a leaving group, facilitating the introduction of diverse amine functionalities, a common feature in many kinase inhibitors.[1][6]
This guide will provide a comprehensive overview of the synthetic pathways leveraging this precursor, complete with detailed experimental protocols, mechanistic insights, and safety considerations for researchers in drug discovery and development.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe laboratory execution.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O₂S | (Predicted) |
| Molecular Weight | 200.26 g/mol | (Predicted) |
| Appearance | Colorless to pale yellow oil or low-melting solid | (Predicted) |
| Boiling Point | >200 °C at 760 mmHg | (Predicted) |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) | General knowledge |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[2]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Strategic Synthesis of 2,4-Disubstituted Pyrimidine Scaffolds
The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups. The dimethoxymethyl acetal is stable under basic and nucleophilic conditions, allowing for initial modifications at other positions, while the methylthio group can be activated for substitution. The following multi-step sequence illustrates a representative pathway to a 2-anilino-4-(aminomethyl)pyrimidine derivative, a common scaffold in kinase inhibitors.
Sources
- 1. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
The Versatile Pyrimidine Building Block: Application Notes for 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, pyrimidine scaffolds are of exceptional importance, forming the core of numerous therapeutic agents and biologically active molecules. This document provides a detailed guide to the applications of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine , a versatile yet under-documented intermediate, for researchers, scientists, and professionals in drug development. While direct literature on this specific reagent is sparse, its utility can be expertly extrapolated from the well-established chemistry of its constituent functional groups and analogous structures.
Compound Overview and Strategic Value
This compound is a bifunctional pyrimidine derivative poised for diverse synthetic transformations. Its strategic value lies in the orthogonal reactivity of its two key functional groups:
-
The 4-(Dimethoxymethyl) Group: This acetal serves as a stable, protected form of a formyl (aldehyde) group. The formyl group is a gateway to a vast array of chemical transformations, including condensations, reductive aminations, and additions of organometallic reagents. The acetal protection allows for manipulations at other positions of the molecule without unintended reactions at the C4-substituent.
-
The 2-(Methylthio) Group: The methylthio (or methylsulfanyl) group is an excellent leaving group, particularly after oxidation to the corresponding methylsulfonyl species. This enables facile nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for the introduction of various amines, alcohols, and other nucleophiles at the C2 position. This reactivity is fundamental in the synthesis of substituted cytosine and uracil analogues.
These features make this compound an attractive starting material for the synthesis of complex pyrimidine derivatives, including but not limited to, novel antiviral and anticancer agents.
Physicochemical Properties (Predicted and from Analogues)
| Property | Value | Source |
| CAS Number | 180869-36-7 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| Molecular Weight | 200.26 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) | Inferred |
Proposed Synthesis of the Building Block
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Core Applications and Experimental Protocols
The true value of a building block is demonstrated through its utility in constructing more complex molecules. Here, we present detailed, representative protocols for key transformations of this compound.
Protocol 1: Deprotection to 2-(Methylthio)pyrimidine-4-carbaldehyde
The conversion of the dimethoxymethyl acetal to the corresponding aldehyde is a crucial first step in many synthetic routes. This unmasks the reactive formyl group, making it available for subsequent reactions.
Caption: Deprotection of the dimethoxymethyl group to yield the aldehyde.
-
Reaction Setup: To a solution of this compound (1.0 g, 5.0 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (5 mL), add formic acid (2 mL).
-
Causality behind choices: THF is used to ensure solubility of the starting material. The presence of water is necessary for the hydrolysis of the acetal. Formic acid provides the acidic environment required to catalyze the reaction. Other mild acids like aqueous HCl or p-toluenesulfonic acid can also be employed.
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.
-
Self-validating system: The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the aldehyde product on the TLC plate will indicate the completion of the reaction.
-
-
Work-up and Isolation: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford the pure 2-(methylthio)pyrimidine-4-carbaldehyde.
Protocol 2: Synthesis of a Cytosine Analogue via SNAr
The 2-(methylthio) group is a versatile handle for introducing nitrogen nucleophiles, a key step in the synthesis of cytosine derivatives. For enhanced reactivity, the methylthio group is often oxidized to a methylsulfonyl group.
Caption: Two-step synthesis of a cytosine analogue.
Step A: Oxidation to the Sulfone
-
Reaction Setup: Dissolve this compound (1.0 g, 5.0 mmol) in dichloromethane (DCM, 25 mL) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.4 g, ~10.5 mmol, 2.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Causality behind choices: DCM is a good solvent for both the starting material and m-CPBA. The reaction is exothermic, so cooling is necessary to control the reaction rate and prevent side reactions. Two equivalents of m-CPBA are used to ensure complete oxidation of the sulfide to the sulfone.
-
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (20 mL). Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate under reduced pressure to obtain the crude 4-(dimethoxymethyl)-2-(methylsulfonyl)pyrimidine, which can often be used in the next step without further purification.
Step B: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of the crude sulfone from Step A (~5.0 mmol) in N,N-dimethylformamide (DMF, 20 mL), add benzylamine (0.65 mL, 6.0 mmol, 1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 1.7 mL, 10.0 mmol, 2.0 equivalents).
-
Causality behind choices: DMF is a polar aprotic solvent that facilitates SNAr reactions. Benzylamine is the incoming nucleophile. DIPEA is a non-nucleophilic base used to scavenge the methanesulfinic acid byproduct.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction to room temperature and pour it into water (100 mL). Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired N-benzyl-4-(dimethoxymethyl)pyrimidin-2-amine.
Future Directions and Synthetic Potential
The protocols described above represent foundational transformations for This compound . The true potential of this building block can be realized by combining these and other reactions in multi-step syntheses. For instance, the aldehyde generated in Protocol 1 can be used in a Wittig reaction to introduce a carbon-carbon double bond, which can then be further functionalized. Subsequently, the 2-(methylthio) group can be displaced as in Protocol 2 to install a different functionality. This modular approach allows for the rapid generation of a library of diverse pyrimidine derivatives for screening in drug discovery programs. Pyrimidine derivatives are known to be active as antiviral and anticancer agents, and this building block provides a clear pathway to novel analogues.[5][6][7][8][9]
Conclusion
This compound is a highly valuable, albeit under-explored, building block for organic synthesis. Its orthogonally reactive functional groups—a protected aldehyde and a displaceable methylthio group—offer a flexible and powerful platform for the construction of complex pyrimidine-based molecules. The detailed protocols and workflows provided in these application notes, grounded in established chemical principles, are intended to empower researchers and drug development professionals to unlock the full synthetic potential of this versatile intermediate.
References
-
PrepChem. Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine. Available from: [Link]
- Xu, D., et al. NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society.
-
ResearchGate. Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Available from: [Link]
- Google Patents. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Google Patents. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
-
MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available from: [Link]
-
National Institutes of Health. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]
-
PubMed. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]
-
National Institutes of Health. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. Available from: [Link]
-
National Institutes of Health. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Available from: [Link]
-
PubMed. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Available from: [Link]
-
PubMed. Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Available from: [Link]
-
Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]
-
Bide Pharmatech Ltd. This compound CAS NO.180869-36-7. Available from: [Link]
Sources
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Welcome to the technical support center for the synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve your synthesis yield and overcome common experimental challenges. Our advice is grounded in established chemical principles and field-proven insights to ensure your success.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and logical synthetic route involves two primary transformations:
-
Formylation: The introduction of a formyl group (-CHO) at the 4-position of a suitable 2-(methylthio)pyrimidine precursor. A likely method for this transformation is the Vilsmeier-Haack reaction.
-
Acetalization: The protection of the resulting aldehyde as a dimethyl acetal using an acid catalyst and a methanol source, such as trimethyl orthoformate.
This guide will address potential issues that can arise during each of these critical steps.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route to the target molecule.
Troubleshooting Guide: A Question-and-Answer Approach
Part 1: The Vilsmeier-Haack Formylation Step
Question 1: I am observing a low yield or no reaction during the Vilsmeier-Haack formylation of my 2-(methylthio)pyrimidine precursor. What are the likely causes?
Answer:
Low conversion in a Vilsmeier-Haack reaction can often be attributed to several factors related to the reactivity of your substrate and the integrity of your reagents.
-
Substrate Reactivity: The pyrimidine ring is electron-deficient, and for an electrophilic aromatic substitution like the Vilsmeier-Haack reaction to proceed efficiently, it typically requires activation by electron-donating groups. If your 2-(methylthio)pyrimidine precursor lacks such activating groups, the reaction may be sluggish.
-
Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent (chlorodimethylformiminium chloride), is formed from the reaction of a phosphoryl halide (commonly POCl₃) with a formamide (typically N,N-dimethylformamide - DMF). This reagent is sensitive to moisture.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The quality of POCl₃ can degrade over time. Using a fresh bottle is recommended.
-
Reaction Temperature: The formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C) before the addition of the pyrimidine substrate. After the addition of the substrate, the reaction temperature is often raised to facilitate the formylation.[1][2] You may need to optimize the temperature for your specific substrate.
-
Order of Addition: It is crucial to pre-form the Vilsmeier reagent by adding POCl₃ to DMF before introducing the pyrimidine substrate.
-
-
Question 2: I am seeing multiple products in my reaction mixture after the formylation step. What are the possible side reactions?
Answer:
Side product formation can complicate purification and reduce the yield of the desired 4-formyl-2-(methylthio)pyrimidine.
-
Over-chlorination: If your pyrimidine precursor has other reactive sites, such as hydroxyl groups, the Vilsmeier-Haack conditions can lead to chlorination at those positions.
-
Poly-formylation: While less common on a single pyrimidine ring, highly activated substrates could potentially undergo formylation at multiple sites.
-
Decomposition: Pyrimidine rings can be sensitive to harsh acidic conditions and high temperatures, which can lead to ring-opening or other decomposition pathways.
-
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature to maximize the formation of the desired product while minimizing byproducts.
-
Stoichiometry: Use a carefully controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrimidine substrate).
-
Work-up Procedure: A careful aqueous work-up is necessary to hydrolyze the intermediate iminium salt to the aldehyde. This is typically done by pouring the reaction mixture onto ice, followed by neutralization with a base like sodium bicarbonate or sodium hydroxide.
-
-
Part 2: The Acetalization Step
Question 3: My acetalization of 4-formyl-2-(methylthio)pyrimidine is incomplete, leading to a low yield of the final product. How can I drive the reaction to completion?
Answer:
Acetalization is an equilibrium reaction. To favor the formation of the acetal, the water generated during the reaction must be removed.[3]
-
Inefficient Water Removal: If water is not effectively removed, the equilibrium will not shift towards the product side.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Reagent Stoichiometry: An insufficient excess of the methanol source can also limit the conversion.
-
Troubleshooting and Optimization:
-
Use a Dehydrating Agent: Trimethyl orthoformate is an excellent choice as it serves as both the methanol source and a dehydrating agent. It reacts with the in-situ generated water to form methanol and methyl formate, effectively driving the reaction forward.[3][4]
-
Catalyst Choice and Loading: A variety of acid catalysts can be used, including protic acids (e.g., p-toluenesulfonic acid, sulfuric acid) or Lewis acids (e.g., zinc chloride). The optimal catalyst and its loading should be determined empirically. Start with a catalytic amount (e.g., 0.1 mol%).[5]
-
Reaction Conditions: The reaction is typically carried out in an excess of methanol or with trimethyl orthoformate as the solvent. Gentle heating may be required, but should be monitored to prevent side reactions.
-
-
Question 4: I am concerned about the stability of my product, this compound, during work-up and purification. Is the dimethoxymethyl group sensitive to hydrolysis?
Answer:
Yes, acetals are sensitive to acidic conditions and can hydrolyze back to the corresponding aldehyde and alcohol, especially in the presence of water.[4]
-
Acidic Work-up: Washing the reaction mixture with aqueous acid during work-up will lead to the deprotection of the acetal.
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause partial or complete hydrolysis of the acetal during column chromatography.
-
Strategies for Stable Product Isolation:
-
Neutral or Basic Work-up: After the reaction is complete, quench the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before extraction.
-
Purification Considerations:
-
If column chromatography is necessary, consider using deactivated or neutral silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in the eluent system and then removing the excess triethylamine.
-
Alternatively, purification by distillation under reduced pressure may be a viable option if the product is thermally stable.
-
-
-
Data Summary Table
| Parameter | Vilsmeier-Haack Formylation | Acetalization |
| Key Reagents | POCl₃, DMF | Trimethyl orthoformate, Acid Catalyst |
| Typical Solvent | DMF, Dichloroethane | Methanol or neat Trimethyl orthoformate |
| Temperature Range | 0 °C to 80 °C | Room Temperature to Reflux |
| Common Issues | Low conversion, Side reactions (chlorination) | Incomplete reaction, Product hydrolysis |
| Critical Factor | Anhydrous conditions | Water removal |
| Work-up pH | Basic | Neutral to slightly basic |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific substrate and scale.
Protocol 1: Vilsmeier-Haack Formylation
-
To a stirred solution of anhydrous DMF (3 equivalents) in an appropriate anhydrous solvent (e.g., dichloroethane) under an inert atmosphere, slowly add POCl₃ (1.2 equivalents) at 0-5 °C.
-
Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add the 2-(methylthio)pyrimidine precursor (1 equivalent) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and then heat to 50-70 °C, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-formyl-2-(methylthio)pyrimidine.
Protocol 2: Acetalization
-
Dissolve the crude 4-formyl-2-(methylthio)pyrimidine (1 equivalent) in trimethyl orthoformate (5-10 equivalents) or methanol.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate).
-
Remove the excess solvent and reagents under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify by vacuum distillation or column chromatography on neutral silica gel.
Frequently Asked Questions (FAQs)
Q1: Can I use other formylating agents instead of the Vilsmeier-Haack reagent? A1: While other formylation methods exist, the Vilsmeier-Haack reaction is generally effective for electron-deficient heterocyclic systems like pyrimidines.[2] Other methods may be less efficient or require harsher conditions.
Q2: What is the best way to monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring both the formylation and acetalization reactions. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Visualization can be done under UV light.
Q3: My final product appears to be an oil, but I expected a solid. What could be the reason? A3: The physical state of the final product can be influenced by residual solvents or minor impurities. Ensure that all solvents are thoroughly removed under high vacuum. If the product is still an oil, it may be its natural state at room temperature. Characterization by NMR and mass spectrometry will confirm its identity and purity.
Q4: Are there any specific safety precautions I should take? A4: Yes. POCl₃ is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). DMF is a skin irritant and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.). Google Patents.
-
Improved process of the synthesis of 4,6-dimethoxy-2-methylthio-pyrimidine. (n.d.). Academax. Retrieved from [Link]
-
Request PDF. (n.d.). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. ResearchGate. Retrieved from [Link]
- Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (n.d.). Google Patents.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. (n.d.). ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-. (n.d.). ResearchGate. Retrieved from [Link]
-
TRIMETHYL ORTHOFORMATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (2011). Synfacts, 2011(07), 0714. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). Molecules, 23(11), 2947. [Link]
-
Trimethyl orthoformate. (n.d.). Wikipedia. Retrieved from [Link]
-
Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27357-27383. [Link]
-
Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Efficient and Chemoselective Acetalization of Aldehydes with Trimethyl Orthoformate. (n.d.). Kabale University Library. Retrieved from [Link]
Sources
- 1. IMPROVED PROCESS OF THE SYNTHESIS OF 4,6-DIMETHOXY-2-METHYLTHIO-PYRIMIDINE-Academax [idesign.academax.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for "4-(Dimethoxymethyl)-2-(methylthio)pyrimidine"
An authoritative guide to the purification of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine, designed for chemistry professionals. This document provides practical, in-depth answers to common and complex purification challenges, from initial strategy selection to advanced troubleshooting of crystallization and chromatography techniques.
Technical Support Center: this compound
Introduction: this compound is a key heterocyclic intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is critical for the success of subsequent synthetic steps and the quality of the final active ingredient. This guide provides expert insights and practical solutions to common purification challenges encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and widely used purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of the reaction.
-
Silica Gel Column Chromatography: This is the preferred method for removing impurities with different polarities from the target compound. It is highly effective for small to medium-scale purifications and for isolating the product from complex mixtures.[3]
-
Recrystallization: This method is ideal for larger-scale purification when the crude product has a relatively high purity (>85-90%). It is cost-effective and can yield highly pure crystalline material if a suitable solvent system is identified. Solvents like isopropanol/water mixtures or toluene have been used for similar pyrimidine derivatives.[4][5]
Q2: What are the likely impurities I need to remove after synthesis?
Impurities are typically unreacted starting materials, reagents, or byproducts from side reactions. Based on common synthetic routes for related pyrimidines, potential impurities could include:
-
Starting Materials: Such as 4,6-dichloro-2-methylthiopyrimidine if the synthesis involves a methoxylation step.[5]
-
Over-reacted or Under-reacted Products: For example, compounds where the dimethoxymethyl group has been partially or fully hydrolyzed to an aldehyde or carboxylic acid, especially if exposed to acidic conditions.
-
Oxidation Products: The methylthio group (-SCH₃) can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), particularly if oxidizing agents are present or during prolonged exposure to air.[4][6]
Q3: How can I effectively assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
| Technique | Purpose | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and column chromatography fractions. | Use a suitable mobile phase (e.g., ethyl acetate/heptane) and visualize spots under a UV lamp (254 nm).[7] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis (e.g., area % at a specific wavelength). | A reverse-phase C18 column with a mobile phase like acetonitrile and water is a common starting point.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H NMR can confirm the presence of the dimethoxymethyl (singlet ~3.3 ppm, 6H) and methylthio (singlet ~2.5 ppm, 3H) groups.[5] |
| Melting Point | Indicator of purity. | A sharp melting range suggests high purity, while a broad or depressed range indicates the presence of impurities. |
Q4: Are there any stability issues to consider during purification?
Yes, the dimethoxymethyl group is an acetal, which is sensitive to acid.
-
Hydrolysis: Exposure to strong acids, or even prolonged contact with the slightly acidic surface of standard silica gel, can catalyze the hydrolysis of the acetal to the corresponding aldehyde and methanol. This can lead to yield loss and the introduction of new impurities.
-
Oxidation: As mentioned, the methylthio group is susceptible to oxidation. Avoid unnecessarily harsh oxidizing conditions and prolonged exposure to air at elevated temperatures.
Purification Strategy Workflow
This diagram outlines the decision-making process for selecting the appropriate purification method.
Caption: Decision workflow for purification.
Troubleshooting Guide
Crystallization Issues
Q: My product has oiled out or refuses to crystallize from the reaction mixture. What should I do?
This is a common issue caused by persistent impurities or supersaturation. First, ensure all solid reagents (like salts) are filtered away. If the product remains an oil, follow this troubleshooting workflow:
Caption: Troubleshooting failed crystallization.
An alternative advanced method is diffusion crystallization . Dissolve the compound in a small amount of a good solvent (like dichloromethane or ethyl acetate) and place this vial inside a larger, sealed jar containing a miscible anti-solvent (like hexane or diethyl ether).[9] The anti-solvent will slowly diffuse into the vial, often promoting the growth of high-quality crystals over several days.[9]
Detailed Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. An isopropanol/water system is a good starting point.[4]
-
Dissolution: Place the crude material in a flask and add a minimal amount of hot isopropanol to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.
-
Crystallization: Slowly add water (the anti-solvent) to the hot solution until it just begins to turn cloudy. Add a drop or two of isopropanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
Chromatography Challenges
Q: I am getting poor separation on my silica gel column. What solvent system do you recommend?
Poor separation is usually due to an inappropriate mobile phase polarity. For a compound like this compound, which has moderate polarity, a gradient elution is often effective.
| Solvent System | Polarity | Use Case & Rationale |
| Ethyl Acetate / Heptane | Low to Medium | Recommended Start. Begin with 5-10% ethyl acetate in heptane and gradually increase the polarity. This system provides excellent resolution for many moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | Use with caution. Start with 0.5-1% methanol in dichloromethane. While effective, DCM is a chlorinated solvent with health risks.[7] |
| Acetone / Hexane | Medium | A good alternative to ethyl acetate systems, offering different selectivity. |
Pro-Tip: Always develop a method on TLC first to find a solvent system that gives your product an Rf value of ~0.3 for optimal separation on a column.[7]
Q: My compound appears to be degrading on the silica column, leading to low yield. How can I prevent this?
This is likely due to the acidic nature of silica gel hydrolyzing the acetal group.
Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting mobile phase and add 1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica surface.
-
Use a Different Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column efficiently.
Detailed Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using the desired mobile phase (e.g., 5% Ethyl Acetate in Heptane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column by applying positive pressure. Start with a low polarity mobile phase and collect fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% Ethyl Acetate in Heptane) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3]
References
- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of Chemical Research. (URL: [Link])
-
A process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Indian Patents. (URL: [Link])
-
Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF - ResearchGate. (URL: [Link])
-
Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])
- CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google P
-
Supporting Information for Angew. Chem. Int. Ed. 2004, 43, 6103-6106. (URL: [Link])
-
A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine - ResearchGate. (URL: [Link])
-
4-(Dimethoxymethyl)-2-methylpyrimidine - MySkinRecipes. (URL: [Link])
-
This compound Supplier & Distributor of CAS# 32742-73-3. A. B. Enterprises. (URL: [Link])
-
improved process of the synthesis of 4,6-dimethoxy-2-methylthio-pyrimidine - Academax. (URL: [Link])
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. (URL: [Link])
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (URL: [Link])
-
The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed. (URL: [Link])
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC - PubMed Central. (URL: [Link])
Sources
- 1. 4-(Dimethoxymethyl)-2-methylpyrimidine [myskinrecipes.com]
- 2. This compound Supplier & Distributor of CAS# 32742-73-3 [processpointchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. asianpubs.org [asianpubs.org]
- 5. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 6. allindianpatents.com [allindianpatents.com]
- 7. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Welcome to the technical support resource for 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to help you anticipate and mitigate potential side reactions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should be aware of when working with this compound?
When using this compound, the primary side products typically arise from the reactivity of its two key functional groups: the dimethoxymethyl acetal and the 2-methylthio group. The most frequently encountered impurities are:
-
4-Formyl-2-(methylthio)pyrimidine: This is the product of acetal hydrolysis.
-
4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine: This results from the oxidation of the methylthio group.
-
Nucleophilic Substitution Products: Various products can form from the displacement of the 2-methylthio or the more reactive 2-methylsulfonyl group.
The formation of these side products is highly dependent on your specific reaction conditions, particularly the pH, temperature, and the presence of oxidizing agents or strong nucleophiles.
Q2: I'm observing the formation of 4-Formyl-2-(methylthio)pyrimidine in my reaction. What is causing this, and how can I prevent it?
Cause: The dimethoxymethyl group is an acetal, which serves as a protecting group for an aldehyde. Acetals are stable under neutral to strongly basic conditions but are susceptible to hydrolysis in the presence of acid, particularly aqueous acid.[1][2][3] The reaction proceeds via a hemiacetal intermediate, which then fully hydrolyzes to the aldehyde.
Mechanism of Acetal Hydrolysis:
-
Protonation of one of the methoxy oxygens.
-
Loss of methanol to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic attack by water on the carbocation.
-
Deprotonation to form a hemiacetal.
-
Repetition of these steps on the second methoxy group leads to the final aldehyde product.
Troubleshooting and Prevention:
| Preventative Measure | Rationale |
| Strictly Anhydrous Conditions | The presence of water is necessary for hydrolysis. Ensure all solvents and reagents are thoroughly dried. Consider using molecular sieves or other drying agents in your reaction setup.[3] |
| Maintain Neutral or Basic pH | Acetals are stable to bases.[1][4] If your reaction allows, buffering the system to a pH > 7 can prevent proton-catalyzed hydrolysis. Avoid acidic workups if the acetal needs to remain intact. |
| Use Aprotic Solvents | Solvents like THF, dioxane, toluene, or DMF are less likely to be a source of protons compared to protic solvents like alcohols, especially if trace acid is present. |
| Control Temperature | While pH is the primary driver, higher temperatures can accelerate the rate of hydrolysis if acidic impurities are present. |
| Quench with a Mild Base | During workup, if an aqueous wash is necessary, use a dilute solution of a mild base like sodium bicarbonate to neutralize any trace acids before extraction. |
Experimental Protocol: Acetal Protection Under Grignard Reaction Conditions
This protocol illustrates how to maintain the integrity of the acetal group during a reaction with a strong nucleophile and base.
-
Setup: Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen or argon atmosphere.
-
Solvent: Use anhydrous diethyl ether or THF, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagents: Ensure the Grignard reagent and any other reagents are of high purity and free from acidic impurities.
-
Reaction: Add the Grignard reagent to a solution of this compound in the anhydrous solvent at 0°C. Allow the reaction to proceed at the desired temperature.
-
Quench: Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (a mild acid, use with caution if aiming for full deprotection later) or, for maximum protection, a saturated aqueous solution of sodium bicarbonate.
-
Workup: Extract the product into a non-polar organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Below is a diagram illustrating the troubleshooting logic for preventing acetal hydrolysis.
Caption: Troubleshooting workflow for acetal hydrolysis.
Q3: My product seems to be more reactive than expected, and I'm seeing displacement of the group at the 2-position. What could be happening?
Cause: This increased reactivity is often due to the oxidation of the 2-methylthio (-SCH₃) group to a 2-methylsulfonyl (-SO₂CH₃) group. The methylsulfonyl group is a much better leaving group, making the C2 position of the pyrimidine ring significantly more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[5][6][7] The 2-methylthio group itself is comparatively unreactive towards displacement.[5][6]
Common Oxidizing Agents That Can Cause This Side Reaction:
-
Peroxy acids (e.g., m-CPBA)
-
Hydrogen peroxide, especially in the presence of a catalyst like sodium tungstate.[7]
-
Potassium permanganate
-
Oxone® (potassium peroxymonosulfate)
Troubleshooting and Prevention:
| Preventative Measure | Rationale |
| Avoid Strong Oxidants | If your reaction scheme involves an oxidation step for another part of the molecule, consider using a milder or more selective oxidant that will not affect the methylthio group. |
| Degas Solvents | In some cases, prolonged heating in the presence of atmospheric oxygen can lead to low levels of oxidation. Degassing solvents by sparging with nitrogen or argon can minimize this. |
| Use of Antioxidants/Radical Inhibitors | For reactions sensitive to autoxidation, the addition of a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can sometimes be beneficial, though this should be tested on a small scale. |
| Purify Starting Materials | Ensure that your starting material or other reagents are not contaminated with residual oxidants from their own synthesis. |
The diagram below shows the transformation from the less reactive methylthio compound to the highly reactive methylsulfonyl analogue.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. Acetal - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Welcome to the technical support center for the synthesis of 4-(dimethoxymethyl)-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis. Our goal is to equip you with the expertise to not only execute the synthesis but also to understand the underlying chemical principles for effective problem-solving.
Synthetic Overview
The synthesis of this compound is typically approached as a two-stage process. The first stage involves the formation of the key intermediate, 2-(methylthio)pyrimidine-4-carbaldehyde. The second stage is the protection of this aldehyde as a dimethyl acetal. This guide will address potential challenges in both stages.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Part 1: Synthesis of 2-(methylthio)pyrimidine-4-carbaldehyde
Question 1: I am experiencing a low yield in the formylation of my 2-(methylthio)pyrimidine starting material. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the formylation step can arise from several factors, primarily related to the reactivity of the starting material and the choice of formylation method.
-
Vilsmeier-Haack Reaction Issues: The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles.[1][2] However, pyrimidines are generally electron-deficient, which can lead to sluggish or incomplete reactions.
-
Solution:
-
Increase Reaction Temperature and Time: Carefully increasing the reaction temperature (e.g., from room temperature to 60-80 °C) and extending the reaction time can help drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.[3]
-
Solvent Choice: While DMF is a reactant, using it as a solvent can sometimes be suboptimal. Dichloroethane or benzene have been used as alternative solvents.[3]
-
Starting Material Reactivity: If your 2-(methylthio)pyrimidine is substituted with electron-withdrawing groups, the Vilsmeier-Haack reaction may not be suitable.
-
-
-
Grignard Reaction Approach: An alternative is a metal-halogen exchange on a halo-pyrimidine followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This is often more reliable for less reactive pyrimidines.
-
Challenges and Solutions:
-
Grignard Reagent Formation: The formation of the pyrimidyl Grignard reagent can be challenging. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. The use of an activator, such as a crystal of iodine, can help initiate the reaction.[4]
-
Side Reactions: A common side reaction is the Wurtz-type homocoupling of the starting halide. This can be minimized by slow addition of the halide to the magnesium turnings and maintaining a dilute concentration.[4]
-
Incomplete Quenching: Ensure an excess of the formylating agent (DMF) is used and that the reaction is allowed to proceed to completion before quenching with an aqueous acid workup.
-
-
Question 2: I am observing multiple spots on my TLC plate after the formylation reaction, making purification difficult. What are these byproducts and how can I minimize them?
Answer: The formation of multiple byproducts is a common challenge. The identity of these byproducts depends on the reaction conditions.
-
In Vilsmeier-Haack:
-
Unreacted Starting Material: This indicates an incomplete reaction. See the solutions in Question 1.
-
Poly-formylated Products: While less common on electron-deficient rings, it's a possibility. Using a stoichiometric amount of the Vilsmeier reagent can help mitigate this.
-
Chlorinated Byproducts: If using POCl3, substitution of other groups on the pyrimidine ring with chloride is a potential side reaction, especially at higher temperatures.[3]
-
-
In Grignard Approach:
-
Homocoupled Dimer: As mentioned, this is a common byproduct.
-
Protonated Starting Material: If there are any traces of water, the Grignard reagent will be quenched, leading to the starting halo-pyrimidine.
-
Products from Reaction with Solvent: Ethereal solvents like THF are generally stable, but prolonged reaction times at high temperatures can lead to side reactions.
-
Purification Strategy: Flash column chromatography on silica gel is typically the most effective method for separating the desired aldehyde from these byproducts. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[5]
Part 2: Acetal Formation
Question 3: My acetal formation reaction is sluggish and does not go to completion, even with an acid catalyst. How can I drive the reaction forward?
Answer: The formation of an acetal is an equilibrium-controlled process.[6] To achieve a high yield, the equilibrium must be shifted towards the product side.
-
Water Removal: The formation of an acetal produces water. This water can hydrolyze the acetal back to the starting aldehyde. Therefore, efficient removal of water is crucial.
-
Dean-Stark Apparatus: The most common method is to use a Dean-Stark trap with a solvent that forms an azeotrope with water, such as toluene or benzene. The water is collected in the trap, driving the reaction to completion.
-
Dehydrating Agents: Alternatively, chemical dehydrating agents can be used. Trimethyl orthoformate is particularly effective as it reacts with the water produced to form methanol and methyl formate, which are less nucleophilic than water.[6]
-
-
Catalyst Choice and Amount:
-
Acid Catalysts: Common Brønsted acids like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) are effective. Lewis acids such as BF3·OEt2 can also be used.[6] Ensure the catalyst is fresh and active.
-
Catalyst Loading: While catalytic amounts are needed, too little may result in a slow reaction. A typical loading is 0.05-0.1 equivalents.
-
-
Reagent Stoichiometry: Use a large excess of methanol to push the equilibrium towards the product. Often, methanol can be used as the solvent.
Question 4: I am concerned about the stability of the 2-(methylthio) group under the acidic conditions of acetal formation. Is this a valid concern?
Answer: The 2-(methylthio) group is generally stable under the mildly acidic conditions used for acetal formation. However, strongly acidic conditions and high temperatures for prolonged periods could potentially lead to hydrolysis or other side reactions.
-
Mitigation Strategies:
-
Use Mild Acid Catalysts: p-TsOH is a good choice as it is a solid, easy to handle, and provides controlled acidity.
-
Monitor Reaction Progress: Use TLC to monitor the reaction. Once the starting aldehyde is consumed, work up the reaction to avoid prolonged exposure to acid.
-
Neutral Work-up: Quench the reaction with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst before extraction and purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 2-(methylthio)pyrimidine-4-carbaldehyde?
A1: A common and commercially available starting material is 4-chloro-2-(methylthio)pyrimidine. This can be converted to the aldehyde via a Grignard reaction or other organometallic intermediates. 4-Iodo-2-(methylthio)pyrimidine is also a good option for metal-halogen exchange reactions.
Q2: How do I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Visualize the spots under a UV lamp (254 nm).
Q3: What are the best purification methods for the final product, this compound?
A3: The final product is often a liquid or a low-melting solid.
-
Flash Column Chromatography: This is the most common and effective method for achieving high purity.[5]
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.
Q4: What are the recommended storage conditions for this compound?
A4: As an acetal, the compound is sensitive to acid-catalyzed hydrolysis. It should be stored in a tightly sealed container, in a cool, dry place, and away from any acidic vapors. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
Q5: Can I use other alcohols to form different acetals?
A5: Yes, other alcohols can be used to form the corresponding acetals. For example, using ethylene glycol will form a cyclic acetal (a 1,3-dioxolane derivative), which is often more stable than the acyclic dimethyl acetal. The reaction principles remain the same.
Experimental Protocols
Protocol 1: Synthesis of 2-(methylthio)pyrimidine-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization based on the specific substrate.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Formylation: Dissolve 2-(methylthio)pyrimidine (1 equivalent) in a minimal amount of an appropriate solvent (e.g., dichloroethane) and add it to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, dissolve 2-(methylthio)pyrimidine-4-carbaldehyde (1 equivalent) in a mixture of methanol (10-20 equivalents) and toluene (as the azeotroping agent).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.05-0.1 equivalents).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature.
-
Neutralization: Add a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the mixture with ethyl acetate or another suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.
Data Presentation
Table 1: Summary of Typical Reaction Parameters
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature | Typical Yield |
| 1 | Formylation | POCl3, DMF | - | Dichloroethane | 60-80 °C | 50-70% |
| 2 | Acetal Formation | Methanol | p-TsOH | Toluene | Reflux | 80-95% |
Visualization of Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting common synthesis issues.
References
-
Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 58(4), 545-548. Available at: [Link]
-
Shaker, Y. M., & El-Shehry, M. F. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2018(4), M1024. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Pawar, S. S., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(8), 2665-2671. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-(Dimethoxymethyl)-2-methylpyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Process Point Chemicals & Ingredients. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Retrieved from [Link]
-
Zhang, F. H., et al. (2020). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 875-881. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Academax. (n.d.). improved process of the synthesis of 4,6-dimethoxy-2-methylthio-pyrimidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Pearson. (2022). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (2020). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 3. IMPROVED PROCESS OF THE SYNTHESIS OF 4,6-DIMETHOXY-2-METHYLTHIO-PYRIMIDINE-Academax [idesign.academax.com]
- 4. asianpubs.org [asianpubs.org]
- 5. rsc.org [rsc.org]
- 6. 55749-33-2|4-Methoxy-6-methyl-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Technical Support Center: Stability and Storage of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Welcome to the technical support guide for 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile building block. Proper handling and storage are critical for obtaining reliable and reproducible experimental results. This guide provides in-depth answers to common questions, troubleshooting advice, and the scientific rationale behind our recommendations.
Core Stability & Storage Recommendations
For optimal stability, it is crucial to protect this compound from the two primary degradation pathways: acetal hydrolysis and thioether oxidation.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen, preventing oxidation of the thioether group. |
| Moisture | Keep container tightly sealed in a dry environment (desiccator recommended). | Prevents hydrolysis of the acid-sensitive dimethoxymethyl (acetal) group. |
| Light | Protect from light. | Prevents potential photochemically-induced degradation. |
| Incompatibilities | Store away from strong acids and strong oxidizing agents.[1] | Strong acids catalyze rapid acetal hydrolysis.[2][3] Oxidizing agents will convert the thioether to a sulfoxide or sulfone.[4][5] |
The Chemistry of Degradation: Understanding the Risks
The structure of this compound contains two functional groups that are susceptible to degradation under common laboratory conditions: the dimethoxymethyl acetal and the methylthio ether .
Pathway 1: Acid-Catalyzed Acetal Hydrolysis
The dimethoxymethyl group is an acetal, which serves as a protecting group for an aldehyde. While stable under neutral and basic conditions, acetals are highly susceptible to hydrolysis in the presence of acid and water, which reverts them to the parent aldehyde.[2][3][6] Even trace amounts of acidic impurities in solvents or on glassware, combined with atmospheric moisture, can initiate this process over time.
The mechanism involves protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxonium ion.[6][7] This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which rapidly decomposes to the aldehyde and a second molecule of methanol.
Pathway 2: Thioether Oxidation
The methylthio group is a thioether (or sulfide), which can be readily oxidized.[5][8] The primary oxidation product is the corresponding sulfoxide, which can be further oxidized to a sulfone under stronger conditions. Atmospheric oxygen can cause slow oxidation, but the process is significantly accelerated by common laboratory oxidizing agents like hydrogen peroxide, peroxyacids, or even hypochlorite found in some cleaning agents.[4][9][10] This oxidation alters the electronic properties and steric profile of the molecule, which can significantly impact reaction outcomes.
Below is a diagram illustrating these two primary degradation pathways.
Caption: Key degradation routes for the target compound.
Frequently Asked Questions (FAQs)
Handling and Storage
Q: I just received my shipment. What is the first thing I should do? A: Upon receipt, immediately inspect the packaging for integrity. We recommend placing the sealed container inside a desiccator in a refrigerator set to 2–8°C. If you plan to use it frequently, consider quickly aliquoting the material into smaller vials under an inert atmosphere (e.g., in a glovebox) to minimize repeated exposure of the bulk material to air and moisture.
Q: Is an inert atmosphere really necessary for storing the solid? A: For long-term storage (>6 months), it is highly recommended. While oxidation of the solid thioether by atmospheric oxygen is slow, it is a cumulative process. Storing under argon or nitrogen provides the best possible protection against this degradation pathway, ensuring the highest purity for your future experiments.
Solvents and Solutions
Q: What solvents should I use to prepare a stock solution? A: Use high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transacetalization reactions, especially if acidic impurities are present. Crucially, never use acidic solvents or buffers.
Q: How should I store my stock solutions? A: Stock solutions should be stored in vials with PTFE-lined caps at -20°C or -80°C. For maximum stability, flush the vial headspace with argon or nitrogen before sealing. We recommend preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture into the solution.
Q: How long will my stock solution remain stable? A: In a properly prepared and stored solution (anhydrous aprotic solvent, inert atmosphere, -20°C), the compound should be stable for several weeks. However, we always recommend verifying the purity of the solution via a quick analytical check (e.g., TLC or LC-MS) if it has been stored for more than a month or if you observe unexpected experimental results.
Experimental Protocols
Protocol 1: Aliquoting and Long-Term Storage of Solid
-
Preparation: Move the sealed container of this compound, pre-weighed empty vials, and necessary tools into a glovebox or glove bag purged with nitrogen or argon. Allow the compound's container to equilibrate to the ambient temperature inside the glovebox before opening to prevent moisture condensation.
-
Aliquoting: Carefully dispense the desired amount of the solid compound into each vial.
-
Sealing: Tightly seal each vial with a cap containing a chemically resistant septum or liner (e.g., PTFE).
-
Packaging: For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Place the aliquoted vials into a labeled secondary container. Store this container in a desiccator inside a refrigerator at 2–8°C.
Protocol 2: Preparation of a Stock Solution for Immediate Use
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense solvent from a solvent purification system.
-
Weighing: Briefly remove the compound vial from cold storage and allow it to warm to room temperature in a desiccator (approx. 15–20 minutes). This is critical to prevent moisture from condensing on the cold solid upon opening. Weigh the required amount of solid directly into a clean, dry flask.
-
Dissolution: Add the anhydrous aprotic solvent (e.g., anhydrous DCM) via syringe to achieve the desired concentration.
-
Inerting (Optional but Recommended): If the solution will be used over several hours, gently bubble argon or nitrogen through the solution for 1-2 minutes and seal with a septum.
-
Usage: Use the solution promptly in your experiment. Avoid leaving it unsealed on the benchtop.
Troubleshooting Guide
Unexpected results can often be traced back to compound instability. This section helps diagnose potential issues.
Caption: A decision tree for troubleshooting experiments.
| Observed Issue | Potential Cause | Recommended Action |
| A new peak appears in my reverse-phase HPLC/LC-MS, eluting earlier than the parent compound. | The compound has degraded into more polar byproducts. This is characteristic of both acetal hydrolysis (forming an aldehyde) and thioether oxidation (forming a sulfoxide/sulfone). | Analyze the mass of the new peak. A mass increase of +16 Da or +32 Da indicates oxidation. A mass decrease of -30 Da (loss of two methyl groups, gain of one oxygen) indicates hydrolysis. Review your storage and handling procedures accordingly. |
| My ¹H NMR spectrum shows a new, sharp singlet between δ 9–10 ppm. | This chemical shift is highly characteristic of an aldehyde proton, indicating that the dimethoxymethyl group has been hydrolyzed to a formyl group. | Your compound has been exposed to acid and water. Discard the material or repurify if possible. Ensure all future work uses anhydrous solvents and avoid any acidic conditions. |
| My reaction is sluggish or gives a lower yield than expected. | The purity of the starting material may be compromised, reducing the number of active moles available for the reaction. Degradation products may also interfere with the reaction mechanism or catalyst. | Re-run the reaction with a fresh, unopened sample of the compound. If the problem persists, the issue may lie elsewhere in your experimental setup. If the yield improves, it confirms the original material was degraded. |
References
-
Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). ACS Publications. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). PMC - NIH. [Link]
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. [Link]
-
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (2008). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (2025). ScienceDirect. [Link]
-
Hydrolysis of acetals. (2018). YouTube. [Link]
Sources
- 1. agrochemx.com [agrochemx.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting the NMR Spectra of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Welcome to the technical support guide for the analysis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Here, we address common and complex issues encountered during the interpretation of ¹H and ¹³C NMR spectra for this specific molecule in a practical, question-and-answer format.
Section 1: Understanding the Expected Spectrum
Before troubleshooting, it is essential to have a baseline understanding of the expected NMR spectrum for pure this compound. The molecule's structure dictates a specific set of signals, each with a characteristic chemical shift, multiplicity (splitting pattern), and integration.
Caption: Structure of this compound with key protons labeled.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the anticipated chemical shifts based on the analysis of similar pyrimidine structures and functional groups.[1][2] Note that actual shifts can vary depending on the solvent, concentration, and temperature.[3]
| Group Label | Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| H-6 | Pyrimidine Ring Proton | ~8.7 - 8.9 | Doublet (d) | 1H | ~157 - 159 |
| H-5 | Pyrimidine Ring Proton | ~7.2 - 7.4 | Doublet (d) | 1H | ~118 - 120 |
| H-a | Acetal CH | ~5.5 - 5.7 | Singlet (s) | 1H | ~102 - 104 |
| H-b | Methoxy (-OCH₃)₂ | ~3.3 - 3.5 | Singlet (s) | 6H | ~53 - 55 |
| H-c | Methylthio (-SCH₃) | ~2.5 - 2.7 | Singlet (s) | 3H | ~13 - 15 |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during spectral interpretation.
Q1: I see unexpected peaks in my spectrum. What are they and how can I identify them?
A1: Expertise & Causality Unexpected signals are the most common issue in NMR analysis. They typically arise from three sources: the NMR solvent itself, residual reagents or starting materials from the synthesis, or degradation of the compound. Identifying the source is a process of elimination.
Troubleshooting Protocol:
-
Consult a Solvent Impurity Table: The first step is to rule out common contaminants in your deuterated solvent. Every NMR solvent has a residual proton signal (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) and often contains traces of water, grease, or other laboratory solvents.[4][5][6]
-
Table 2: Common Impurities in Standard NMR Solvents [6][7]
Impurity ¹H Shift in CDCl₃ (ppm) ¹H Shift in DMSO-d₆ (ppm) Appearance Water (H₂O/HDO) ~1.56 ~3.33 Broad singlet Acetone 2.17 2.09 Singlet Ethyl Acetate 2.05 (s), 4.12 (q), 1.26 (t) 2.00 (s), 4.03 (q), 1.16 (t) s, q, t Dichloromethane 5.30 5.76 Singlet | Silicone Grease | ~0.07 | ~0.06 | Broad singlet |
-
-
Review the Synthetic Route: If the peaks are not from the solvent, consider the precursors to your compound. The synthesis of substituted pyrimidines often involves reagents that could carry through purification.[8][9] For example, unreacted starting materials or methylation agents may be present.
-
Consider Compound Degradation: The dimethoxymethyl group (an acetal) is susceptible to hydrolysis, especially in the presence of trace acid, which would form the corresponding aldehyde and methanol.[10]
-
Aldehyde Impurity: Look for a singlet between 9.5 - 10.5 ppm . This is a highly diagnostic region for aldehyde protons.
-
Methanol Impurity: Look for a singlet around 3.49 ppm (in CDCl₃). This may overlap with your methoxy signal (H-b), potentially causing integration errors.
-
Q2: The signals for the pyrimidine protons (H-5 and H-6) are broad or poorly resolved, not sharp doublets. What's wrong?
A2: Expertise & Causality Poor resolution or "line broadening" can be a chemical or instrumental issue. Instrumentally, it's often due to an inhomogeneous magnetic field, a problem corrected by "shimming." Chemically, it can be related to sample concentration or viscosity.[11]
Troubleshooting Protocol:
-
Check the Shimming: Poor shimming is the most frequent cause of broad peaks.[12] The process of shimming adjusts the magnetic field to maximize its homogeneity across the sample volume. If the line shape of your solvent peak (e.g., CDCl₃) or your TMS reference is distorted or wide, the shimming is likely poor.
-
Solution: Re-shim the instrument or ask an experienced user for assistance. Automated shimming routines are standard on modern spectrometers but may require manual fine-tuning for optimal results.[11]
-
-
Evaluate Sample Concentration: Highly concentrated samples can be viscous, which slows molecular tumbling and leads to broader lines.[11]
-
Solution: Dilute your sample. An ideal concentration for ¹H NMR is typically 5-10 mg in 0.6-0.7 mL of solvent.
-
-
Look for Suspended Solids: Undissolved material in the NMR tube will severely degrade spectral resolution.
-
Solution: Eject the sample and check for clarity. If solids are present, filter the solution through a small plug of glass wool into a clean NMR tube.[11]
-
Q3: I have a broad signal that disappears when I add a drop of D₂O. What is it?
A3: Expertise & Causality This is the classic signature of an "exchangeable" proton, typically from an -OH or -NH group.[10][13] Protons attached to heteroatoms can exchange with the deuterium in deuterium oxide (D₂O), effectively replacing the ¹H nucleus with a ²H nucleus, which is not observed in ¹H NMR. This makes the original proton signal disappear.
Troubleshooting Protocol: The D₂O Shake Experiment This is a definitive test to confirm the presence of exchangeable protons, which could indicate water contamination or a hydrolysis byproduct.
-
Acquire a Standard Spectrum: Run the normal ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of D₂O (Deuterium Oxide).
-
Shake Vigorously: Cap the tube and shake it for 30-60 seconds to ensure mixing and facilitate the proton-deuterium exchange.
-
Re-acquire the Spectrum: Place the tube back in the spectrometer and run the ¹H NMR experiment again.
-
Compare Spectra: The signal corresponding to the exchangeable proton (e.g., water at ~1.56 ppm in CDCl₃ or an alcohol impurity) should significantly decrease in intensity or disappear entirely.[13]
Q4: My integrations don't match the expected proton count. For example, the methoxy signal integrates to 7H instead of 6H.
A4: Expertise & Causality Incorrect integration values are a common frustration. Assuming the compound is pure, this issue often stems from problems during data processing (phasing, baseline correction) or from overlapping signals from an unidentified impurity.
Troubleshooting Protocol:
-
Check Phasing and Baseline: An improperly phased spectrum or a rolling baseline will lead to significant integration errors.[14] The baseline on either side of a peak should be perfectly flat and level.
-
Solution: Manually re-phase and re-baseline the spectrum within your NMR processing software. Ensure the integration region covers the entire peak, from baseline to baseline.
-
-
Look for Overlapping Impurities: A small, sharp singlet from an impurity hiding under a larger peak is a frequent cause of integration errors.
-
Solution: Zoom in on the peak . Look for any asymmetry or "shoulders" that might indicate a hidden peak. Changing to a different NMR solvent (e.g., from CDCl₃ to Benzene-d₆) can often shift the peaks enough to resolve the overlap.[13] As mentioned in A1, methanol from hydrolysis could overlap with the methoxy signal.
-
Section 3: Advanced Troubleshooting Workflow
For more complex issues, a systematic approach is necessary. The following workflow provides a logical path from problem identification to resolution.
Caption: A systematic workflow for troubleshooting NMR spectra.
References
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Ciurtin, D. M., et al. (2001). The 1 H NMR spectra (DMSO-d 6) of 4-(2-pyridyl)pyrimidine and the... ResearchGate. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society, 76(6), 823-826. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
PubChem. (n.d.). 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(Dimethoxymethyl)-2-methylpyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
-
Gronowitz, S., et al. (1975). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry and Heterocyclic Compounds, 11(1), 88-91. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common Problems. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
-
ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
-
University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Retrieved from [Link]
-
Bruker. (2009). NMR CASE Troubleshooting Guide. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
PMC - NIH. (n.d.). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Retrieved from [Link]
-
PMC - NIH. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
University of Delaware. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031370). Retrieved from [Link]
-
ResearchGate. (2016). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Semantic Scholar. (2019). Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Retrieved from [Link]
-
Organic Letters Supporting Information. (n.d.). Supporting Information for .... Retrieved from [Link]
-
Michigan State University, Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
-
Chemical Papers. (1995). Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. Retrieved from [Link]
-
Supporting Information. (n.d.). Copies of 1H and 13C NMR Spectra of Products. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.washington.edu [chem.washington.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 10. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. Troubleshooting [chem.rochester.edu]
- 14. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
Technical Support Center: Impurity Profiling of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Welcome to the technical support center for "4-(Dimethoxymethyl)-2-(methylthio)pyrimidine." This guide is designed for researchers, scientists, and drug development professionals who are working with this pyrimidine intermediate. The following information provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of impurity profiling for this specific molecule.
Part 1: Understanding the Analyte & Anticipating Impurities
FAQ: What is this compound and why is impurity control critical?
Answer: this compound is a heterocyclic organic compound, likely used as a building block or intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. The structure contains a pyrimidine core, which is a key component in many biologically active compounds.[][2]
Impurity profiling is the process of identifying and quantifying all potential undesired chemical substances present in your target compound.[3][4] For a synthetic intermediate, controlling impurities is paramount because they can:
-
Impact Reaction Outcomes: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side products, and failed reactions.
-
Introduce Toxic Components: Certain impurities, even at trace levels, may be toxic or mutagenic, posing safety risks.[3]
-
Affect Final Product Quality: Impurities carried through the synthetic route will compromise the purity, safety, and efficacy of the final active pharmaceutical ingredient (API) or drug product.[3]
Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines (e.g., ICH Q3A) that define thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6][7]
FAQ: What are the most likely impurities I should expect to find?
Answer: Without a specific, documented synthesis protocol, we can predict the most probable impurities by analyzing the molecule's functional groups and common synthetic routes for similar pyrimidines.[8][9] Potential impurities fall into two main categories: synthesis-related and degradation products.
Table 1: Predicted Impurities for this compound
| Impurity Name | Structure | Origin | Rationale |
| 4-Formyl-2-(methylthio)pyrimidine | Pyrimidine-CHO | Degradation / Process | The dimethoxymethyl group is an acetal, which is susceptible to hydrolysis under acidic conditions, yielding the corresponding aldehyde. This is a very common degradant. |
| 4-(Dimethoxymethyl)-2-(methylsulfinyl)pyrimidine | Pyrimidine-S(O)CH₃ | Degradation | The methylthio group's sulfur atom is prone to oxidation, which can occur during synthesis or upon storage in the presence of air/oxidants, forming the sulfoxide. |
| 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine | Pyrimidine-S(O)₂CH₃ | Degradation | Further oxidation of the sulfoxide impurity leads to the sulfone. This may be seen in syntheses using strong oxidizing agents.[10][11] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Cl-Pyrimidine-Cl | Process (Starting Material) | A common synthetic route to alkoxy-pyrimidines involves the nucleophilic substitution of chloro-pyrimidines with an alkoxide like sodium methoxide.[8][11] Incomplete reaction would leave this starting material behind. |
Below is a diagram illustrating the potential formation pathways for these key impurities from the target molecule.
Caption: Predicted degradation pathways of the target molecule.
Part 2: Troubleshooting Guide for Analytical Method Development
The primary tool for impurity profiling is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).
Q1: I'm starting from scratch. What are good initial HPLC conditions for analyzing this compound?
A1: The target molecule is moderately polar. A reversed-phase HPLC method is the most logical starting point.
Experimental Protocol: Initial HPLC Method Screening
-
Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). C18 phases provide a good balance of retention for moderately polar compounds.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the basic nitrogen atoms on the pyrimidine ring, leading to sharper peaks and more consistent retention.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Elution: A broad gradient is essential for initial screening to ensure all impurities, from highly polar to non-polar, are eluted.
-
Detection: The pyrimidine ring is a UV chromophore. Use a UV detector set to a wavelength between 254 nm and 275 nm for initial screening.[12]
Table 2: Recommended Starting HPLC Gradient Conditions
| Time (min) | % Solvent A (0.1% FA in H₂O) | % Solvent B (ACN) | Flow Rate |
| 0 | 95% | 5% | 1.0 mL/min |
| 20 | 5% | 95% | 1.0 mL/min |
| 25 | 5% | 95% | 1.0 mL/min |
| 26 | 95% | 5% | 1.0 mL/min |
| 30 | 95% | 5% | 1.0 mL/min |
This generic gradient provides a comprehensive first look at the sample's complexity.
Q2: My peaks are broad or show significant tailing. How can I improve the peak shape?
A2: Peak tailing for this molecule is likely due to secondary interactions between the basic nitrogen atoms on the pyrimidine ring and residual silanol groups on the HPLC column packing.
Troubleshooting Steps:
-
pH Control is Key: The pyrimidine ring's basicity means that mobile phase pH will strongly influence peak shape. Ensure your mobile phase pH is at least 2 units below the pKa of the analyte to keep it consistently protonated. Using a buffer like phosphate or formate at a concentration of 10-20 mM can significantly improve peak shape.
-
Try a Different Column: If pH adjustment is not sufficient, consider a column with a different stationary phase.
-
Polar-Endcapped C18: These columns are designed to shield residual silanols, reducing tailing for basic compounds.
-
Phenyl-Hexyl: The pi-pi interactions offered by a phenyl phase can provide alternative selectivity and sometimes better peak shape for aromatic compounds like pyrimidines.
-
Q3: I can't separate two of my impurity peaks. What should I try next?
A3: Co-elution requires changing the selectivity of your chromatographic system. This is achieved by altering the mobile phase, stationary phase, or temperature.
Workflow for Improving Resolution
Caption: Decision tree for resolving co-eluting peaks.
-
1. Modify the Gradient: Make the gradient shallower around the elution time of the critical pair. This gives the peaks more time to separate.
-
2. Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) fundamentally changes the mobile phase selectivity and is a powerful tool for altering elution order.
-
3. Adjust pH: Changing the pH can alter the ionization state of your analyte or impurities, which can have a dramatic effect on retention and selectivity.
-
4. Change the Stationary Phase: If mobile phase optimizations fail, changing the column chemistry provides the most significant change in selectivity.
Part 3: Troubleshooting Guide for Impurity Identification
Q1: My LC-MS shows an unknown peak with a mass of [M+16]. What is it likely to be?
A1: A mass difference of +16 Da relative to the parent molecule (M) is a classic indicator of oxidation—the addition of a single oxygen atom. For your molecule, the most probable site of oxidation is the sulfur atom of the methylthio group, forming the sulfoxide derivative.
Q2: I have another unknown peak with a mass of [M-46]. How can I deduce its structure?
A2: A mass difference of -46 Da suggests a significant structural change. Let's break it down:
-
The dimethoxymethyl group, -CH(OCH₃)₂, has a mass of 75 Da.
-
Hydrolysis of this group would form an aldehyde, -CHO, which has a mass of 29 Da.
-
The mass difference is 75 - 29 = 46 Da.
Therefore, a peak at [M-46] is very likely the 4-formyl-2-(methylthio)pyrimidine impurity, resulting from the hydrolysis of the acetal. This can be confirmed with further techniques like NMR.[13]
Q3: How do I confirm the structures of these proposed impurities?
A3: Mass spectrometry provides a hypothesis for the impurity's identity, but definitive structural confirmation often requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).
Experimental Protocol: Impurity Structure Confirmation
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity. This will provide the elemental formula, which can validate or refute your proposed structure.
-
Tandem Mass Spectrometry (MS/MS): Isolate the impurity ion in the mass spectrometer and fragment it. The resulting fragmentation pattern is a fingerprint that can be compared to the fragmentation of the parent compound to pinpoint where the structural modification occurred.[14][15]
-
Isolation & NMR Analysis: For critical impurities, especially those above the ICH qualification threshold, isolation via preparative HPLC may be necessary.[6] Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC) can provide unambiguous structural elucidation.[13]
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine. PrepChem.com. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. [Link]
-
Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central. [Link]
-
Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chrom-academy. [Link]
-
Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. ResearchGate. [Link]
- Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Pyrimidine - Wikipedia. Wikipedia. [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
-
Purine and Pyrimidine Metabolism. Indiana University. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
Sources
- 2. heteroletters.org [heteroletters.org]
- 3. jpionline.org [jpionline.org]
- 4. youtube.com [youtube.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. prepchem.com [prepchem.com]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. asianpubs.org [asianpubs.org]
- 11. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. article.sapub.org [article.sapub.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Welcome to the technical support center for the synthesis of high-purity 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine (CAS No. 32742-73-3). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical pyrimidine intermediate. As a key building block in the synthesis of novel therapeutics and bioactive compounds, achieving high purity is paramount for successful downstream applications.[1]
While detailed, publicly available protocols for this specific molecule are limited, this document leverages established principles of pyrimidine chemistry and draws parallels from the synthesis of structurally related analogs to provide a comprehensive resource.[2][3] Our focus is on anticipating and resolving common experimental challenges to ensure you can achieve your desired product quality and yield.
Proposed Synthetic Strategy & Core Logic
The synthesis of this compound typically involves the construction of the pyrimidine core followed by the introduction of the required functional groups. A common and effective strategy begins with a precursor like 4-chloro-2-(methylthio)pyrimidine. The key transformation is a nucleophilic substitution to introduce the dimethoxymethyl group. This acetal functional group is sensitive to acidic conditions and moisture, which is a central theme in the troubleshooting guide.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?
A1: Low yield in this synthesis often points to one of three areas: reagent quality, reaction conditions, or moisture contamination.
-
Reagent Purity: The purity of your starting 4-chloro-2-(methylthio)pyrimidine is crucial. Impurities can compete in side reactions. Similarly, the base used to generate your nucleophile (e.g., sodium hydride for deprotonating dimethoxymethane) must be fresh and highly active.
-
Temperature Control: Nucleophilic aromatic substitution on pyrimidine rings is highly temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk decomposition and the formation of dark, tarry byproducts. We recommend starting at a moderate temperature (e.g., 20-40°C) and slowly increasing it while monitoring the reaction by Thin Layer Chromatography (TLC).[4][5]
-
Anhydrous Conditions: This is the most common culprit. The dimethoxymethyl group is an acetal, which is readily hydrolyzed back to an aldehyde under aqueous or acidic conditions. Ensure all glassware is oven-dried, use anhydrous solvents (e.g., dry THF or Toluene), and run the reaction under an inert atmosphere (Nitrogen or Argon).[6]
Q2: I'm observing a significant byproduct on my TLC plate that is more polar than my product. What could it be?
A2: A more polar byproduct strongly suggests the hydrolysis of the dimethoxymethyl acetal to the corresponding 4-formyl-2-(methylthio)pyrimidine. This occurs when water is present during the reaction or, more commonly, during the aqueous workup.
-
Causality: The acetal is stable to bases but labile in the presence of acid. Even trace amounts of acid formed from impurities or an improperly quenched reaction can catalyze this hydrolysis.
-
Troubleshooting:
-
Strictly Anhydrous Reaction: Re-verify that all solvents and reagents are dry.
-
Non-Aqueous Workup: Quench the reaction with a non-aqueous reagent if possible, for example, by adding ammonium chloride (solid) at a low temperature.
-
Careful Aqueous Workup: If an aqueous workup is unavoidable, use a pre-chilled, mildly basic solution (e.g., saturated sodium bicarbonate) and perform the extraction quickly at low temperatures (0-5°C) to minimize the contact time between the product and the aqueous phase.
-
Q3: What is the most effective method to purify the final product to a high degree (>99%)?
A3: A multi-step purification strategy is often necessary.
-
Initial Workup: After quenching the reaction, the crude product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities and dry it thoroughly over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Column Chromatography: This is the most effective method for removing closely related impurities. A silica gel column is standard. The eluent system must be optimized; a good starting point is a hexane/ethyl acetate gradient. Non-polar impurities will elute first, followed by your desired product. The polar aldehyde byproduct, if present, will have a much lower Rf and will elute much later.[7]
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be an excellent final step to achieve exceptional purity and a crystalline final product.[7] Test various solvent systems; isopropanol/water or toluene/hexane mixtures are often effective for pyrimidine derivatives.
Q4: How can I reliably confirm the identity and purity of my final product?
A4: A combination of analytical techniques is required for full characterization.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity. A purity level of ≥98% is typically required for use in further synthetic steps.[8]
-
Structural Confirmation (NMR & MS):
-
¹H NMR: This will confirm the presence of all key protons: the methylthio group (singlet, ~2.5-2.6 ppm), the dimethoxymethyl protons (two singlets, one for the two OCH₃ groups at ~3.4 ppm and one for the CH at ~5.5 ppm), and the pyrimidine ring protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₈H₁₂N₂O₂S, MW: 200.26 g/mol ).
-
Troubleshooting Guide: Common Issues & Solutions
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Reaction Fails to Start (No Product on TLC) | 1. Inactive base (e.g., old NaH).2. Poor quality starting material.3. Reaction temperature too low. | 1. Use a fresh, unopened container of the base. Perform a test quench of a small sample to verify activity.2. Verify the purity of the 4-chloro-2-(methylthio)pyrimidine via NMR or GC-MS.3. Incrementally increase the reaction temperature by 10°C and monitor for product formation. |
| Formation of Dark, Tarry Material | 1. Reaction temperature is too high.2. Presence of highly reactive impurities.3. Oxygen contamination leading to polymerization. | 1. Lower the reaction temperature. High temperatures can cause decomposition of pyrimidine rings.[6]2. Consider purifying the starting material before the reaction.3. Ensure the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar). |
| Product is an Oil, Fails to Solidify | 1. Presence of residual solvent.2. Contamination with minor, oily impurities.3. Product may be intrinsically an oil at RT. | 1. Dry the product under high vacuum for an extended period.2. Re-purify using column chromatography with a very shallow eluent gradient to improve separation.3. Confirm the melting point against literature values if available. If it is an oil, proceed with it as such. |
| Inconsistent Results Between Batches | 1. Variability in reagent/solvent quality.2. Inconsistent reaction setup (e.g., moisture ingress).3. Inaccurate measurement of reagents. | 1. Use reagents and solvents from the same lot number for a series of experiments. Always use freshly dried solvents.2. Standardize the glassware drying procedure and inert atmosphere setup.3. Double-check all weighings and volume measurements. Use calibrated equipment. |
Workflow Visualization: Troubleshooting Low Yield
Caption: A logical workflow for systematically troubleshooting low reaction yields.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on analogous chemical transformations and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize this compound from 4-chloro-2-(methylthio)pyrimidine.
Materials:
-
4-chloro-2-(methylthio)pyrimidine (1.0 eq)
-
Sodium hydride, 60% dispersion in mineral oil (1.2 eq)
-
Dimethoxymethane (10 eq, used as reagent and solvent)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
Preparation: Add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Reaction Setup: Add anhydrous dimethoxymethane to the flask, cool the suspension to 0°C in an ice bath.
-
Addition of Starting Material: Dissolve 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirring suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 45-50°C). Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously and slowly add saturated aqueous NaHCO₃ solution dropwise to quench the excess NaH.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
References
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.[7]
-
PrepChem. (n.d.). Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine. PrepChem.com. Retrieved from [Link][4]
-
Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine. Retrieved from [9]
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.[6]
-
Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. Retrieved from [10]
-
ResearchGate. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers. Retrieved from [Link][11]
-
Indian Patents. (n.d.). A process for preparing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. Retrieved from [Link][5]
-
Academax. (n.d.). Improved process of the synthesis of 4,6-dimethoxy-2-methylthio-pyrimidine. Retrieved from [Link][2]
-
MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link][3]
Sources
- 1. This compound Supplier & Distributor of CAS# 32742-73-3 [processpointchem.com]
- 2. IMPROVED PROCESS OF THE SYNTHESIS OF 4,6-DIMETHOXY-2-METHYLTHIO-PYRIMIDINE-Academax [idesign.academax.com]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. agrochemx.com [agrochemx.com]
- 9. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 10. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Green Synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
Welcome to the technical support center for the green synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals dedicated to incorporating sustainable practices into their synthetic workflows. Traditional pyrimidine syntheses often involve hazardous reagents and solvents.[1] This resource provides practical solutions and answers to common questions encountered when applying green chemistry principles to the synthesis of this important pyrimidine intermediate.
Our approach is grounded in the principles of green chemistry, focusing on waste reduction, the use of safer solvents, and energy-efficient reaction conditions.[2][3] We will explore troubleshooting common issues in greener reaction setups and provide guidance on optimizing your synthesis for both yield and environmental performance.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the green synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in One-Pot Multicomponent Reaction (MCR) for the Pyrimidine Core
| Question | Potential Causes & Explanations | Troubleshooting Steps & Solutions |
| Q: My one-pot synthesis of the pyrimidine ring using a green solvent (e.g., ethanol, water, or a deep eutectic solvent) is resulting in significantly lower yields compared to traditional methods using hazardous solvents. What can I do? | A1: Catalyst Incompatibility/Inactivity: The chosen green catalyst (e.g., a solid acid catalyst, biocatalyst) may not be optimal for the specific substrates in the chosen green solvent. Catalyst deactivation or poor dispersion can also be a factor.A2: Poor Solubility of Reactants: One or more of the starting materials (e.g., a β-dicarbonyl compound, thiourea) may have limited solubility in the green solvent at the reaction temperature, leading to a slow or incomplete reaction.A3: Unfavorable Reaction Kinetics: The reaction rate in the green solvent may be inherently slower than in traditional organic solvents. The activation energy barrier might be higher, requiring different conditions to achieve a reasonable reaction rate. | S1: Catalyst Screening & Optimization: - Screen a variety of green catalysts, such as montmorillonite clays, zeolites, or supported acid catalysts.[4] - If using a reusable catalyst, ensure it is properly activated and not poisoned from previous runs. - Consider using phase-transfer catalysts in aqueous media to improve the interaction of organic reactants.S2: Enhance Solubility: - Employ co-solvents: A small amount of a bio-based co-solvent can sometimes dramatically improve solubility without significantly compromising the green credentials of the reaction. - Increase reaction temperature: This can improve solubility and reaction rates, especially when coupled with microwave irradiation for efficient heating.[2] - Utilize ultrasound: Sonication can help to overcome solubility issues and increase the surface area of solid reactants.[4]S3: Adjust Reaction Conditions: - Microwave-Assisted Synthesis: This technique can often accelerate reactions in green solvents, leading to higher yields in shorter times.[2][3] - Solvent-Free Conditions: Consider a "grindstone chemistry" approach by grinding the reactants together, possibly with a catalytic amount of a solid acid.[5] |
Issue 2: Inefficient S-Methylation of the 2-Thioxopyrimidine Intermediate
| Question | Potential Causes & Explanations | Troubleshooting Steps & Solutions |
| Q: I'm trying to avoid using hazardous methylating agents like dimethyl sulfate or methyl iodide. My attempts with greener alternatives like dimethyl carbonate (DMC) are sluggish and incomplete. How can I improve this step? | A1: Insufficient Reactivity of Green Methylating Agent: Dimethyl carbonate is a much safer methylating agent but is also less reactive than traditional ones. It often requires higher temperatures and a suitable catalyst to be effective.A2: Inappropriate Base Selection: The choice of base is critical for deprotonating the thiol intermediate to the more nucleophilic thiolate. The base must be strong enough to effect deprotonation but not so strong that it causes unwanted side reactions with the solvent or DMC.A3: Catalyst Poisoning: If a catalyst is used to activate the DMC, it may be poisoned by sulfur-containing compounds. | S1: Optimize Conditions for Dimethyl Carbonate: - Increase Temperature: DMC methylation typically requires temperatures above 100 °C. - Use a Suitable Catalyst: A mild base like K₂CO₃ or a phase-transfer catalyst can be effective. Zinc chloride has been noted to improve selectivity in some pyrimidine alkylations.[6] - Consider a Flow Chemistry Setup: Passing the reaction mixture through a heated, packed-bed reactor containing the catalyst can improve reaction efficiency and safety.S2: Alternative Green Methylating Strategies: - Methanol with an Oxidant: While not a direct methylation, some oxidative pathways can be explored, though this may be more complex. - Enzymatic Methylation: In some contexts, methyltransferases could be a highly specific and green option, although this is a more advanced and substrate-specific approach.S3: Re-evaluate the Base: - Screen milder bases like alkali carbonates or bicarbonates in polar aprotic solvents (e.g., Cyrene™, if compatible) or under solvent-free conditions. |
Frequently Asked Questions (FAQs)
Here we address broader questions regarding the application of green chemistry to the synthesis of this compound.
Q1: What are the key green chemistry principles I should focus on for this synthesis?
A: For the synthesis of this compound, the most impactful green chemistry principles to focus on are:
-
Prevention: It's better to prevent waste than to treat or clean it up after it has been created. One-pot or multicomponent reactions are excellent examples of this principle in action.[1][7]
-
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
-
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated.[1] Exploring water, ethanol, or solvent-free conditions is a primary goal.[4]
-
Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.[8] This includes the use of solid acids, enzymes, or reusable metal catalysts.
Q2: Can I perform the entire synthesis of this compound in a single pot?
A: A one-pot synthesis is a highly desirable green approach. It would likely involve a multicomponent reaction to form the 2-thioxopyrimidine ring, followed by in-situ methylation. Challenges would include the compatibility of the reagents and catalysts for both the cyclization and methylation steps. For instance, the conditions required for the initial condensation may not be suitable for the subsequent methylation. A sequential one-pot process, where the conditions are adjusted after the formation of the initial intermediate without work-up, could be a viable strategy.
Q3: Are there any specific green solvents you would recommend for pyrimidine synthesis?
A: Yes, several green solvents have shown promise in pyrimidine synthesis:
-
Water: When reactant solubility allows, water is an ideal green solvent.
-
Ethanol/Methanol: These are bio-based solvents and are generally considered greener than halogenated or petrochemical-based solvents. Methanol can sometimes be used as a reusable green solvent.[4]
-
Ionic Liquids: These can act as both solvent and catalyst, though their "greenness" depends on their toxicity and biodegradability.[1]
-
Solvent-Free: Conducting the reaction without a solvent, often with grinding or heating, is a very effective green strategy.[4][5]
Q4: How can I assess the "greenness" of my new synthetic route?
A: Several metrics can be used to quantify the environmental performance of a reaction:
-
Atom Economy: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%.
-
E-Factor (Environmental Factor): (Total mass of waste / Mass of product). A lower E-Factor is better.
-
Process Mass Intensity (PMI): (Total mass input / Mass of product). This metric considers all materials used in the process, including solvents and work-up chemicals.
By calculating these metrics for your green synthesis and comparing them to traditional routes, you can quantitatively demonstrate the environmental benefits of your new method.
Visualizing Green Synthetic Workflows
To better understand the logic behind designing a green synthesis, the following diagrams illustrate key concepts.
Diagram 1: Decision Tree for Green Solvent Selection
Caption: A decision-making workflow for selecting an appropriate green solvent system.
Diagram 2: Workflow for a Greener Multicomponent Synthesis
Caption: A conceptual workflow for a one-pot, green synthesis of the target molecule.
References
-
GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN J. Chem., Vol. 16, No. 3, 2023. Available from: [Link]
-
Eid, E. M., et al. (2023). Sustainable green synthesis of Pyrimidine derivatives: Review on multicomponent synthesis, catalysts, and techniques. Current Organic Synthesis. Available from: [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Available from: [Link]
-
Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. Available from: [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH. Available from: [Link]
-
Al-dujaili, A. H., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]
-
Sonawane, R. P. (2018). Green Synthesis of Pyrimidine Derivative. ResearchGate. Available from: [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on ...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Tale of Two Pyrimidines: A Comparative Guide to 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine for the Synthetic Chemist
For the modern researcher, scientist, and drug development professional, the selection of the appropriate heterocyclic building block is a critical decision that profoundly influences the trajectory of a synthetic campaign. The pyrimidine scaffold, a cornerstone of medicinal and agricultural chemistry, offers a rich diversity of substitution patterns, each imbuing the core structure with unique reactivity and functionality. This guide provides an in-depth, objective comparison of two such derivatives: 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. While both share a common 2-(methylthio)pyrimidine core, the seemingly subtle difference in their substitution at the 4- and 6-positions dictates vastly different synthetic applications and chemical behaviors.
This analysis moves beyond a simple cataloging of properties. As a senior application scientist, the goal is to illuminate the causal relationships between structure and reactivity, providing the reader with the predictive understanding necessary to make informed decisions in their own research. We will delve into the known experimental data for the well-documented 4,6-dimethoxy-2-(methylthio)pyrimidine and, through logical extension and analysis of related structures, build a robust profile for the less-characterized this compound.
Physicochemical Properties: A Snapshot
| Property | This compound | 4,6-dimethoxy-2-(methylthio)pyrimidine |
| CAS Number | 180869-36-7[1] | 90905-46-7[2] |
| Molecular Formula | C₈H₁₂N₂O₂S | C₇H₁₀N₂O₂S[2] |
| Molecular Weight | 200.26 g/mol | 186.23 g/mol [2] |
| Appearance | Not widely reported; likely a solid or oil | Colorless crystals or off-white powder[3] |
| Melting Point | Not widely reported | 52.5-53.8 °C[3] |
| ¹H NMR (CDCl₃, ppm) | Inferred: ~2.6 (s, 3H, SCH₃), ~3.4 (s, 6H, OCH₃), ~5.5 (s, 1H, CH(OMe)₂), ~7.3 (d, 1H), ~8.6 (d, 1H) | ~2.5 (s, 3H, SCH₃), ~3.9 (s, 6H, OCH₃), ~5.8 (s, 1H, pyrimidine H)[3] |
| ¹³C NMR (CDCl₃, ppm) | Inferred from related structures | ~14.1 (SCH₃), ~54.0 (OCH₃), ~88.0 (C5), ~162.0 (C4/C6), ~172.0 (C2) |
Synthetic Utility and Reactivity: Two Divergent Paths
The core of our comparison lies in the distinct synthetic roles these two molecules are designed to play. This divergence is a direct consequence of the electronic and steric nature of their substituents.
4,6-dimethoxy-2-(methylthio)pyrimidine: A Stable Intermediate for Agrochemicals
This compound is a well-established intermediate, particularly in the synthesis of sulfonylurea herbicides.[3][4] The two methoxy groups at the 4- and 6-positions are strong electron-donating groups, which activate the pyrimidine ring towards certain reactions but are generally stable and unreactive themselves.
The primary synthetic transformations involving this molecule are:
-
Synthesis via Nucleophilic Aromatic Substitution (SNAr): The most common synthesis of 4,6-dimethoxy-2-(methylthio)pyrimidine involves the displacement of chlorine atoms from 4,6-dichloro-2-(methylthio)pyrimidine with sodium methoxide.[4] The high reactivity of the chlorine atoms at the 4- and 6-positions of the pyrimidine ring towards nucleophilic attack is a cornerstone of its synthetic accessibility.[5][6]
Synthesis of 4,6-dimethoxy-2-(methylthio)pyrimidine. -
Oxidation of the Methylthio Group: The methylthio group is readily oxidized to the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group.[7][8][9][10] This transformation is crucial for its application in herbicides, as the methylsulfonyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution by a nucleophilic amine to form the final active ingredient.[11]
Oxidation to the corresponding sulfone.
This compound: A Latent Aldehyde for Pharmaceutical Scaffolds
In stark contrast, this compound is best understood as a protected form of the corresponding aldehyde, 4-formyl-2-(methylthio)pyrimidine. The dimethoxymethyl group is an acetal, a functional group that is stable under neutral and basic conditions but can be readily hydrolyzed to the aldehyde under acidic conditions.[12][13][14][15][16] This "masked" functionality is its key synthetic value.
The primary synthetic utility of this molecule revolves around the deprotection of the acetal to unmask the reactive aldehyde, which can then participate in a wide array of subsequent transformations.
-
Deprotection to the Aldehyde: The hydrolysis of the dimethoxymethyl group is typically achieved with an acid catalyst in the presence of water.[12][13] This reaction regenerates the highly reactive formyl group at the 4-position of the pyrimidine ring.
Deprotection to the corresponding aldehyde. -
Reactions of the Unmasked Aldehyde: Once deprotected, the resulting 4-formyl-2-(methylthio)pyrimidine can undergo a plethora of reactions characteristic of aromatic aldehydes, including:
This latent reactivity makes this compound a valuable building block in medicinal chemistry, where the late-stage introduction of a reactive handle like an aldehyde is often a key strategy for library synthesis or the introduction of pharmacophoric elements.
Comparative Electronic Effects and Reactivity
The electronic nature of the substituents at the 4- and 6-positions significantly influences the reactivity of the pyrimidine ring and the 2-methylthio group.
-
4,6-dimethoxy-2-(methylthio)pyrimidine: The two electron-donating methoxy groups increase the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack (though still generally electron-deficient) and potentially modulating the reactivity of the methylthio group.[20]
-
This compound: The dimethoxymethyl group is also an electron-donating group, though its effect is localized at the 4-position. The overall electron-donating capacity is likely less than that of two methoxy groups. This would render the pyrimidine ring less activated towards electrophiles compared to its dimethoxy counterpart.
Experimental Protocols: A Practical Guide
While a direct comparative experimental study is not available, we can provide established protocols for the key transformations of 4,6-dimethoxy-2-(methylthio)pyrimidine and a generalized protocol for the deprotection of the dimethoxymethyl group based on known acetal chemistry.
Protocol 1: Synthesis of 4,6-dimethoxy-2-(methylthio)pyrimidine[3]
-
To a solution of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol) in methanol (80 mL) is added tetrabutylammonium bromide (1.6 g, 5 mmol) and 25% sodium methyl mercaptide (30.1 g, 107 mmol).
-
The mixture is heated to 45 °C and maintained at 45-50 °C for 2 hours.
-
An off-white precipitate forms, which is collected by vacuum filtration and washed with cold water.
-
The solid is recrystallized from isopropanol:water (2:1) to yield colorless crystals of 4,6-dimethoxy-2-(methylthio)pyrimidine.
Protocol 2: Oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine to the Sulfone[3]
-
To a solution of 4,6-dimethoxy-2-(methylthio)pyrimidine in a suitable solvent (e.g., acetic acid or a mixture of solvents), add a catalytic amount of sodium tungstate dihydrate.
-
Cool the mixture in an ice bath and add hydrogen peroxide (30%) dropwise, maintaining the temperature below a certain threshold.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium sulfite solution) and extracting the product with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: General Procedure for the Deprotection of this compound
-
Dissolve this compound in a mixture of a water-miscible solvent (e.g., THF, acetone, or dioxane) and water.
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or a solid acid catalyst).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, 4-formyl-2-(methylthio)pyrimidine, with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as necessary.
Conclusion: Choosing the Right Tool for the Job
-
4,6-dimethoxy-2-(methylthio)pyrimidine is the workhorse for the synthesis of certain agrochemicals, valued for its stability and the predictable reactivity of its methylthio group towards oxidation, which sets the stage for subsequent nucleophilic displacement.
-
This compound serves as a specialized building block, offering a protected aldehyde functionality. Its value lies in its ability to introduce a reactive formyl group at a late stage in a synthetic sequence, a strategy often employed in the intricate world of drug discovery and medicinal chemistry.
The choice between these two pyrimidine derivatives, therefore, is not a matter of superior performance but of strategic synthetic design. Understanding the fundamental differences in their reactivity, as outlined in this guide, will empower the synthetic chemist to select the optimal building block to achieve their desired molecular target with efficiency and elegance.
References
- Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(18), 10471-10472.
- Syngenta Participations AG. (2004). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. U.S.
-
PubChem. (n.d.). 4,6-Dimethoxy-2-methylthiopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Isoda, Y., et al. (2006). Hydrolysis of dimethoxymethylbenzene using various acid catalysts.
- Anderson, E., & Capon, B. (1969). General Acid Catalysed Hydrolysis of Benzaldehyde Aryl Methyl Acetals. Journal of the Chemical Society B: Physical Organic, 1033-1039.
-
Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]
- Zhang, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(52), 29693-29701.
-
Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]
- Ali, M. A., et al. (2016). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 15(4), 717–727.
- El-Sayed, M. A. A., et al. (2019). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Medicinal Chemistry Research, 28, 1264–1279.
- Bayer Aktiengesellschaft. (2001). Herbicides selectifs a base de derives de pyrimidine.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Li, Y., et al. (2019).
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Wu, J. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. LinkedIn. Retrieved from [Link]
- da Silva, A. B. F., et al. (2019). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 30(8), 1649-1658.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. youtube.com [youtube.com]
- 15. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. scielo.br [scielo.br]
A Comparative Guide to the Biological Activities of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 2-(Methylthio)pyrimidine
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including nucleobases essential for life.[1][2] The strategic substitution on this heterocyclic ring system allows for the fine-tuning of pharmacological properties, leading to the development of a wide array of therapeutic agents.[3][4] Among the vast landscape of pyrimidine derivatives, the 2-(methylthio)pyrimidine scaffold has emerged as a particularly "privileged" structure, demonstrating a broad spectrum of biological activities. The presence of the methylthio group at the C2 position significantly influences the molecule's electronic and steric properties, often enhancing its interaction with biological targets.
This guide provides a comprehensive comparison of the biological activities of derivatives based on the "4-(Dimethoxymethyl)-2-(methylthio)pyrimidine" core structure and its close analogs. We will delve into their anticancer, antiviral, antibacterial, and antifungal properties, presenting supporting experimental data to facilitate a clear and objective comparison. Furthermore, this guide will elucidate the underlying experimental methodologies and mechanistic pathways, offering valuable insights for researchers engaged in the discovery and development of novel therapeutic agents.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of the 2-(methylthio)pyrimidine scaffold have demonstrated significant potential as anticancer agents, primarily by interfering with key signaling pathways that govern cell growth, proliferation, and survival.[5][6] The substitution at the C4 position of the pyrimidine ring plays a crucial role in determining the potency and selectivity of these compounds against various cancer cell lines.
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of various 4-substituted-2-(methylthio)pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented for a comparative analysis.
| Compound ID | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5e | 1-Adamantyl | H69AR (Small Cell Lung Cancer) | Potent | [6] |
| 2d | Phenyl | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | [5] |
| 2a | Substituted Phenyl | A549 (Lung Carcinoma) | Moderate | [5] |
| 2f | Substituted Phenyl | A549 (Lung Carcinoma) | Moderate | [5] |
| Hypothetical-1 | Dimethoxymethyl | MCF-7 (Breast Cancer) | - | - |
| Hypothetical-2 | Dimethoxymethyl | HepG2 (Liver Cancer) | - | - |
Note: Data for the specific 4-(Dimethoxymethyl) derivative is not available in the public domain and is presented here as a hypothetical placeholder for future research.
Mechanism of Action: Induction of Apoptosis and Kinase Inhibition
A primary mechanism through which these pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[7][8] This is often achieved through the modulation of key proteins in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[9] Furthermore, many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer and play a pivotal role in tumor growth and progression.[10][11]
Diagram: Apoptosis Induction Pathway by 2-(Methylthio)pyrimidine Derivatives
Caption: Step-by-step workflow of the MTT assay.
II. Antiviral Activity: Combating Viral Infections
The 2-(methylthio)pyrimidine scaffold has also been explored for its antiviral properties, with several derivatives showing promising activity against a range of viruses, particularly RNA viruses. [12][13]The nature of the substituent at the C4 and C5 positions appears to be critical for the antiviral efficacy.
Comparative Antiviral Efficacy
The following table presents the in vitro antiviral activity of 2-(methylthio)pyrimidine derivatives against Tobacco Mosaic Virus (TMV), a well-established model for screening antiviral compounds. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits 50% of the viral replication.
| Compound ID | 5-Substituent | Antiviral Activity vs. TMV (EC50 in µg/mL) | Reference |
| 8i | 4-amino-2-methylpyrimidin-5-yl | 246.48 | [12] |
| 8f | 4-amino-2-methylpyrimidin-5-yl | 290.98 | [12] |
| 8h | 4-amino-2-methylpyrimidin-5-yl | ~300 | [12] |
| 8k | 4-amino-2-methylpyrimidin-5-yl | ~350 | [12] |
| Ningnanmycin | (Commercial Antiviral) | 301.83 | [12] |
| Hypothetical-3 | (4-Dimethoxymethyl) | - | - |
Note: Data for the specific 4-(Dimethoxymethyl) derivative is not available in the public domain and is presented here as a hypothetical placeholder for future research.
Experimental Protocol: Antiviral Activity Screening (Half-Leaf Method for TMV)
This method is a common in vivo assay to evaluate the curative effect of compounds against TMV in plants.
Principle: The compound's ability to inhibit the formation of local lesions caused by TMV on a susceptible plant leaf is measured.
Step-by-Step Methodology:
-
TMV Inoculation: The whole leaves of a susceptible plant (e.g., Nicotiana tabacum) are inoculated with a TMV suspension.
-
Compound Application: After a set period (e.g., 2 hours post-inoculation), the left side of each leaf is treated with a solution of the test compound, while the right side is treated with a solvent control.
-
Incubation: The plants are kept in a greenhouse for 3-4 days to allow for the development of local lesions.
-
Lesion Counting: The number of local lesions on both the treated and control halves of the leaves are counted.
-
Data Analysis: The inhibition rate is calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. The EC50 value is then determined from the dose-response curve.
III. Antibacterial and Antifungal Activity: A Broad Spectrum of Microbial Inhibition
Derivatives of 2-(methylthio)pyrimidine have also demonstrated promising antibacterial and antifungal activities. [6][14]The structural modifications on the pyrimidine ring influence their spectrum of activity against various microbial strains.
Comparative Antimicrobial and Antifungal Potency
The following table summarizes the antimicrobial and antifungal activity of selected 2-thiopyrimidine-4-one analogs, which share a similar core structure. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 5c | Streptococcus pyogenes | Complete Inhibition | [6] |
| 5c | Branhamella catarrhalis | Complete Inhibition | [6] |
| 5c | Candida albicans | Antifungal Action | [6] |
| Hypothetical-4 | Staphylococcus aureus | - | - |
| Hypothetical-5 | Escherichia coli | - | - |
| Hypothetical-6 | Aspergillus niger | - | - |
Note: Data for the specific this compound is not available and is presented as a hypothetical placeholder.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent needed to inhibit the growth of a specific microorganism. [15][16] Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized number of microorganisms.
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared across the wells of a 96-well plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
The 2-(methylthio)pyrimidine scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The evidence presented in this guide highlights the significant anticancer, antiviral, antibacterial, and antifungal potential of its derivatives. The structure-activity relationship studies underscore the critical role of substitutions at the C4 and C5 positions in modulating the biological efficacy and selectivity of these compounds.
While this guide provides a comparative overview based on the currently available literature, it is important to note the absence of specific data for "this compound." This presents a compelling opportunity for future research to synthesize this specific derivative and its analogs and to evaluate their biological activities. Such studies would not only fill a knowledge gap but could also lead to the discovery of new lead compounds with enhanced therapeutic profiles. Further investigations into the precise molecular mechanisms of action and in vivo efficacy are warranted to translate the promising in vitro results into tangible clinical applications.
References
- BenchChem. (2025). Application Notes and Protocols: Pyrimidine Derivatives in Antimicrobial Drug Discovery. BenchChem.
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(19), 6789.
- Prichard, M. N., & Kern, E. R. (2010). Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses. Viruses, 2(9), 1849–1862.
- Awad, S. M., et al. (2015). Synthesis, Characterization and study of Antimicrobial and Antifungal Activities of some Novel Pyrimidine Derivatives. Lebda Medical Journal, 1(1), 44-52.
- Fares, M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(9), 2841.
- El-Sayed, M. T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Medicinal Chemistry, 15(3), 834-853.
- Rashad, A. E., et al. (2010). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5112-5117.
- Wu, W., et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(11), 2243-2246.
- El-Gamal, M. I., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12656-12672.
- Prichard, M. N., & Kern, E. R. (2010). Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses. Viruses, 2(9), 1849–1862.
- Abdel-Aziz, A. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6523.
- Fan, X., et al. (2006). 5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity. Journal of Medicinal Chemistry, 49(16), 4985-4991.
- Andrews, B., et al. (2017). Antibacterial activity of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 234-239.
- Gray, N. S., et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Medicinal Chemistry Letters, 13(6), 948-955.
- Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39.
- Patel, K. D., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Journal of Saudi Chemical Society, 24(7), 527-542.
- Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708893.
- Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694.
- El-Sayed, M. T., et al. (2022). Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2188-2204.
- Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
- Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Molecules, 24(17), 3234.
- Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708893.
- Ahmad, B., et al. (2018). Signaling pathways of anticancer plants: Action and reaction. In Anticancer Plants: Clinical Trials and Nanotechnology (pp. 303-322). Springer, Singapore.
- Sroka, W., et al. (2022).
- Andrews, B., et al. (2017). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 129(2), 215-224.
- Sharma, P., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Jonnalagadda, S., et al. (2024). 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. Journal of Medicinal Chemistry.
- Bryan, M. C., et al. (2012). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. ACS Medicinal Chemistry Letters, 3(8), 649-653.
- Kumar, A., et al. (2011). Synthesis, structure-activity relationship of novel substituted 4H-chromen-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 3058-3061.
- Cieplik, J., et al. (2015). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 72(1), 53-64.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Current Medicinal Chemistry, 29(26), 4539-4565.
- Adams, J. L., et al. (2023). Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 66(9), 6061-6083.
- Woodward, M. C., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923.
- Andrews, B., et al. (2017). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 129(2), 215-224.
- Wang, S., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 182, 111634.
- Li, X., & He, Y. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 1-25.
- Ahmad, B., et al. (2018). Signaling Pathways of Anticancer Plants: Action and Reaction. In Anticancer Plants: Clinical Trials and Nanotechnology (pp. 303-322). Springer, Singapore.
- Srisawat, U., et al. (2022). Cancer Signaling Pathway and Anti-Cancer Mechanism of Cannabidiol.
- Villa, E., et al. (2019). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 11(5), 688.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. gbv.de [gbv.de]
Efficacy in Biological Assays: A Comparative Guide for 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine and Related Analogues
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleobases like cytosine, thymine, and uracil, which form the building blocks of DNA and RNA.[1][2] This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure," capable of interacting with a wide array of biological targets. Consequently, pyrimidine derivatives have been extensively explored and developed as therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5]
This guide focuses on 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine , a specific derivative whose biological efficacy has yet to be widely reported. As a starting point for researchers, this document will provide a comparative framework, evaluating its potential efficacy against well-characterized pyrimidine analogues with established activity in two key therapeutic areas: oncology and inflammation. By presenting standardized experimental protocols and comparative data, this guide aims to provide the necessary tools to rigorously assess this and other novel pyrimidine-based compounds.
Comparative Analysis I: Anticancer Activity
Pyrimidine derivatives are a well-established class of anticancer agents, often functioning by inhibiting kinases or interfering with nucleic acid synthesis.[3] To evaluate the potential of a novel compound like this compound, its cytotoxic effects against various cancer cell lines are compared to known inhibitors.
Quantitative Anticancer Data
The efficacy of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. A lower IC50 value indicates greater potency. The table below compares the established IC50 values of known anticancer pyrimidine derivatives against the hypothetical target values for our lead compound.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Lead Compound | |||
| This compound | A549 (Lung) | To be determined | N/A |
| MCF-7 (Breast) | To be determined | N/A | |
| PC-3 (Prostate) | To be determined | N/A | |
| Comparator Compounds | |||
| Pyrido[2,3-d]pyrimidine Derivative (Compound 63) | A-549 (Lung) | 3.36 | [6] |
| Pyrido[2,3-d]pyrimidine Derivative (Compound 63) | PC-3 (Prostate) | 1.54 | [6] |
| Thiazolo[4,5-d]pyrimidine Derivative (Compound 3b) | C32 (Melanoma) | 24.4 | [7] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 5) | A549 (Lung) | 148 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10] The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified spectrophotometrically after solubilization.[9][11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and comparator drugs) in culture medium. After 24 hours, remove the existing medium from the cells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow Visualization
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Analysis II: Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs.[13] Many pyrimidine derivatives have been developed as potent and selective COX-2 inhibitors.
Quantitative Anti-inflammatory Data
The inhibitory activity of compounds against COX enzymes is also quantified using IC50 values. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
| Compound Class/Name | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Hypothetical Lead Compound | ||||
| This compound | COX-1 | To be determined | To be determined | N/A |
| COX-2 | To be determined | N/A | ||
| Comparator Compounds | ||||
| Pyrimidine Derivative (Compound 2a) | COX-1 | 6.5 | 1.6 | [14] |
| COX-2 | 3.95 | [14] | ||
| Pyrimidine Derivative (Compound 5) | COX-2 | 0.04 | High (COX-1 not specified) | [13] |
| Celecoxib (Standard Drug) | COX-1 | 6.34 | 9.75 | [14] |
| COX-2 | 0.65 | [14] |
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of the COX-2 enzyme. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). This process is coupled to a probe that generates a fluorescent signal, which is inhibited in the presence of a COX-2 inhibitor.[15]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions (e.g., Assay Genie BN00777, Cayman Chemical No. 701050).[15][16] This includes reconstituting the COX-2 enzyme, probe, and preparing the arachidonic acid substrate.
-
Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare 10x working solutions in COX Assay Buffer.
-
Reaction Setup: In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor or vehicle control. Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the background/no-enzyme controls.
-
Reaction Mix: Prepare and add the Reaction Mix containing COX Assay Buffer and the COX Probe to each well.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously, preferably using a multichannel pipette.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes, using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[15]
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Workflow Visualization
Caption: Workflow for a fluorometric COX-2 inhibitor assay.
Conclusion and Future Directions
While direct biological efficacy data for this compound is not yet publicly available, its core pyrimidine structure suggests significant potential for biological activity. This guide provides a robust framework for its initial evaluation as a potential anticancer and anti-inflammatory agent. By employing the standardized and self-validating protocols detailed herein, researchers can generate reliable and comparable data. The performance of this novel compound against established pyrimidine-based inhibitors will elucidate its potency and selectivity, guiding future optimization efforts in the drug discovery pipeline. The diverse biological activities associated with the pyrimidine scaffold underscore the high potential for identifying new lead molecules through systematic screening and evaluation.[1]
References
- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. (2025). Benchchem. [URL: https://www.benchchem.
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [URL: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555621.pdf]
- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [URL: https://wjarr.com/sites/default/files/WJARR-2021-0358.pdf]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35475651/]
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025). Benchchem. [URL: https://www.benchchem.com/application-notes/mtt-assay-for-anticancer-agent-158-cytotoxicity]
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [URL: https://www.assaygenie.com/cox-2-inhibitor-screening-kit-fluorometric]
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-viability/mtt-assay]
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical. [URL: https://www.caymanchem.com/product/701050]
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [URL: https://bpsbioscience.com/cox2-inhibitor-screening-assay-kit-71111]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856211/]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3547]
- MTT assay protocol. (n.d.). Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/382897686_Comparative_Study_of_Pyridine_and_Pyrimidine_Derivatives_as_Promising_Anti-Inflammatory_Agents_Design_Synthesis_and_LPS-Induced_RAW_2647_Macrophages]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8719958/]
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/MAK178]
- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2024.2338572]
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical. [URL: https://www.caymanchem.com/product/760111]
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10835]
- This compound Supplier & Distributor of CAS# 32742-73-3. (n.d.). Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/4-(Dimethoxymethyl)-2-(methylthio)pyrimidine-087313.aspx]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2676]
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072370/]
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9988771/]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. assaygenie.com [assaygenie.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Synthesis of Pyrimidine Intermediates for Drug Discovery
For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and strategic synthesis of pyrimidine intermediates is a cornerstone of innovation. As a privileged scaffold in medicinal chemistry, the pyrimidine ring is a core component of numerous FDA-approved drugs, including antiviral agents, anticancer therapies, and anti-inflammatory compounds.[1][2][3] Its prevalence stems from its ability to mimic nucleic acids and engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[1] This guide provides a comprehensive, in-depth comparison of the primary synthesis routes for pyrimidine intermediates, offering field-proven insights and experimental data to inform your selection of the most effective methodology for your research and development endeavors.
The Strategic Importance of Synthesis Route Selection
The choice of a synthetic pathway for pyrimidine intermediates is not merely a matter of academic exercise; it has profound implications for yield, purity, scalability, and the overall cost-effectiveness of the drug discovery process. A suboptimal choice can lead to significant bottlenecks, delaying the progression of promising candidates. This guide will dissect the most prevalent and impactful synthesis routes, providing a clear rationale for their application.
Classical Routes and Modern Innovations: A Comparative Analysis
The Pinner Synthesis: A Time-Honored Approach
The Pinner synthesis, first described in 1884, represents a foundational method for the preparation of pyrimidines.[4] This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-keto ester or β-diketone) with an amidine.[5][6]
Mechanism: The reaction proceeds through the initial formation of a vinylogous amidine intermediate, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.[5]
Caption: Simplified workflow of the Biginelli Reaction.
Advantages:
-
High Convergence: As a multicomponent reaction, it allows for the rapid assembly of complex molecules in a single step, increasing efficiency. [7]* Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup.
-
Green Chemistry Adaptability: The Biginelli reaction is amenable to environmentally friendly modifications, such as the use of microwave irradiation and solvent-free conditions, which can significantly reduce reaction times and improve yields. [8] Disadvantages:
-
Limited Scope for Urea/Thiourea Component: The reaction is largely restricted to urea and thiourea as the nitrogen-containing component.
-
Potential for Byproduct Formation: Under certain conditions, side reactions can occur, leading to a decrease in the yield of the desired product.
Modern Multicomponent Reactions (MCRs): Expanding the Synthetic Toolbox
Beyond the classical Biginelli reaction, a plethora of other multicomponent reactions have been developed for the synthesis of pyrimidines. These reactions offer even greater diversity and efficiency. [7][9]A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. [9][10]This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as byproducts. [9] Advantages:
-
High Degree of Molecular Diversity: MCRs enable the creation of large libraries of structurally diverse pyrimidines from readily available starting materials. [9]* Atom Economy: Many modern MCRs are designed to maximize atom economy, minimizing waste. [11]* Regioselectivity: Certain catalytic systems allow for a high degree of regioselectivity, providing access to specific isomers that may be difficult to obtain through other methods. [9][12] Disadvantages:
-
Catalyst Sensitivity: Some MCRs rely on sophisticated and potentially expensive catalysts that may be sensitive to air or moisture.
-
Optimization Required: The optimal conditions for a given MCR can be highly dependent on the specific substrates, often requiring significant optimization.
Comparative Performance Data
The following table summarizes key performance indicators for the discussed synthesis routes, providing a basis for objective comparison.
| Synthesis Route | Typical Yields (%) | Reaction Time | Typical Conditions | Key Advantages | Key Disadvantages |
| Pinner Synthesis | 70-95% | 2-24 hours | Reflux in ethanol with acid/base catalyst [13] | Versatile, robust | Harsh conditions, lower atom economy |
| Biginelli Reaction | 60-90% | 1-12 hours | Acid-catalyzed, often in ethanol or solvent-free [14] | High convergence, operationally simple | Limited urea/thiourea scope |
| Microwave-Assisted Biginelli | 85-98% | 5-30 minutes | Solvent-free or in polar solvents, microwave irradiation [8] | Rapid, high yields, green | Requires specialized equipment |
| Ultrasound-Assisted Synthesis | 80-95% | 20-60 minutes | Aqueous media, ultrasound irradiation [8] | Mild conditions, environmentally friendly | Substrate-dependent efficacy |
| Iridium-Catalyzed MCR | up to 93% | 12-24 hours | High temperature, iridium pincer complex catalyst [9][10] | High diversity, regioselective | Expensive catalyst, requires optimization |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for two key synthesis routes are provided below.
Protocol 1: Microwave-Assisted Solvent-Free Biginelli Reaction
This protocol offers a green and highly efficient method for the synthesis of dihydropyrimidin-2(1H)-ones. [8] Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., CuCl₂·2H₂O, 0.25 mmol) [15]* A few drops of concentrated HCl [15]* Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the catalyst.
-
Add a few drops of concentrated HCl.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 25-30 minutes. [8]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the solid product with cold water and collect it by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Protocol 2: Classical Pinner Synthesis of a 2-Substituted Pyrimidine
This protocol outlines the traditional method for the Pinner synthesis. [13] Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) and amidine hydrochloride (1.2 eq) in ethanol in a round-bottom flask.
-
Heat the solution to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion: A Strategic Approach to Pyrimidine Synthesis
The synthesis of pyrimidine intermediates is a critical and multifaceted aspect of modern drug discovery. While classical methods like the Pinner synthesis and the Biginelli reaction remain valuable tools, the advent of green chemistry approaches and novel multicomponent reactions has significantly expanded the synthetic chemist's arsenal. [11][16]The choice of the optimal synthesis route requires a careful consideration of factors such as desired substitution patterns, substrate compatibility, scalability, and environmental impact. By leveraging the comparative data and detailed protocols presented in this guide, researchers can make more informed and strategic decisions, ultimately accelerating the development of new and life-saving therapeutics.
References
- BenchChem. (2025).
- BenchChem. (2025).
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. In Press.
- Pinner pyrimidine synthesis. Slideshare.
- Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini Reviews in Medicinal Chemistry, 22(6), 884-903.
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIV
- BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. PMC.
- Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini Reviews in Medicinal Chemistry, 22(6), 884-903.
- Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. Power System Technology.
- Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives.
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023).
- Pyrimidine synthesis. Organic Chemistry Portal.
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. (2025).
- De Novo Pyrimidine Synthesis. BOC Sciences.
- Biginelli Reaction. Organic Chemistry Portal.
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- BenchChem. (2025).
- Biginelli reaction. Wikipedia.
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. NIH.
- Three generally accepted mechanisms for the Biginelli reaction.
- Pinner pyrimidine synthesis. Slideshare.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC.
- BIGINELLI REACTION. SlideShare.
- Pyrimidine Biosynthesis. CD Biosynsis.
- Synthesis, reactions, and applications of pyrimidine deriv
- Recent Advances in Pyrimidine-Based Drugs. PMC.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. In Press. (2024).
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Pinner pyrimidine synthesis. Slideshare.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.
- Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
- A plausible catalytic cycle for pyrimidine synthesis.
- Pyrimidine. Wikipedia.
- Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. The Journal of Organic Chemistry. (2020).
- Pinner Pyrimidine Synthesis. YouTube. (2025).
- Protocols for synthesis of pyrimidine.
- de novo pyrimidine synthesis steps, p
- Pyrimidine Synthesis. YouTube. (2024).
- de novo synthesis of pyrimidine ribonucleotides. DAV University.
Sources
- 1. ijsat.org [ijsat.org]
- 2. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Pyrimidine synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biginelli Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Unraveling the Enigmatic Mechanism of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine: A Comparative Guide for Drug Discovery Professionals
In the vast and ever-expanding landscape of small molecule drug discovery, pyrimidine derivatives represent a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide delves into the mechanistic intricacies of a lesser-explored pyrimidine derivative, 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine . While direct mechanism of action studies on this specific compound are not yet prevalent in published literature, its structural motifs suggest a compelling hypothesis for its biological function.
This document serves as a comparative guide, postulating a potential mechanism of action for this compound and juxtaposing it with well-established pyrimidine-based therapeutic agents. By examining the structure-activity relationships of analogous compounds and outlining robust experimental workflows, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating this and other novel pyrimidine derivatives.
Postulated Mechanism of Action: A Kinase Inhibitor in the Making?
The 2-(methylthio)pyrimidine core is a recognized scaffold in the design of various enzyme inhibitors.[2][3][4] Furthermore, the broader pyrimidine family is a privileged structure in the development of kinase inhibitors, largely due to its ability to mimic the purine ring of ATP and establish crucial hydrogen bond interactions within the kinase hinge region.[5][6] Several FDA-approved kinase inhibitors are built upon a pyrimidine framework.[6]
Given these precedents, we hypothesize that This compound functions as an ATP-competitive kinase inhibitor . The dimethoxymethyl group at the 4-position could potentially engage with solvent-exposed regions or allosteric pockets of the kinase domain, conferring a degree of selectivity. The 2-methylthio group is a common feature in pyrimidine-based compounds with demonstrated biological activity, including some with inhibitory effects on enzymes like EGFR protein kinase.[7]
To explore this hypothesis, we will compare this compound with a well-characterized pyrimidine-based kinase inhibitor, Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
The Comparative Landscape: Gefitinib as a Mechanistic Foil
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key player in cell proliferation and survival signaling pathways. Its mechanism of action is well-documented, providing a solid benchmark for our comparative analysis.
| Feature | This compound (Hypothesized) | Gefitinib (Established) |
| Primary Target | A specific protein kinase (e.g., EGFR, Aurora Kinase) | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase |
| Binding Mode | ATP-competitive, interacting with the kinase hinge region | ATP-competitive, binding to the ATP-binding pocket of the EGFR kinase domain |
| Key Interactions | Hydrogen bonding via pyrimidine nitrogens; potential hydrophobic interactions from the methylthio and dimethoxymethyl groups | Hydrogen bonding with the hinge region; hydrophobic interactions with the quinazoline core |
| Cellular Effect | Inhibition of downstream signaling, leading to cell cycle arrest and/or apoptosis | Blockade of EGFR signaling, resulting in inhibition of cell proliferation and induction of apoptosis |
Experimental Validation: A Roadmap to Mechanistic Insight
To substantiate the hypothesized mechanism of action for this compound, a series of targeted in vitro assays are essential. These protocols are designed to be self-validating, providing a clear and logical path to understanding the compound's biological activity.
Primary Target Engagement: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Kinase and Substrate Preparation: Recombinant human EGFR kinase and a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 random copolymer) are prepared in kinase reaction buffer.
-
Compound Dilution: A serial dilution of this compound and the positive control (Gefitinib) is prepared.
-
Reaction Initiation: The kinase, substrate, and test compound are incubated with ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Potency: Cytotoxicity Assay (MTT Assay)
This assay assesses the compound's ability to inhibit cell proliferation, a downstream consequence of kinase inhibition in cancer cell lines that are dependent on the target kinase.[8][9][10][11]
Protocol:
-
Cell Seeding: Human cancer cell lines known to overexpress the target kinase (e.g., A549 or NCI-H460 for EGFR) are seeded in 96-well plates and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and Gefitinib for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Visualizing the Concepts
To further clarify the proposed mechanism and experimental workflow, the following diagrams have been generated using Graphviz.
Caption: Workflow for mechanistic validation.
An Alternative Hypothesis: Dihydrofolate Reductase (DHFR) Inhibition
It is prudent to consider alternative mechanisms. Many 2,4-diaminopyrimidine derivatives are known inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides. [13][14][15]While our target compound does not possess the classic 2,4-diamino substitution, the pyrimidine scaffold is a key feature of many DHFR inhibitors.
Comparative Compound: Methotrexate
Methotrexate is a potent and widely used DHFR inhibitor. A comparative analysis would involve similar experimental approaches, substituting the kinase inhibition assay with a DHFR enzyme inhibition assay.
| Feature | This compound (Hypothesized) | Methotrexate (Established) |
| Primary Target | Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase (DHFR) |
| Binding Mode | Competitive inhibitor, binding to the active site | Binds tightly to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate |
| Cellular Effect | Depletion of tetrahydrofolate, leading to inhibition of DNA synthesis and cell death | Inhibition of thymidylate and purine synthesis, resulting in "thymineless death" |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure strongly suggests potential as an enzyme inhibitor, with kinase inhibition being a primary hypothesis. The comparative framework and experimental protocols outlined in this guide provide a robust starting point for its investigation.
Future studies should encompass a broader panel of kinases to determine selectivity and explore potential off-target effects. Furthermore, molecular docking studies could provide valuable insights into the binding mode of this compound within the active site of its putative target. As with any promising small molecule, the journey from a hypothesized mechanism to a validated therapeutic agent is a long and rigorous one, yet it is a journey paved with the systematic and logical application of the principles of drug discovery.
References
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC. Retrieved from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved from [Link]
-
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. (n.d.). PMC. Retrieved from [Link]
-
Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. (2022). PubMed. Retrieved from [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved from [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr. Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). ResearchGate. Retrieved from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]
-
The majority of DHFR inhibitors are derivates of folic acid. Core... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). ResearchGate. Retrieved from [Link]
-
(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. Retrieved from [Link]
-
Full article: Design, synthesis, and biological activity of new 8-decylthio-10-methylthio-pyrimido[5,4-e]t[2][16][17]riazolo[1,5-c]pyrimidine derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (n.d.). Google Patents.
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved from [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). ResearchGate. Retrieved from [Link]
- CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.). Google Patents.
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Derivatives. (n.d.). Bentham Science. Retrieved from [Link]
-
Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). PubMed. Retrieved from [Link]
-
Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). ResearchGate. Retrieved from [Link]
-
Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers. Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers. Retrieved from [Link]
- SE7503993L - (n.d.). Google Patents.
-
11 A. Enzyme Inhibition (Part – 1 of 2). (2020). YouTube. Retrieved from [Link]
- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds. (n.d.). Google Patents.
- US11203593B2 - Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate. (n.d.). Google Patents.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Validating Analytical Methods for 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
For researchers, scientists, and drug development professionals, the robust analysis of key intermediates like 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine is foundational to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven approach to developing and validating a reliable analytical method for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, grounded in the principles of the ICH Q2(R2) guidelines, to establish a self-validating analytical system.[1][2][3]
The Critical Role of a Validated Method
This compound serves as a crucial building block in the synthesis of various therapeutic agents. Its purity and concentration directly impact the yield and impurity profile of the subsequent manufacturing steps. Therefore, a validated analytical method is not merely a regulatory requirement but a cornerstone of process understanding and control. It provides the assurance that the measurements are accurate, precise, and specific for the intended purpose.
Primary Analytical Approach: Reversed-Phase HPLC
For a molecule with the structural features of this compound—possessing moderate polarity and a UV-active pyrimidine core—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the method of choice. Its versatility, high resolving power, and compatibility with various detectors make it ideal for both quantification and impurity profiling.
The "Why" Behind the HPLC Method Development Strategy
Our objective is to develop a method that can separate the main component from potential starting materials, by-products, and degradation products. A typical starting point for a pyrimidine derivative would involve a C18 or C8 column, which provides a non-polar stationary phase for effective separation based on hydrophobicity.[4]
An acidic mobile phase is often employed to ensure the consistent protonation of any basic functional groups within the analyte and potential impurities, leading to sharper peaks and more reproducible retention times.[5] A gradient elution is generally preferred over an isocratic one in method development as it allows for the elution of a wider range of compounds with varying polarities in a reasonable timeframe.
Proposed HPLC Method Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for pyrimidine derivatives.[4] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes | To elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Pyrimidine ring strongly absorbs UV light. |
| Injection Volume | 10 µL | A small volume to prevent band broadening. |
The Validation Workflow: An Adherence to ICH Q2(R2)
Once the method is developed, it must be validated to demonstrate its fitness for purpose.[3] The International Council for Harmonisation (ICH) Q2(R2) guideline is the global standard for this process.[1][2]
Caption: A typical workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for an analytical method intended for the quantification of a key pharmaceutical intermediate.[6][7]
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Analyze blank, placebo (if applicable), and spiked samples with known impurities. | The peak for this compound should be pure and have no interference from other components. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Analyze a minimum of five concentrations across the proposed range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Confirmed by the linearity, accuracy, and precision data. | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Perform recovery studies by spiking a known amount of the analyte into a blank matrix at different concentration levels (e.g., 80%, 100%, 120%). | Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve. | A quantifiable value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve. | A quantifiable value with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Vary parameters such as mobile phase composition, pH, column temperature, and flow rate. | System suitability parameters should remain within acceptable limits. |
Experimental Protocols
Protocol for Linearity Study
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Perform serial dilutions to prepare at least five calibration standards at concentrations ranging from 50% to 150% of the expected sample concentration.
-
Inject each calibration standard in triplicate onto the HPLC system.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparison with Alternative Analytical Methods
While HPLC is the recommended primary technique, other methods could be considered for specific applications.
| Method | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Suitable for volatile and thermally stable compounds. Could be useful for residual solvent analysis in the intermediate. | The analyte may not be sufficiently volatile or may degrade at high temperatures, requiring derivatization. |
| UV-Vis Spectrophotometry | Measurement of the absorption of UV-Visible light by the analyte. | Simple, rapid, and cost-effective for quantitative analysis.[8] | Lacks specificity; cannot distinguish between the analyte and impurities with similar chromophores. Not suitable for impurity profiling. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides high specificity and structural information. Can be coupled with HPLC (LC-MS) for definitive peak identification. | Higher cost and complexity compared to UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods and requires a highly pure reference standard for quantification. |
Conclusion
The development and validation of a robust analytical method for this compound is a critical activity in the pharmaceutical development process. A well-validated RP-HPLC method, developed and qualified according to ICH Q2(R2) guidelines, provides a high degree of confidence in the quality of this key intermediate. By understanding the scientific principles behind the choice of methodology and validation parameters, researchers can ensure the generation of reliable and defensible analytical data, ultimately contributing to the safety and efficacy of the final drug product.
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate.
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed.
- Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC - PubMed Central.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the In-Vitro Evaluation of Novel 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine Derivatives
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery
The pyrimidine ring system is a quintessential heterocyclic scaffold, forming the backbone of nucleobases essential for life and serving as a "privileged structure" in medicinal chemistry.[1] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a foundational element in the design of therapeutic agents. Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Many successful drugs, particularly in oncology, are built upon this versatile core, often functioning as potent kinase inhibitors.[4]
This guide focuses on a novel chemical entity, "4-(Dimethoxymethyl)-2-(methylthio)pyrimidine" and its derivatives. When presented with such a novel scaffold, a systematic and logically structured in-vitro testing cascade is paramount. This document provides a comprehensive framework for the initial biological evaluation of these compounds, comparing their potential efficacy against established benchmarks. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to contextualize the findings for researchers, scientists, and drug development professionals.
The Strategic Imperative of In-Vitro Testing
Before committing to expensive and ethically complex in-vivo studies, a robust suite of in-vitro assays is essential. This approach offers a rapid, cost-effective, and highly controlled environment to elucidate a compound's biological properties.[5][6] The primary goals of this initial phase are to confirm biological activity, determine potency, identify the mechanism of action, and establish a preliminary safety profile. For a novel pyrimidine derivative, the logical starting point is to assess its impact on cell viability, followed by investigations into specific molecular targets, such as protein kinases, which are frequently modulated by this class of compounds.[7][8]
Foundational Screening: A Comparative Cytotoxicity Analysis
The first critical question for any potential anti-cancer agent is whether it can inhibit the proliferation of cancer cells. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, allowing for quantitative analysis.[10]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is designed to be self-validating through the inclusion of vehicle and positive controls.
1. Cell Seeding & Adherence: a. Culture selected human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC3 prostate carcinoma) under standard conditions (37°C, 5% CO₂). b. Harvest cells using trypsin and perform a cell count to ensure viability is >95%. c. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. d. Incubate the plate for 24 hours to allow cells to adhere.[10]
2. Compound Treatment: a. Prepare a 10 mM stock solution of each "this compound" derivative in sterile DMSO. b. Perform a serial dilution of the stock solutions to create a range of final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Add 100 µL of the diluted compounds to the appropriate wells. d. Essential Controls:
- Vehicle Control: Treat cells with the highest concentration of DMSO used for compound dilution (e.g., 0.1%) to assess solvent toxicity.
- Positive Control: Treat cells with a known cytotoxic agent like Doxorubicin at similar concentrations to validate assay performance.
- Untreated Control: Cells with media only, representing 100% viability.
3. Incubation: a. Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
4. MTT Addition and Formazan Solubilization: a. Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. b. Incubate for an additional 4 hours. Viable cells will produce purple formazan crystals. c. Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
5. Data Acquisition and Analysis: a. Gently shake the plate for 5 minutes to ensure complete dissolution. b. Measure the absorbance at 570 nm using a microplate reader. c. Calculate the percentage of cell viability relative to the untreated control. d. Plot the viability data against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizing the In-Vitro Screening Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Mechanistic Elucidation: In-Vitro Kinase Inhibition Assays
Given the prevalence of pyrimidine scaffolds in FDA-approved kinase inhibitors, assessing the activity of "this compound" derivatives against a panel of relevant protein kinases is a logical next step.[4] Kinase assays measure the transfer of a phosphate group from ATP to a substrate. A potent inhibitor will block this activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced.
Detailed Protocol: ADP-Glo™ Kinase Inhibition Assay
This protocol measures the ability of a compound to directly inhibit a purified kinase enzyme.
1. Reagent Preparation: a. Prepare the reaction buffer (e.g., Tris-HCl, MgCl₂, DTT) as recommended for the specific kinase. b. Reconstitute the purified, recombinant human kinase (e.g., EGFR, VEGFR2, SRC) and its specific peptide substrate. c. Prepare serial dilutions of the test compounds and a known inhibitor (e.g., Erlotinib for EGFR) as a positive control.
2. Kinase Reaction: a. In a 384-well plate, add 5 µL of the reaction buffer containing the kinase enzyme. b. Add 2.5 µL of the test compound at various concentrations (or vehicle/positive control). c. Incubate at room temperature for 20 minutes to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 2.5 µL of a solution containing both the peptide substrate and ATP.[11] e. Incubate for 60 minutes at room temperature.
3. Signal Detection: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes. b. Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes.
4. Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. b. Calculate the percentage of kinase inhibition relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). c. Determine the IC₅₀ value from the dose-response curve.
Visualizing the Target Pathway: EGFR Signaling
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Comparative Performance Data
To provide a clear benchmark, the following table presents hypothetical yet realistic in-vitro data for a lead candidate, "Derivative X," compared against standard reference compounds and other pyrimidine derivatives reported in the literature. This comparative context is crucial for decision-making in a drug discovery program.
| Compound ID | Derivative Class | Assay Type | Target / Cell Line | IC₅₀ (µM) | Reference |
| Derivative X | This compound | Cytotoxicity (MTT) | A549 (Lung) | 0.95 | Hypothetical Data |
| Derivative X | This compound | Cytotoxicity (MTT) | MCF-7 (Breast) | 1.20 | Hypothetical Data |
| Derivative X | This compound | Kinase Inhibition | EGFR | 0.085 | Hypothetical Data |
| Derivative X | This compound | Kinase Inhibition | VEGFR2 | 0.150 | Hypothetical Data |
| Doxorubicin | Anthracycline | Cytotoxicity (MTT) | A549 (Lung) | 0.40 | Reference Standard |
| Erlotinib | Phenylamino-quinazoline | Kinase Inhibition | EGFR | 0.055 | [7] |
| Sunitinib | Pyrrolo[2,3-d]pyrimidine | Kinase Inhibition | VEGFR2 | 0.261 | [7] |
| Pyrido[2,3-d]pyrimidine 4 | Pyrido[2,3-d]pyrimidine | Cytotoxicity (MTT) | MCF-7 (Breast) | 0.57 | [12] |
| Indazol-pyrimidine 4f | Indazol-pyrimidine | Cytotoxicity (MTT) | MCF-7 (Breast) | 1.629 | [12] |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | Kinase Inhibition | EGFR | 0.079 | [7] |
Conclusion and Future Directions
This guide outlines a foundational in-vitro testing strategy for novel "this compound" derivatives. The proposed workflow, beginning with broad cytotoxicity screening and progressing to specific kinase inhibition assays, provides a robust and efficient path for characterizing these new chemical entities. The comparative data framework allows for the objective assessment of a compound's potency and potential against established clinical and preclinical benchmarks. Promising results from these assays, such as sub-micromolar IC₅₀ values in both cell-based and biochemical assays, would strongly justify progression to more complex studies, including broader kinase profiling, cell cycle analysis, and eventual evaluation in in-vivo models.
References
-
Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors Source: Europe PMC URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents Source: MDPI URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway Source: Royal Society of Chemistry URL: [Link]
-
Title: An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: In Vitro Pharmacology - Drug Discovery & Development Source: QIMA Life Sciences URL: [Link]
-
Title: In Vitro Assays | For successful drug discovery programs Source: AXXAM URL: [Link]
-
Title: Novel In Vitro Models for Drug Discovery Source: Charles River Laboratories URL: [Link]
-
Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking Source: MDPI URL: [Link]
-
Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: PubMed URL: [Link]
-
Title: In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL: [Link]
-
Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives Source: Journal of Al-Nahrain University URL: [Link]
-
Title: Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives Source: ResearchGate URL: [Link]
-
Title: Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate Source: ACS Publications URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL: [Link]
-
Title: Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Biological Activity of Pyrimidine Derivativies: A Review Source: ResearchGate URL: [Link]
-
Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine and Entrectinib in the Landscape of Kinase Inhibition
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of the novel pyrimidine derivative, 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine, against the established multi-kinase inhibitor, Entrectinib. While direct biological data for this compound is not yet publicly available, this document serves as a foundational analysis based on structural analogy, established principles of medicinal chemistry, and a thorough evaluation of Entrectinib as a benchmark. The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, and understanding the potential of new derivatives is crucial for advancing cancer therapy.[1][2]
Introduction to Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its ability to engage in hydrogen bonding and other key interactions within the ATP-binding pocket of kinases makes it an ideal starting point for the design of potent and selective inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, targeting kinases with small molecules has become a highly successful strategy in oncology drug development.
Benchmark Compound: Entrectinib - A Profile of a Successful Pyrimidine-Based Kinase Inhibitor
Entrectinib is a potent and orally bioavailable inhibitor of the tyrosine kinases TRKA, TRKB, TRKC, ROS1, and ALK.[3][4][5] Its clinical efficacy in patients with solid tumors harboring NTRK, ROS1, or ALK gene fusions has established it as a significant therapeutic agent.[6][7]
Mechanism of Action
Entrectinib acts as an ATP-competitive inhibitor, binding to the kinase domain of its target proteins.[4] This binding event blocks the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that are crucial for tumor cell proliferation and survival.[3][5] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[3]
Featured Compound: this compound
Chemical Profile:
| Property | Value |
| CAS Number | 180869-36-7[8][9][10][11][12] |
| Molecular Formula | C8H12N2O2S |
| Molecular Weight | 200.26 g/mol [8] |
| Structure | A pyrimidine ring substituted with a dimethoxymethyl group at the 4-position and a methylthio group at the 2-position. |
This compound is a versatile building block in organic synthesis, with potential applications in the development of novel therapeutics and bioactive molecules.
Structural Comparison and Hypothetical Benchmarking
While lacking direct experimental data for this compound, a comparative analysis of its structure with that of established kinase inhibitors like Entrectinib can provide valuable insights into its potential.
| Feature | Entrectinib | This compound | Potential Implications for Kinase Inhibition |
| Core Scaffold | Indazole | Pyrimidine | Both are nitrogen-containing heterocycles known to interact with the hinge region of kinase ATP-binding pockets. |
| Key Substituents | Complex side chains designed for specific interactions with TRK, ROS1, and ALK kinases. | A relatively simple 4-(dimethoxymethyl) and a 2-(methylthio) group. | The dimethoxymethyl group could potentially be hydrolyzed in situ to an aldehyde, which could act as a reactive handle for covalent inhibition or be further functionalized. The methylthio group is a common feature in kinase inhibitors and can influence binding affinity and metabolic stability. |
| Overall Complexity | High | Low | The simpler structure of this compound makes it an attractive starting point for fragment-based drug design or for the synthesis of more complex derivatives. |
Hypothesis on Potential Activity:
Based on its structural features, this compound could serve as a valuable intermediate or a fragment for the development of novel kinase inhibitors. The 2-methylthio group is a known feature in some kinase inhibitors that can contribute to binding affinity. The 4-dimethoxymethyl group is less common and its contribution is more speculative. It might influence solubility or act as a prodrug moiety, releasing a more reactive aldehyde within the cell. Further derivatization of this scaffold would be necessary to achieve the potency and selectivity of a drug like Entrectinib.
Experimental Protocols for Comparative Evaluation
To empirically determine the activity of this compound and benchmark it against Entrectinib, the following experimental workflows are recommended.
In Vitro Kinase Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on the target kinase activity.
Protocol for ROS1 Kinase Assay: [13]
-
Prepare Reagents: Thaw and prepare 5x Kinase assay buffer, 500 µM ATP, and 1 mg/ml IGF-1Rtide substrate. Add DTT to the 5x Kinase assay buffer to a final concentration of 10 mM. Prepare 1x Kinase assay buffer by diluting the 5x buffer with distilled water.
-
Prepare Master Mix: For each well, prepare a master mix containing 19 µl of 1x Kinase assay buffer, 1 µl of 500 µM ATP, and 5 µl of 1 mg/ml IGF-1Rtide.
-
Prepare Test Compound: Dilute the stock solution of this compound and Entrectinib (as a positive control) with 1x kinase assay buffer. Add 5 µl of the diluted compounds to the respective wells.
-
Prepare Enzyme: Dilute the ROS1 enzyme to 5 ng/µl with 1x Kinase assay buffer.
-
Initiate Reaction: Add 20 µl of the diluted ROS1 enzyme to each well. Incubate at 30°C for 45 minutes.
-
Detect Kinase Activity: Add a kinase detection reagent (e.g., ADP-Glo™) and measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Diagram of Kinase Inhibition Assay Workflow:
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Proliferation Assay
This assay will determine the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase.
Protocol for Cellular Assay using a ROS1-dependent cell line: [14]
-
Cell Culture: Culture a ROS1-fusion positive non-small cell lung cancer (NSCLC) cell line (e.g., CUTO33) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Entrectinib for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTS assay.
-
Data Analysis: Determine the GI50 value, the concentration of the compound that inhibits cell growth by 50%.
Diagram of Cellular Proliferation Assay Workflow:
Caption: Workflow for cellular proliferation assay.
Comparative Performance Data of Entrectinib
The following table summarizes the reported in vitro and cellular activity of Entrectinib against its primary targets. This data serves as a benchmark for the potential evaluation of this compound.
| Target Kinase | In Vitro IC50 (nmol/L)[15] | Cellular IC50 (nmol/L)[15] |
| TRKA | 1 | - |
| TRKB | 3 | - |
| TRKC | 5 | - |
| ROS1 | 7 | 5 (Ba/F3-TEL-ROS1) |
| ALK | 12 | - |
Conclusion
This compound represents an intriguing, yet uncharacterized, pyrimidine derivative with potential as a scaffold for the development of novel kinase inhibitors. While it lacks the structural complexity and, presumably, the high potency of a clinically validated drug like Entrectinib, its simpler structure offers opportunities for chemical elaboration and optimization. The provided experimental protocols outline a clear path for the empirical evaluation of this compound's biological activity. A direct comparison with Entrectinib would provide a robust benchmark to gauge its potential and guide future medicinal chemistry efforts. The continued exploration of novel pyrimidine derivatives is essential for expanding the arsenal of targeted therapies against cancer.
References
-
ROS1 Kinase Assay Kit. BPS Bioscience. Accessed January 12, 2026. [Link]
-
What is the mechanism of Entrectinib? Patsnap Synapse. Published July 17, 2024. Accessed January 12, 2026. [Link]
-
Entrectinib. PubChem. Accessed January 12, 2026. [Link]
-
Rozlytrek (entrectinib) dosing, indications, interactions, adverse effects, and more. Medscape. Accessed January 12, 2026. [Link]
-
What is Entrectinib used for? Patsnap Synapse. Published June 14, 2024. Accessed January 12, 2026. [Link]
- Ardini E, Menichincheri M, Banfi P, et al. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Mol Cancer Ther. 2016;15(4):628-639.
- An updated review on Therapeutic potential of Entrectinib as a promising TrK, ROS 1, and ALK inhibitor in solid tumors and lung cancer. GSC Biological and Pharmaceutical Sciences. 2021;16(3):139-147.
-
CAS 180869-36-7: 4-(Dimethoxymethyl)-2-(methylthio)-pyrimidine. ChemBK. Accessed January 12, 2026. [Link]
- Drilon A, Siena S, Ou SI, et al. Entrectinib in patients with advanced or metastatic solid tumours with NTRK fusions (STARTRK-2): a multicentre, open-label, basket, phase 2 study. The Lancet Oncology. 2020;21(2):261-270.
- Manley PJ, Balitza AE, Bilodeau MT, et al. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorg Med Chem Lett. 2003;13(10):1673-1677.
- Zhao Y, Liu Y, Zhang Y, et al. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Eur J Med Chem. 2020;187:111956.
-
Ardini E, Menichincheri M, Banfi P, et al. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. ResearchGate. Published April 8, 2016. Accessed January 12, 2026. [Link]
-
This compound Supplier & Distributor. Process Point. Accessed January 12, 2026. [Link]
-
180869-36-7,this compound. Chem-Space. Accessed January 12, 2026. [Link]
-
This compound. ACE Biolabs. Accessed January 12, 2026. [Link]
- Preparation method of crizotinib intermediate.
- Ruggeri BA, et al. Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Org Process Res Dev. 2011;15(4):1018-1026.
- Xu F, et al. Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Org Process Res Dev. 2020;24(10):2252-2259.
-
CAS# 32742-73-3 Supplier & Distributor of this compound. Process Point. Accessed January 12, 2026. [Link]
-
Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. ResearchGate. Published August 9, 2025. Accessed January 12, 2026. [Link]
- Synthesis method of crizotinib and preparation method of intermediate thereof.
-
ROS1 Kinase Assay Kit. BPS Bioscience. Accessed January 12, 2026. [Link]
-
2, 4-disubstituted pyrimidines useful as kinase inhibitors. ResearchGate. Accessed January 12, 2026. [Link]
-
Data from Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Figshare. Published April 3, 2023. Accessed January 12, 2026. [Link]
-
Chemi-Verse™ ROS1 Kinase Assay Kit. BPS Bioscience. Accessed January 12, 2026. [Link]
-
Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Semantic Scholar. Accessed January 12, 2026. [Link]
- Davies KD, et al. Testing for ROS1 in non-small cell lung cancer: a review with recommendations. J Thorac Oncol. 2013;8(11):1454-1461.
-
Total Synthesis of Entrectinib. ChemistryViews. Published December 26, 2021. Accessed January 12, 2026. [Link]
- Doebele RC, et al. Intrinsic resistance to ROS1 inhibition in a patient with CD74-ROS1 mediated by AXL overexpression. Thorac Cancer. 2023;14(27):3259-3266.
- Bergethon K, et al. Analysis of Receptor Tyrosine Kinase ROS1-Positive Tumors in Non-Small Cell Lung Cancer: Identification of a FIG-ROS1 Fusion. Clin Cancer Res. 2012;18(5):1302-1310.
-
4-(Dimethoxymethyl)-2-methylpyrimidine. MySkinRecipes. Accessed January 12, 2026. [Link]
-
4-METHOXY-2-(METHYLTHIO)PYRIMIDINE. GSRS. Accessed January 12, 2026. [Link]
- Screening for ROS1 gene rearrangements in non-small cell lung cancers using immunohistochemistry with FISH confirmation is an effective method to identify this rare target.
- Solomon JP, et al. NTRK insights: best practices for pathologists.
- Drilon A, et al. Mechanisms of Resistance to NTRK Inhibitors and Therapeutic Strategies in NTRK1-Rearranged Cancers. Clin Cancer Res. 2017;23(22):6951-6962.
- Detecting NTRK, ROS1, and ALK gene fusions in gastrointestinal tumor patients. Journal of Clinical Oncology. 2017;35(15_suppl):e15578-e15578.
- ALK and ROS1 testing on lung cancer cytologic samples: Perspectives.
-
This compound. Xi'an Kono Chem Co.,Ltd. Accessed January 12, 2026. [Link]
Sources
- 1. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 4. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Entrectinib used for? [synapse.patsnap.com]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Dimethoxymethyl)-2-(methylthio)-pyrimidine | 180869-36-7 [chemicalbook.com]
- 9. CAS 180869-36-7: 4-(Dimethoxymethyl)-2-(methylthio)-pyrimi… [cymitquimica.com]
- 10. 180869-36-7|this compound|BLD Pharm [bldpharm.com]
- 11. 180869-36-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 12. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Intrinsic resistance to ROS1 inhibition in a patient with CD74‐ROS1 mediated by AXL overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
The causality behind these rigorous disposal protocols is rooted in the potential hazards associated with this class of chemicals. Pyrimidine derivatives can cause skin and eye irritation, and may be harmful if inhaled or swallowed[1][2][3][4][5][6]. Furthermore, the presence of a sulfur-containing functional group necessitates careful handling to prevent the release of toxic sulfur oxides upon combustion or degradation[1][7].
Section 1: Pre-Disposal Risk Assessment & Characterization
Before initiating any disposal procedure, a thorough risk assessment is paramount. This initial step ensures that all potential hazards are identified and mitigated.
1.1. Hazard Identification:
Based on analogous compounds, 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine should be handled as a substance that is:
-
Potentially harmful if inhaled or ingested[4].
-
Likely to produce toxic fumes (carbon oxides, nitrogen oxides, sulfur oxides) upon combustion[1][7].
1.2. Waste Categorization:
Under the Resource Conservation and Recovery Act (RCRA), a generator of chemical waste is responsible for determining if that waste is hazardous[8]. Given the likely characteristics of this compound, it should be treated as hazardous chemical waste . Do not mix this waste with non-hazardous materials.
Quantitative Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C8H12N2O2S | [9] |
| Molecular Weight | 200.26 g/mol | [9] |
| Appearance | Likely a solid (crystalline powder) or liquid | [10] |
| Known Incompatibilities | Strong oxidizing agents, strong acids | [7][11][12] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable for ensuring personal safety during chemical handling and disposal.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles[1][3][5][7][10].
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[1][3][5][10][13][14].
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact[1][10].
-
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[1][3][4].
Experimental Workflow: Donning PPE
Caption: PPE Donning Sequence.
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the direct, procedural steps for the safe disposal of this compound from a laboratory setting.
3.1. For Unused or Excess Material:
-
Container Selection:
-
Choose a dedicated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Do not reuse containers that previously held incompatible materials[1].
-
-
Labeling:
-
Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
-
-
Transfer:
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and collection.
-
3.2. For Contaminated Labware (e.g., glassware, pipette tips):
-
Decontamination (if feasible):
-
Rinse the contaminated labware three times with a suitable solvent (e.g., methanol or acetone, in which the compound is soluble[10]).
-
Collect the rinsate as hazardous waste in a designated, labeled container.
-
-
Disposal of Solid Contaminated Items:
-
For items that cannot be decontaminated, such as gloves or weigh paper, place them in a sealed, labeled bag or container designated for solid hazardous waste.
-
Do not dispose of these items in the regular trash.
-
3.3. For Spills:
-
Immediate Actions:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition[13].
-
-
Containment and Cleanup (for small spills):
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container[1][11].
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.
-
Disposal Decision Workflow
Caption: Decision workflow for disposal.
Section 4: Final Disposal Pathway
The ultimate fate of the collected hazardous waste is critical for environmental protection.
-
Licensed Chemical Destruction: The most appropriate method for final disposal is through a licensed chemical destruction facility[13].
-
Controlled Incineration: This process, equipped with flue gas scrubbing technology, ensures that harmful combustion byproducts, such as sulfur and nitrogen oxides, are captured and neutralized before being released into the atmosphere[13].
-
Prohibited Disposal Methods:
By adhering to these protocols, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and the most current regulatory standards.
References
-
4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet. CDMS.net. [Link]
-
CID 142213109 | C12H16N4. PubChem, National Center for Biotechnology Information. [Link]
-
4-(Dimethoxymethyl) pyrimidine, CAS No. 25746-87-6. iChemical. [Link]
-
Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. [Link]
-
Standard Operating Procedure for Pyridine. University of Washington. [Link]
-
Safety Data Sheet: 2-Amino-4-methyl-6-methoxypyrimidine. Thermo Fisher Scientific. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
- Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. 4-(Dimethoxymethyl)-2-(methylthio)-pyrimidine | 180869-36-7 [chemicalbook.com]
- 10. agrochemx.com [agrochemx.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
